Ethyl 2-methyl-4,4,4-trifluorobutyrate
Description
The exact mass of the compound Ethyl 4,4,4-trifluoro-2-methylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNZGOFOWCNVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929479 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136564-76-6 | |
| Record name | Ethyl 4,4,4-trifluoro-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136564-76-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of Ethyl 2-methyl-4,4,4-trifluorobutyrate: A Technical Guide
Molecular Structure and Spectroscopic Overview
Ethyl 2-methyl-4,4,4-trifluorobutyrate is a fluorinated ester with key structural features that give rise to a distinct spectroscopic fingerprint. The presence of a trifluoromethyl (CF₃) group, a chiral center at the C2 position, and an ethyl ester moiety dictates the expected NMR chemical shifts and coupling constants, characteristic IR vibrational modes, and predictable mass spectrometry fragmentation patterns.
Molecular Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR data. The high electronegativity of the fluorine atoms significantly influences the chemical shifts of nearby nuclei, a key principle in interpreting the spectra of fluorinated compounds.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals, each corresponding to a unique proton environment.
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -O-CH₂-CH₃ | 4.15 | Quartet (q) | JHH ≈ 7.1 | 2H |
| -CH(CH₃)- | 2.80 | Multiplet (m) | - | 1H |
| -CH₂-CF₃ | 2.55 | Multiplet (m) | - | 2H |
| -O-CH₂-CH₃ | 1.25 | Triplet (t) | JHH ≈ 7.1 | 3H |
| -CH(CH₃)- | 1.20 | Doublet (d) | JHH ≈ 7.0 | 3H |
Expert Interpretation:
-
Ethyl Ester Group: The quartet at ~4.15 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl ester. The quartet arises from the methylene (-O-CH₂ -) protons being split by the adjacent methyl protons, and the triplet from the methyl (-CH₃ ) protons being split by the methylene protons.
-
Aliphatic Protons: The protons on the butyrate backbone are more complex due to diastereotopicity and coupling to both protons and fluorine. The methine proton (-CH -) at C2 is expected to be a complex multiplet due to coupling with the adjacent methylene protons (C3) and the methyl group protons. The methylene protons (-CH₂ -) at C3 will also be a multiplet, split by the C2 methine proton and, crucially, by the three fluorine atoms at C4 (JHF coupling).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon atoms attached to or near the fluorine atoms will exhibit splitting due to C-F coupling.
| Signal Assignment | Predicted δ (ppm) | Multiplicity (due to JCF) |
| C =O | 172.0 | Singlet (s) |
| -C F₃ | 126.5 | Quartet (q), ¹JCF ≈ 277 Hz |
| -O-C H₂- | 61.0 | Singlet (s) |
| -C H(CH₃)- | 34.5 | Quartet (q), ³JCF ≈ 3 Hz |
| -C H₂-CF₃ | 31.0 | Quartet (q), ²JCF ≈ 30 Hz |
| -O-CH₂-C H₃ | 14.0 | Singlet (s) |
| -CH(C H₃)- | 16.0 | Singlet (s) |
Expert Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected at the downfield end of the spectrum (~172 ppm) and should appear as a singlet.[2]
-
Trifluoromethyl Carbon: The -C F₃ carbon will be significantly influenced by the three attached fluorine atoms, appearing as a quartet with a large one-bond coupling constant (¹JCF) of approximately 277 Hz.
-
Fluorine Coupling: The C3 carbon (-C H₂-CF₃) will show a quartet due to a two-bond coupling (²JCF) of around 30 Hz. The C2 carbon (-C H-) will also likely show a smaller quartet due to a three-bond coupling (³JCF).[2]
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.[3][4]
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF ₃ | -65 to -75 | Triplet (t) | ³JFH ≈ 10 Hz |
Expert Interpretation:
-
The three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal.
-
This signal will be split into a triplet by the two adjacent protons on C3, with a typical three-bond F-H coupling constant of approximately 10 Hz. The chemical shift is predicted to be in the range of -65 to -75 ppm relative to a CFCl₃ standard.
NMR Experimental Protocol
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
Collect 16-32 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set a spectral width of ~240 ppm and a relaxation delay of 2 seconds.
-
Collect 1024 or more scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Use a spectral width of ~50 ppm centered around -70 ppm.
-
Collect 64-128 scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired FIDs. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum externally to a CFCl₃ standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by strong absorptions from the carbonyl group and the C-F bonds.
Predicted IR Absorption Bands (Neat Film)
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2980-2850 | C-H (aliphatic stretch) | Medium |
| 1745 | C=O (ester stretch) | Strong |
| 1300-1100 | C-F (stretch) | Strong, Multiple Bands |
| 1250-1150 | C-O (ester stretch) | Strong |
Expert Interpretation:
-
C=O Stretch: A strong, sharp absorption band around 1745 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl stretch in an aliphatic ester.[5][6][7]
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. These are often some of the most intense peaks in the spectrum of a fluorinated compound.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methyl groups.[8]
-
C-O Stretch: A strong band for the ester C-O single bond stretch is expected in the 1250-1150 cm⁻¹ range.
IR Experimental Protocol
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a single drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Key Fragments in EI-MS
| m/z | Proposed Fragment | Interpretation |
| 184 | [C₇H₁₁F₃O₂]⁺ | Molecular Ion (M⁺) |
| 169 | [M - CH₃]⁺ | Loss of the C2-methyl group |
| 139 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group (α-cleavage) |
| 115 | [C₄H₆F₃]⁺ | |
| 87 | [CH(CH₃)COOCH₂CH₃]⁺ | Cleavage of C3-C4 bond |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Expert Interpretation:
-
Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 184, corresponding to the molecular weight of the compound. This peak may be of low intensity.
-
Alpha-Cleavage: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the ethoxy radical (-•OCH₂CH₃) would result in an acylium ion at m/z 139. This is often a significant peak.[9][10][11]
-
Other Fragmentations: Loss of the methyl group at the C2 position would lead to a fragment at m/z 169. The presence of a strong peak at m/z 69 is a clear indicator of the trifluoromethyl group ([CF₃]⁺). A fragment at m/z 87 corresponds to the non-fluorinated portion of the ester following cleavage between C3 and C4.
MS Experimental Protocol
Objective: To determine the molecular weight and characteristic fragmentation pattern.
Methodology:
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a dilute solution of the sample (in a volatile solvent like dichloromethane) into the GC.
-
Use a standard non-polar column (e.g., DB-5ms) and a suitable temperature program (e.g., ramp from 50°C to 250°C) to separate the compound from any impurities.
-
-
MS Detection:
-
The EI source energy is typically set to 70 eV.
-
The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.
-
-
Data Analysis: The resulting mass spectrum plots relative abundance against the mass-to-charge ratio (m/z).
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound relies on the synergistic interpretation of all spectroscopic data. The workflow below illustrates the logical process of structure confirmation.
Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.
References
-
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]
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Chemistry!!! Not Mystery. Fragmentation and mass spectra of Esters. [Link]
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Jana, N. K. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
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University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
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Forster, M., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports. [Link]
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ResearchGate. An Overview of Fluorine NMR. [Link]
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PubChem. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. National Center for Biotechnology Information. [Link]
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Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]
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Alachem Co., Ltd. This compound. [Link]
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Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
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LibreTexts. 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
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PubChem. Ethyl 3-methyl-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. [Link]
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Clark, J. Interpreting infra-red spectra. Chemguide. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]
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University of Colorado Boulder. Infrared Spectroscopy Handout. [Link]
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SpectraBase. ETHYL-(E)-4,4,4-TRIFLUORO-2-(TRIFLUOROMETHYL)-BUT-2-ENOATE. [Link]
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Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Yeast Metabolome Database. Ethyl 2-methyl butanoate (YMDB01353). [Link]
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PubChem. Ethyl 4,4,4-trifluoro-2-butynoate. National Center for Biotechnology Information. [Link]
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NIST. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. NIST WebBook. [Link]
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SpectraBase. Ethyl 2-methylbutyrate. [Link]
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SpectraBase. Ethyl 4,4,4-trifluoro-2-butynoate. [Link]
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LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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NIST. Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook. [Link]
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SpectraBase. 2-Ethyl-3-methylbuten-1. [Link]
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SpectraBase. 2-Methyl-4-oxo-4-phenylbutanoic acid ethyl ester. [Link]
-
Doc Brown's Chemistry. C-13 NMR spectrum of 2-methylbut-1-ene. [Link]
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An In-depth Technical Guide to the Chemical Reactivity of Trifluoromethylated Butyrate Esters
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] This guide provides an in-depth exploration of the chemical reactivity of trifluoromethylated butyrate esters, a class of compounds that combines the versatile ester functional group with the powerful electronic influence of a CF₃ moiety. We will dissect the profound effects of the trifluoromethyl group on the ester's stability and reactivity, offering field-proven insights into key transformations including nucleophilic acyl substitution, hydrolysis, and reactions at adjacent carbon centers. This document is intended for researchers, scientists, and drug development professionals, providing not only theoretical underpinnings but also detailed, actionable experimental protocols and troubleshooting guidance.
The Trifluoromethyl Group: A Paradigm Shift in Molecular Properties
The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its properties are dominated by the high electronegativity of the fluorine atoms, leading to a powerful inductive electron-withdrawing effect that fundamentally alters the electronic landscape of the entire molecule.[3]
Key Physicochemical Consequences:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, particularly oxidative metabolism, which can increase a drug's half-life.[1][4]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][4][5]
-
Modulation of Acidity/Basicity: The inductive effect can significantly lower the pKa of nearby acidic protons and decrease the basicity of adjacent functional groups.
-
Altered Reactivity: As this guide will detail, the electron-withdrawing nature of the CF₃ group dramatically influences the reactivity of the ester carbonyl, making it more susceptible to nucleophilic attack.[1]
The following diagram illustrates the logical flow from the CF₃ group's fundamental properties to its impact on drug design.
Caption: Influence of the CF₃ group on molecular properties and drug design.
Synthesis of Trifluoromethylated Butyrate Esters
Access to these valuable building blocks is critical. Synthesis strategies typically involve either constructing the carbon skeleton with the CF₃ group already in place or introducing it at a later stage. A common and commercially available example is Ethyl 4,4,4-trifluorobutyrate.[6][7] More complex derivatives, such as α-trifluoromethyl esters, require specialized methods.
One effective strategy is the α-trifluoromethylation of carboxylates. This can be achieved through various protocols, often involving the generation of an enolate followed by reaction with an electrophilic "CF₃⁺" source.[8]
Experimental Protocol 1: N-Heterocyclic Carbene (NHC)-Catalyzed α-Trifluoromethylation
This protocol is adapted from the work of Besset, Poisson, and colleagues, providing access to α-trifluoromethyl esters from α-chloro aldehydes.[8] The causality behind this choice is the ability of the NHC catalyst to generate a key enolate intermediate under mild conditions, which then traps the electrophilic trifluoromethylating agent.
Materials:
-
α-Chloro aldehyde (1.0 mmol, 1.0 equiv)
-
Togni's Reagent II (1.1 mmol, 1.1 equiv)
-
NHC precatalyst (e.g., IPr·HCl) (0.1 mmol, 10 mol%)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.2 mmol, 1.2 equiv)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the NHC precatalyst, Togni's Reagent II, and the α-chloro aldehyde.
-
Add anhydrous DCM and anhydrous MeOH in a 4:1 ratio to achieve a 0.2 M concentration with respect to the aldehyde.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DBN in anhydrous DCM to the reaction mixture over 10 minutes. The DBN acts as a base to both generate the active NHC catalyst and facilitate the formation of the enolate.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α-trifluoromethyl ester.
Core Reactivity: The Ester Carbonyl
The dominant feature of trifluoromethylated butyrate esters is the enhanced electrophilicity of the carbonyl carbon. The CF₃ group, particularly when at the α or β position, pulls electron density away from the ester, making it a prime target for nucleophiles.
Hydrolysis: A Double-Edged Sword
The presence of a trifluoromethyl group significantly accelerates the rate of ester hydrolysis under both acidic and basic conditions compared to their non-fluorinated counterparts.[9] This is a critical consideration for drug stability and prodrug design. The electron-withdrawing CF₃ group destabilizes the ester relative to the transition state for nucleophilic attack by water or hydroxide, thereby lowering the activation energy.
While the ester is susceptible to hydrolysis, the CF₃ group itself is remarkably stable. However, under forcing acidic conditions (e.g., fuming sulfuric acid), the CF₃ group can be hydrolyzed to a carboxylic acid.[10] This transformation proceeds through the protonation of fluorine atoms, leading to C-F bond cleavage and the formation of a difluorobenzylic-type carbocation intermediate.[10]
Nucleophilic Acyl Substitution: Synthesis of Trifluoromethyl Ketones
A synthetically powerful transformation is the reaction of trifluoromethylated esters with nucleophiles to form trifluoromethyl ketones (TFMKs). TFMKs are highly valuable in medicinal chemistry as they can act as transition-state mimics for enzyme inhibitors.[11] The reaction typically involves a strong nucleophile that adds to the ester carbonyl, followed by the elimination of the alkoxy group.
A common challenge is preventing double addition to the resulting ketone. However, methods using organometallic reagents or specialized trifluoromethylating agents have proven highly effective.
Caption: General mechanism for converting an ester to a trifluoromethyl ketone.
Experimental Protocol 2: Synthesis of a TFMK using Fluoroform (HCF₃)
This protocol is based on a straightforward method that utilizes the inexpensive greenhouse gas fluoroform as the CF₃ source.[11][12] The causality for the choice of reagents lies in the ability of a strong base like KHMDS to deprotonate the weakly acidic HCF₃, generating the nucleophilic CF₃⁻ anion in situ. Triglyme is used as a solvent to effectively solvate the potassium cation, enhancing the reactivity of the anion.[11]
Materials:
-
Methyl or Ethyl Butyrate Ester (1.0 mmol, 1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 mmol, 1.5 equiv)
-
Triglyme, anhydrous
-
Fluoroform (HCF₃) gas balloon or lecture bottle
-
Anhydrous Tetrahydrofuran (THF) for transfers
-
Argon gas supply
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum. Purge the system with argon.
-
Add the butyrate ester and anhydrous triglyme to the flask.
-
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
In a separate flask under argon, dissolve the KHMDS in a minimal amount of anhydrous THF and transfer it via cannula to the reaction flask while maintaining the temperature at -40 °C.
-
Bubble HCF₃ gas through the solution for 15-20 minutes. A slow, steady stream is crucial. The reaction is often exothermic and must be kept cold.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring by TLC (staining may be required as products are often UV-inactive).
-
Self-Validating Quench: Carefully quench the reaction at -40 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. This step is critical as excess reactive base and intermediates are present.
-
Allow the mixture to warm to room temperature. Add water and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude trifluoromethyl ketone by flash column chromatography.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are scrupulously dry. KHMDS is highly moisture-sensitive. Ensure the HCF₃ bubbling is efficient.
-
Side Products: Incomplete reaction may leave starting material. Overly vigorous reaction or warming could lead to decomposition of the trifluoromethyl anion.
Reactivity at Carbons Adjacent to the Ester
The reactivity of the α- and β-carbons is also significantly influenced by the CF₃ group.
Reactions of Ethyl 4,4,4-trifluoro-3-oxobutanoate
This compound is a particularly versatile building block as it contains a trifluoromethylated ketone and an ester, with a highly activated methylene group in between. This methylene is acidic and readily deprotonated, allowing it to participate in a wide range of C-C bond-forming reactions, such as condensations with aldehydes and Michael additions. For example, it reacts readily with arylidenemalononitriles in the presence of a base to form complex heterocyclic systems.[13]
Summary of Reactivity and Applications
The unique electronic properties conferred by the trifluoromethyl group make trifluoromethylated butyrate esters highly versatile intermediates.
| Reaction Type | Key Feature | Common Application |
| Nucleophilic Acyl Substitution | Highly electrophilic carbonyl | Synthesis of trifluoromethyl ketone (TFMK) enzyme inhibitors[11][12][14] |
| Hydrolysis | Accelerated rate vs. non-fluorinated analogues[9] | Consideration in prodrug design and stability studies |
| α-Carbon Chemistry | Enolate formation (if α-protons exist) | Synthesis of complex α-substituted fluorinated molecules |
| Building Block Synthesis | Use of compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate | Access to diverse fluorinated heterocycles for drug discovery[13] |
| Materials Science | Precursor for fluorinated polymers | Development of specialty polymers with enhanced chemical/thermal resistance[6] |
Conclusion and Future Outlook
Trifluoromethylated butyrate esters are not merely fluorinated analogues of their hydrocarbon counterparts; they are a distinct class of reagents with a unique and powerful reactivity profile. The strong electron-withdrawing nature of the CF₃ group activates the ester for nucleophilic attack while simultaneously enhancing the metabolic stability of the molecule. This duality makes them exceptionally valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][6] As synthetic methodologies for trifluoromethylation continue to advance, particularly those utilizing more economical and environmentally benign sources like fluoroform, the accessibility and application of these critical building blocks will undoubtedly expand, paving the way for the next generation of high-performance chemical entities.
References
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- Kinetics of the reaction of OH radical with ethylfluoroacetate, ethyl 4,4,4-trifluorobutyrate, and butylfluoroacet
- Technical Support Center: Trifluoromethyl
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.
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Physical properties of Ethyl 2-methyl-4,4,4-trifluorobutyrate
An In-depth Technical Guide to the Physical Properties of Ethyl 2-methyl-4,4,4-trifluorobutyrate
Foreword: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When combined with other synthetically valuable motifs, such as the chiral center introduced by a methyl group, the resulting building block becomes a powerful tool for innovation. This guide provides an in-depth examination of this compound, a key intermediate whose physical properties are fundamental to its effective application in research and development. Understanding these core characteristics is not merely an academic exercise; it is essential for optimizing reaction conditions, ensuring purity, and ultimately, accelerating the path from synthesis to application.
Chemical Identity and Structural Overview
This compound is a fluorinated aliphatic ester. The presence of the electron-withdrawing trifluoromethyl (CF₃) group and the alpha-methyl group creates a unique electronic and steric profile, making it a valuable precursor for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[3]
-
IUPAC Name: ethyl 4,4,4-trifluoro-2-methylbutanoate
-
Synonyms: Ethyl 2-methyl-4,4,4-trifluorobutanoate
-
CAS Number: 143484-00-8
-
Molecular Formula: C₇H₁₁F₃O₂
-
SMILES: CCOC(=O)C(C)CC(F)(F)F
-
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
Core Physicochemical Properties
The effective use of a chemical intermediate hinges on a precise understanding of its physical properties. These values dictate the conditions required for handling, reaction, purification, and storage. The properties of this compound are summarized below.
| Property | Value | Significance in Application | Source(s) |
| Molecular Weight | 184.16 g/mol | Essential for stoichiometric calculations in reaction design and for mass spectrometry analysis. | |
| Appearance | Liquid | Determines appropriate handling procedures and equipment (e.g., volumetric vs. gravimetric measurement). | |
| Boiling Point | 142-145 °C | A critical parameter for purification via distillation and for setting maximum reaction temperatures to avoid solvent loss. | |
| Purity | ≥95% | The purity level indicates the suitability for specific applications, with higher purity often required for pharmaceutical synthesis. |
Scientist's Insight: Leveraging Physical Properties in Practice
-
Boiling Point & Purification: A boiling point of 142-145 °C is sufficiently high to allow for a wide range of reaction temperatures without the need for high-pressure apparatus. More importantly, it is distinct enough from common solvents and potential impurities to enable effective purification by fractional distillation under atmospheric or reduced pressure. This is the primary method for achieving the high purity required for subsequent synthetic steps.
-
Molecular Weight & Characterization: The precise molecular weight of 184.16 g/mol is the foundational data point for mass spectrometry (MS). In a quality control setting, observing the correct molecular ion peak in an MS spectrum is the first-line confirmation of a successful synthesis.
Experimental Context: Synthesis and Verification
A protocol is only as reliable as its validation system. The synthesis of this compound must be followed by rigorous characterization to ensure the material's identity and purity, creating a self-validating workflow.
Conceptual Synthesis Pathway
While multiple specific routes exist, a common strategy for creating α-substituted esters involves the alkylation of an enolate. The synthesis of the target molecule can be conceptualized as a multi-step process that requires careful control of reaction conditions to ensure high yield and minimize side products.
Caption: Conceptual workflow for the synthesis and purification of the target ester.
Protocol: Identity and Purity Verification
To ensure the final product meets specifications, a multi-technique analytical approach is mandatory. This constitutes a self-validating system where each analysis provides orthogonal confirmation of the molecule's structure and purity.
Step 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To confirm molecular weight and assess purity.
-
Methodology:
-
Prepare a dilute solution of the final product in a volatile solvent (e.g., ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Run a temperature gradient program to separate the product from any residual solvents or impurities.
-
Analyze the resulting mass spectrum for the molecular ion peak (m/z = 184.16) and characteristic fragmentation patterns.
-
Integrate the GC chromatogram to determine the purity percentage.
-
-
Trustworthiness: MS provides direct evidence of the molecular weight, while GC separation gives a quantitative measure of purity.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise molecular structure and connectivity.
-
Methodology:
-
Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR Signals: Look for signals corresponding to the ethyl ester group (a quartet and a triplet), the alpha-methyl group (a doublet), and the diastereotopic protons of the CH₂ group.
-
Expected ¹⁹F NMR Signals: A singlet or closely coupled multiplet corresponding to the CF₃ group.
-
-
Expertise: NMR is the gold standard for unambiguous structure elucidation. The chemical shifts, integration values, and coupling patterns of the protons and fluorine atoms provide a unique fingerprint of the molecule, confirming the exact arrangement of atoms.[4][5][6][7][8]
Step 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups.
-
Methodology:
-
Acquire an IR spectrum of the neat liquid sample.
-
Identify the strong carbonyl (C=O) stretch of the ester functional group, typically around 1740 cm⁻¹.
-
Identify the C-F bond stretches, which are typically strong and appear in the 1100-1300 cm⁻¹ region.
-
-
Validation: FTIR provides rapid confirmation of the ester and trifluoromethyl groups, complementing the more detailed structural information from NMR.
Sources
An In-depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutanoate (CAS 143484-00-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential applications of Ethyl 2-methyl-4,4,4-trifluorobutanoate. Drawing upon established principles of organic chemistry and referencing available data on structurally related compounds, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this fluorinated ester in their scientific endeavors.
Chemical Identity and Physicochemical Properties
Ethyl 2-methyl-4,4,4-trifluorobutanoate, identified by the CAS number 143484-00-8, is a fluorinated organic compound with the molecular formula C₇H₁₁F₃O₂ and a molecular weight of approximately 184.16 g/mol .
Table 1: Chemical Identifiers and Names
| Identifier | Value |
| CAS Number | 143484-00-8 |
| IUPAC Name | ethyl 4,4,4-trifluoro-2-methylbutanoate |
| Synonyms | Butanoic acid, 4,4,4-trifluoro-2-methyl-, ethyl ester; Ethyl 2-methyl-4,4,4-trifluorobutyrate |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₁F₃O₂ | - |
| Molecular Weight | 184.16 g/mol | - |
| Boiling Point | 142-145 °C | [1] |
Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate
While specific, detailed synthetic protocols for Ethyl 2-methyl-4,4,4-trifluorobutanoate are not extensively documented in publicly available literature, its structure suggests a logical synthetic approach via the Reformatsky reaction . This well-established organozinc-mediated reaction provides a reliable method for the formation of β-hydroxy esters, which can be subsequently deoxygenated to yield the target saturated ester.
Proposed Synthetic Pathway: The Reformatsky Reaction
The proposed synthesis involves the reaction of a trifluoromethyl ketone with an α-bromo ester in the presence of zinc metal.
Diagram 1: Proposed Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutanoate via the Reformatsky Reaction
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An In-Depth Technical Guide to the Stability and Storage of Fluorinated Butyrate Derivatives
For researchers, scientists, and drug development professionals, the integrity of chemical compounds is paramount. Fluorinated butyrate derivatives, a class of molecules with increasing significance in pharmaceuticals and materials science, present unique stability and storage challenges. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability.[1][2] However, these same alterations can impact the compound's shelf-life and handling requirements. This guide provides a comprehensive overview of the core principles governing the stability of fluorinated butyrate derivatives, offering field-proven insights and detailed protocols to ensure their integrity from synthesis to application.
The Impact of Fluorination on Butyrate Derivative Stability: A Double-Edged Sword
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a characteristic that often imparts significant thermal and metabolic stability to fluorinated compounds.[1] This stability is a key reason for the growing interest in fluorinated butyrate derivatives in drug discovery, where they can serve as important building blocks to enhance the biological activity and stability of resulting products.[3] However, the high electronegativity of fluorine can also render the molecule susceptible to specific degradation pathways. This creates a delicate balance that necessitates a thorough understanding of the compound's chemical and physical properties.
The stability of fluorinated compounds is not absolute and can be influenced by various factors. Despite the strength of the C-F bond, chemical instability and enzymatic action can lead to its cleavage.[4] This can result in the release of fluoride ions and the formation of potentially reactive metabolites, a critical consideration in pharmaceutical development.[4]
Key Factors Influencing the Stability of Fluorinated Butyrate Derivatives
Several environmental factors can significantly impact the stability of fluorinated butyrate derivatives during storage and handling. Understanding and controlling these factors are crucial for maintaining compound integrity.
2.1. Temperature:
Most fluorinated compounds are sensitive to heat and should be stored at low temperatures to prevent degradation. The ideal storage temperature can range from -20°C to 25°C, depending on the specific derivative's reactivity.[5] For highly reactive intermediates, storage at -20°C or below is often necessary to maintain stability.[5] Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA), can be employed to determine the thermal properties of these compounds and identify decomposition temperatures.[6]
2.2. Light:
Many fluorinated pharmaceutical intermediates are photosensitive and can degrade upon exposure to light, particularly UV light.[5] This photodegradation can lead to the formation of impurities and loss of potency. Therefore, it is essential to store these compounds in opaque containers or in a dark environment.[5] Amber glass bottles are particularly suitable for protecting photosensitive compounds from UV light.[5] Studies on the photodegradation of fluorinated acids have shown that photocatalysts can be used to break them down, highlighting their susceptibility to light-induced reactions.[7]
2.3. Moisture (Hydrolysis):
Moisture can have a detrimental effect on the stability of fluorinated butyrate derivatives, especially esters, which are susceptible to hydrolysis.[5] The presence of water can lead to the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be influenced by the degree and position of fluorination. To prevent moisture absorption, these derivatives should be stored in a dry environment with low humidity, and the use of desiccants is recommended.[5] For particularly hygroscopic compounds, multi-layered packaging with moisture barriers, such as Mylar bags, may be necessary.
2.4. Air (Oxidation):
Some fluorinated compounds are sensitive to oxidation and can react with oxygen in the air.[5] To minimize exposure to air, it is recommended to store these compounds under an inert atmosphere, such as nitrogen or argon.[5] Airtight containers should be flushed with an inert gas before sealing to remove any residual oxygen.[5]
Common Degradation Pathways
Understanding the potential degradation pathways of fluorinated butyrate derivatives is crucial for developing appropriate storage strategies and analytical methods for stability testing.
3.1. Hydrolysis of Fluorinated Butyrate Esters:
As previously mentioned, hydrolysis is a primary degradation pathway for ester derivatives. The rate of hydrolysis can be significantly affected by the electronic effects of the fluorine substituents. Ab initio calculations suggest that fluorination, both in the acyl and alcohol portions of an ester, can significantly accelerate the hydrolysis rate compared to their non-substituted counterparts.[8]
3.2. Photodegradation:
Exposure to light can initiate photochemical reactions, leading to the degradation of the molecule. The specific degradation products will depend on the structure of the derivative and the wavelength of light. For example, the photohydrolytic degradation of some trifluoromethylated phenols has been shown to produce trifluoroacetic acid (TFA).[5]
3.3. Thermal Decomposition:
At elevated temperatures, fluorinated butyrate derivatives can undergo thermal decomposition. The decomposition products can vary depending on the compound and the atmosphere in which it is heated. For instance, the thermal decomposition of yttrium(III) butyrate dihydrate involves dehydration followed by conversion to a dioxycarbonate and finally to yttrium oxide, with the evolution of CO2 and a symmetrical ketone.[6]
Below is a conceptual diagram illustrating the primary degradation pathways for a generic fluorinated butyrate ester.
Caption: Primary degradation pathways for fluorinated butyrate esters.
Recommended Storage and Handling Protocols
To ensure the long-term stability of fluorinated butyrate derivatives, the following storage and handling protocols are recommended:
4.1. Storage Conditions:
A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled low temperatures (-20°C to 4°C is often ideal).[5] | To minimize thermal degradation and slow down chemical reactions. |
| Light | Store in amber glass vials or other opaque containers in a dark location.[5] | To prevent photodegradation. |
| Moisture | Store in a desiccator or a dry, low-humidity environment. Use tightly sealed containers.[5] | To prevent hydrolysis of ester functionalities. |
| Atmosphere | For sensitive compounds, store under an inert atmosphere (e.g., Nitrogen, Argon).[5] | To prevent oxidation. |
| Container | Use chemically inert containers such as glass or high-quality, resistant plastics.[5] | To prevent reaction with or leaching from the container material. |
4.2. Handling Procedures:
-
Personal Protective Equipment (PPE): Always handle fluorinated compounds with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work with volatile fluorinated compounds in a well-ventilated fume hood to avoid inhalation.
-
Inert Atmosphere: For highly sensitive compounds, use a glove box with an inert atmosphere for transfers and manipulations.
-
Labeling: Clearly label all containers with the chemical name, date of receipt/synthesis, and any specific storage requirements.
-
Inventory Management: Implement a "first-in, first-out" (FIFO) system to ensure that older stock is used first.
Analytical Methods for Stability Assessment
Regular analytical testing is essential to monitor the stability of fluorinated butyrate derivatives over time. Several powerful techniques can be employed for this purpose.
5.1. High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[9] For fluorinated compounds, reversed-phase HPLC is often the method of choice. The use of fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can provide unique selectivity and improved separation for fluorinated analytes.[10][11][12]
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[13][14] It allows for the direct observation of fluorine-containing molecules and their degradation products without the need for separation or standards.[13] ¹⁹F NMR can be used to monitor the structural integrity of the compound and identify and quantify any fluorinated impurities that may form during storage.[5][15]
5.3. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive method suitable for the analysis of volatile and semi-volatile fluorinated butyrate derivatives. It is particularly useful for quantifying short-chain fatty acids.[16][17] Derivatization may sometimes be necessary to improve the chromatographic properties of the analytes.[18][19]
5.4. Forced Degradation Studies:
Forced degradation, or stress testing, is a critical component of stability assessment, particularly in drug development.[20] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate degradation and identify potential degradation products and pathways.[21] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
The stability and proper storage of fluorinated butyrate derivatives are critical for ensuring their quality, efficacy, and safety in research and development. While the inherent strength of the C-F bond imparts a degree of stability, these compounds are not immune to degradation. A comprehensive understanding of the impact of temperature, light, moisture, and air, coupled with robust analytical monitoring, is essential for maintaining their integrity. By implementing the protocols and best practices outlined in this guide, researchers can confidently handle and store these valuable molecules, paving the way for their successful application in a wide range of scientific endeavors.
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An In-Depth Technical Guide to Ethyl 2-methyl-4,4,4-trifluorobutyrate: Synthesis, Properties, and Applications
Abstract
Ethyl 2-methyl-4,4,4-trifluorobutyrate, a chiral fluorinated ester, represents a class of valuable building blocks in modern synthetic chemistry. The strategic introduction of a trifluoromethyl group (CF3) alongside a stereogenic center offers a unique combination of properties that are highly sought after in the development of advanced pharmaceuticals and agrochemicals. The CF3 group can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules, while the chiral methyl group allows for precise three-dimensional arrangements critical for target engagement. This guide provides a comprehensive overview of the historical context, key synthetic methodologies, physicochemical and spectroscopic properties, and the emerging applications of this versatile compound, tailored for researchers and professionals in drug discovery and chemical development.
Introduction and Historical Context
The journey into the world of fluorinated organic compounds gained significant momentum in the mid-20th century, driven by the unique and often dramatic influence of fluorine on molecular properties. The trifluoromethyl group, in particular, has become a cornerstone in medicinal chemistry, often referred to as a "super-substituent." Its strong electron-withdrawing nature and steric bulk can profoundly alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule.
While the precise first synthesis of this compound is not prominently documented in a singular, seminal publication, its development can be understood as a logical progression from the synthesis of simpler fluorinated esters. The foundational chemistry for creating such molecules was built upon classic organic reactions adapted for the nuances of fluorinated reagents. The exploration of related compounds, such as ethyl 4,4,4-trifluorobutyrate and other fluorinated β-ketoesters, paved the way for the synthesis of more complex, chiral variants like the title compound. The emergence of this specific molecule, identified by its CAS number 143484-00-8, was driven by the increasing demand for chiral, fluorinated building blocks for creating more sophisticated and effective chemical entities in the life sciences.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are the most logical and field-proven synthetic strategies.
Pathway A: Conjugate Addition to a Trifluoromethylated Crotonate
A highly effective and convergent approach involves the 1,4-conjugate addition (or Michael addition) of a methyl nucleophile to an α,β-unsaturated ester, followed by hydrogenation. This method offers excellent control over the introduction of the key structural elements.
Workflow Diagram: Conjugate Addition Pathway
Caption: A two-step synthetic workflow for this compound.
Experimental Protocol: Conjugate Addition and Hydrogenation
-
Preparation of the Nucleophile: A methyl Grignard reagent (e.g., methylmagnesium bromide in THF) is prepared or obtained commercially. For enhanced 1,4-selectivity and to minimize 1,2-addition to the ester carbonyl, a Gilman reagent (lithium dimethylcuprate) can be prepared in situ by treating methyllithium with copper(I) iodide at low temperature (-78 °C) in THF.
-
Conjugate Addition: The α,β-unsaturated ester, ethyl 4,4,4-trifluorocrotonate, is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). The prepared methyl nucleophile is added dropwise to the solution. The reaction progress is monitored by TLC or GC-MS.
-
Causality: The use of low temperatures is critical to control the reactivity of the organometallic reagent and to enhance the selectivity of the 1,4-addition over the competing 1,2-addition. The trifluoromethyl group's strong electron-withdrawing effect makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.
-
-
Work-up and Isolation of Intermediate: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-methyl-4,4,4-trifluorocrotonate.
-
Catalytic Hydrogenation: The crude unsaturated ester is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring until the reaction is complete (monitored by the disappearance of the starting material).
-
Final Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure this compound.
Pathway B: Reformatsky-type Reaction
An alternative and classic approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.
Workflow Diagram: Reformatsky Reaction Pathway
Caption: A three-step synthetic workflow via a Reformatsky-type reaction.
Experimental Protocol: Reformatsky Reaction
-
Activation of Zinc: Zinc dust or granules are activated by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dried under vacuum. This removes surface oxides and enhances reactivity.
-
Reaction Setup: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and a suitable solvent (e.g., anhydrous THF or a mixture of benzene and ether).
-
Formation of the Reformatsky Reagent: A solution of ethyl 2-bromopropionate and trifluoroacetaldehyde (or its more stable ethyl hemiacetal) in the reaction solvent is added dropwise to the zinc suspension. A small crystal of iodine can be added to initiate the reaction. The reaction is often exothermic and may require gentle heating to maintain a steady reflux.
-
Trustworthiness: This is a self-validating system as the formation of the organozinc reagent is the key step, which then reacts in situ. The progress can be monitored by the consumption of the zinc metal.
-
-
Hydrolysis and Work-up: After the reactants are consumed, the mixture is cooled, and the reaction is quenched by the addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Dehydration and Reduction: The resulting crude β-hydroxy ester can be dehydrated to the crotonate under acidic conditions and then hydrogenated as described in Pathway A to yield the final product.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of this compound is essential for its application and characterization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 143484-00-8 |
| Molecular Formula | C₇H₁₁F₃O₂ |
| Molecular Weight | 184.16 g/mol |
| Boiling Point | 142-145 °C |
| Appearance | Colorless liquid |
| Purity | Typically >95% |
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific compound is scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl Ester Group: A quartet at approximately 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet at around 1.2-1.3 ppm (3H, -O-CH₂-CH₃).
-
α-Methyl Group: A doublet at approximately 1.2-1.4 ppm (3H, -CH(CH₃)-).
-
α-Proton: A multiplet (likely a double quartet or more complex) around 2.7-2.9 ppm (1H, -CH(CH₃)-).
-
β-Methylene Group: A complex multiplet around 2.3-2.5 ppm (2H, -CH₂-CF₃), showing coupling to both the α-proton and the fluorine atoms.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the range of 170-175 ppm.
-
Trifluoromethyl Carbon: A quartet around 125-128 ppm due to coupling with the three fluorine atoms.
-
-O-CH₂- Carbon: A signal around 60-62 ppm.
-
α-Carbon (-CH(CH₃)-): A signal around 35-40 ppm.
-
β-Carbon (-CH₂-CF₃): A quartet around 30-35 ppm due to C-F coupling.
-
Methyl Carbons: Signals for the α-methyl and the ethyl-ester methyl will appear in the upfield region, typically between 10-20 ppm.
-
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):
-
A single signal, likely a triplet, around -60 to -70 ppm (relative to CFCl₃), due to coupling with the adjacent methylene protons.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band for the C=O (ester) stretch at approximately 1740-1760 cm⁻¹.
-
Strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
-
C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) at m/z = 184.
-
Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the ethyl group (-C₂H₅, m/z = 29), and fragments containing the trifluoromethyl group.
-
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: The introduction of a trifluoromethyl group can block metabolic oxidation at or near the site of fluorination, leading to improved drug half-life. The chiral center allows for the synthesis of enantiomerically pure drugs, which is often a requirement for modern therapeutics to ensure target specificity and reduce off-target effects. This building block is particularly suited for creating novel analogs of existing drugs to enhance their properties.
-
Agrochemicals: Similar to pharmaceuticals, the metabolic stability and altered lipophilicity imparted by the trifluoromethyl group are highly desirable in the design of new pesticides and herbicides. These properties can lead to increased potency, better soil and plant uptake, and a more favorable environmental profile.
-
Materials Science: Fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. This ester could serve as a monomer or an additive in the synthesis of specialty polymers and materials with tailored properties.
Conclusion
This compound stands as a testament to the strategic value of incorporating fluorine and chirality into molecular design. While its own discovery is subtly woven into the broader history of organofluorine chemistry, its utility is clear. The synthetic pathways outlined in this guide, rooted in fundamental organic reactions, provide reliable methods for its preparation. As the demand for more sophisticated and effective chemical agents continues to grow, the role of versatile and strategically designed building blocks like this compound in enabling innovation in drug discovery, agrochemistry, and materials science will undoubtedly expand.
References
A Senior Application Scientist's Guide to the Commercial Sourcing and Application of Ethyl 2-methyl-4,4,4-trifluorobutyrate for Advanced Research
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties. Fluorination can profoundly influence a compound's metabolic stability, bioavailability, binding affinity, and lipophilicity. Among the vast arsenal of fluorinated synthons, Ethyl 2-methyl-4,4,4-trifluorobutyrate has emerged as a versatile and valuable building block. The presence of a trifluoromethyl (CF₃) group, a chiral center, and an ester functionality makes it a precursor for a diverse range of complex molecular architectures.
This guide provides researchers, chemists, and drug development professionals with an in-depth technical overview of this compound, focusing on its commercial availability, practical handling protocols, quality control, and a representative application workflow. The insights provided herein are curated from extensive field experience to bridge the gap between sourcing a chemical and its successful integration into a research pipeline.
Physicochemical Profile and Identification
A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a colorless liquid distinguished by the powerful electron-withdrawing nature of its terminal CF₃ group, which significantly influences the reactivity of the entire molecule.
Below is a summary of its key identifiers and properties. It is crucial for researchers to note a potential ambiguity in CAS numbers in commercial listings; while 143484-00-8 is frequently used by major suppliers like Sigma-Aldrich, the number 136564-76-6 also appears for the same chemical structure.[1][2][3][4] Always verify the structure and specifications via the supplier's Certificate of Analysis (COA).
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3][4] |
| Synonym(s) | Ethyl 4,4,4-trifluoro-2-methylbutanoate | [4] |
| CAS Number | 143484-00-8 (Primary), 136564-76-6 (Also seen) | [1][2][3][4] |
| Molecular Formula | C₇H₁₁F₃O₂ | [1][3] |
| Molecular Weight | 184.16 g/mol | [3][4] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 142-145 °C | [4] |
| Purity (Typical) | ≥95% | [4] |
| InChI Key | ANNZGOFOWCNVBU-UHFFFAOYSA-N | [4] |
Commercial Availability and Sourcing for Research
This compound is readily available from several major chemical suppliers that cater to the research and development sector. When selecting a supplier, researchers should prioritize the availability of comprehensive documentation, including a detailed Certificate of Analysis (COA) and a Safety Data Sheet (SDS).
| Supplier | Catalog Number Example | Typical Purity | Common Research Quantities | Documentation Availability |
| Sigma-Aldrich | MAT047022166 | 95% | Inquire | COA, COO, SDS |
| SynQuest Labs | 2123-3-27 | Not specified | Inquire | SDS |
| Alachem Co. | 6U1N15 | Not specified | R&D to Industrial | COA, SDS, ROS, MOA |
| ChemicalBook | CB13318220 | For R&D use | Inquire | SDS |
Expert Insight: For initial small-scale studies (milligram to gram scale), purity of ≥95% is generally acceptable. However, for late-stage development, GMP-grade material may be required. Always request a lot-specific COA to verify purity and identify potential impurities that could interfere with your specific application. The availability of a Route of Synthesis (ROS) and Method of Analysis (MOA) from suppliers like Alachem can be invaluable for regulatory submissions or process scale-up.[3]
Applications in Research and Development
The utility of this compound stems from its trifluoromethyl group. This moiety is a well-known bioisostere for other groups (e.g., isopropyl) and can dramatically improve a drug candidate's profile.
-
Pharmaceutical Synthesis: The CF₃ group enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., P450 enzymes).[6] Its introduction can also increase binding affinity to target proteins and improve membrane permeability. This ester is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and agrochemicals.[5][7]
-
Agrochemical Development: Similar to pharmaceuticals, the compound is used to create novel pesticides and herbicides where enhanced stability and biological activity are desired.[5][7]
-
Materials Science: It serves as a building block for specialty fluorinated polymers and coatings, imparting properties like enhanced chemical resistance and durability.[5]
The ester functionality provides a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form novel amides, or reduction to the alcohol, allowing for its versatile incorporation into larger, more complex molecules.
Laboratory Handling, Storage, and Safety Protocols
As a fluorinated organic ester, this compound requires careful handling to ensure user safety and maintain chemical integrity.[6] It is classified as a flammable liquid and can cause skin and eye irritation.[1]
Personal Protective Equipment (PPE) and Handling
A self-validating safety protocol begins with appropriate engineering controls and PPE.
-
Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a full-face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., neoprene or butyl rubber). Nitrile may be suitable for incidental contact but check the manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat should be worn at all times.
Storage Protocol
Improper storage is a common source of reagent degradation and laboratory incidents.
-
Segregation: Store away from incompatible materials, including strong acids, strong bases, strong reducing agents, and oxidizers.[8][9]
-
Environment: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[8] It should be stored in a dedicated flammable materials storage cabinet.[9][10]
-
Inertness: While not acutely sensitive, for long-term storage or high-purity applications, storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent slow hydrolysis from atmospheric moisture.
Quality Control and Verification Workflow for Incoming Material
Before incorporating a new batch of any reagent into a critical experiment, it is essential to verify its identity and purity. This step is a cornerstone of reproducible science.
Diagram 2: Sourcing and QC Workflow
Caption: A workflow for sourcing and quality control of research chemicals.
Step-by-Step QC Protocol:
-
Documentation Review: Upon receipt, match the physical container label with the purchase order and the supplier-provided COA. Ensure the CAS number, chemical name, and lot number are consistent.
-
Visual Inspection: Check for any discoloration, precipitation, or container damage.
-
Spectroscopic Verification (Recommended):
-
Objective: To confirm the chemical structure and assess purity.
-
Method 1: ¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Causality: This technique provides a "fingerprint" of the molecule. The chemical shifts, integration values (proton counts), and splitting patterns should match the expected structure. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methyl group on the chiral center (a doublet), and the diastereotopic protons of the CH₂ group adjacent to the CF₃.
-
-
Method 2: GC-MS (Gas Chromatography-Mass Spectrometry):
-
Causality: This method separates the compound from volatile impurities and provides its molecular weight. The GC chromatogram will show a major peak for the product, and its area percentage gives an estimate of purity. The mass spectrum should show a molecular ion peak (or characteristic fragments) consistent with the molecular weight of 184.16 g/mol .
-
-
Representative Experimental Workflow: Saponification to the Carboxylic Acid
To illustrate the practical use of this compound, the following protocol details its hydrolysis (saponification) to 2-methyl-4,4,4-trifluorobutanoic acid, a common subsequent building block.
Diagram 3: Experimental Workflow for Saponification
Caption: Step-by-step workflow for the saponification of the title ester.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas like nitrogen or argon.
-
Causality: An inert atmosphere prevents side reactions with atmospheric components like CO₂ (which can neutralize the base) and moisture.
-
-
Reagent Addition: Through the septum, add this compound (1.0 eq) followed by a solvent mixture such as THF/Water (e.g., 3:1 v/v).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Causality: Saponification is an exothermic reaction. Cooling controls the reaction rate and prevents potential side reactions or thermal runaway.
-
-
Base Addition: Prepare a solution of a base, such as Lithium Hydroxide (LiOH, ~1.5 eq) in water. Add this solution to the reaction flask dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Monitoring ensures the reaction is driven to completion, which is critical for achieving a high yield and simplifying purification.
-
-
Workup - Quenching: Once complete, cool the flask back to 0 °C and slowly add aqueous acid (e.g., 1M HCl) until the pH of the solution is acidic (pH ~2).
-
Causality: This step protonates the carboxylate salt intermediate, forming the desired neutral carboxylic acid, which is extractable into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The resulting carboxylic acid can be purified further if necessary (e.g., by chromatography or distillation) and its structure confirmed by spectroscopic methods (NMR, IR).
Conclusion
This compound is a commercially accessible and highly versatile reagent for researchers in synthetic chemistry. Its strategic value lies in the unique properties conferred by the trifluoromethyl group, making it a powerful tool in the design of novel pharmaceuticals, agrochemicals, and materials. By adhering to rigorous sourcing, quality control, and handling protocols as outlined in this guide, scientists can confidently and safely leverage this building block to advance their research objectives and drive innovation.
References
- Benchchem. (n.d.). Practical Guide to the Handling and Storage of Fluorinated Esters: Application Notes and Protocols.
- SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet.
- ChemicalBook. (n.d.). This compound - Safety Data Sheet.
- Alachem Co., Ltd. (n.d.). 143484-00-8 | this compound.
- Sigma-Aldrich. (n.d.). This compound | 143484-00-8.
- PubChem. (n.d.). Ethyl 2-methylbutyrate.
- Sigma-Aldrich. (n.d.). Ethyl 4,4,4-trifluorobutyrate.
- Alkali Scientific. (n.d.). Ethyl 4,4,4-trifluorobutyrate, 1 X 5 g (443700-5G).
- Benchchem. (n.d.). Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3.
- Chem-Impex. (n.d.). Ethyl 4,4,4-trifluorobutyrate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
- University of Toronto Scarborough. (n.d.). chemical handling and storage section 6.
Sources
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-methyl-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of Ethyl 2-methyl-4,4,4-trifluorobutyrate. In the absence of direct experimental data for this specific molecule, this guide synthesizes foundational principles of conformational analysis, draws upon empirical data from analogous fluorinated esters, and outlines a rigorous, field-proven workflow for its complete structural elucidation. By examining the interplay of steric and electronic effects, we predict the most probable low-energy conformers and detail the experimental and computational methodologies required to validate these predictions. This document serves as a vital resource for researchers engaged in the design and development of novel chemical entities where precise conformational control is paramount.
Introduction: The Significance of Conformational Analysis in Fluorinated Molecules
This compound (C7H11F3O2, MW: 184.16 g/mol , CAS: 143484-00-8) is a fluorinated ester of significant interest in synthetic and medicinal chemistry. The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These properties, however, are not solely dictated by the chemical composition but are intricately linked to the molecule's three-dimensional structure and conformational dynamics.
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical aspect of its chemical characterization.[1] The preferred conformation of a molecule can dictate its reactivity and its ability to interact with biological macromolecules. For drug development professionals, a thorough understanding of a molecule's conformational landscape is indispensable for rational drug design and lead optimization.
This guide will delve into the structural intricacies of this compound, providing a detailed examination of its likely conformational preferences and a roadmap for their experimental and computational verification.
Molecular Structure and Key Rotatable Bonds
The molecular structure of this compound is characterized by a butyrate backbone with a methyl group at the C2 position and a trifluoromethyl group at the C4 position. The key to its conformational flexibility lies in the rotation around several single bonds. The most significant of these are:
-
τ1 (C4-C3): Rotation around this bond will determine the relative orientation of the bulky trifluoromethyl group and the rest of the alkyl chain.
-
τ2 (C3-C2): This rotation will influence the interaction between the trifluoromethyl group and the ester functionality.
-
τ3 (C2-C1(O)): Rotation around this bond will define the position of the methyl group relative to the carbonyl group.
-
τ4 (O1-C5): This rotation dictates the orientation of the ethyl group of the ester.
A precise understanding of the potential energy surface associated with the rotation around these bonds is essential to identify the most stable conformers.
Conformational Analysis: An Inferential Approach
A study combining gas-phase electron diffraction, vibrational spectroscopy, and quantum chemical calculations revealed that Ethyl Trifluoroacetate exists as a mixture of two conformers: a C_s_ symmetric anti-anti form and a C_1_ symmetric anti-gauche form.[2] The anti-gauche conformer was found to be slightly more stable.[2]
3.1. Predicted Conformers of this compound
Extrapolating from the findings for Ethyl Trifluoroacetate, we can predict the likely low-energy conformers of this compound. The presence of the additional methyl group at the C2 position will introduce further steric considerations. The primary rotational isomers will likely arise from the orientation around the C3-C2 and C2-C1(O) bonds.
We can hypothesize the existence of at least two dominant conformers, analogous to the anti and gauche forms, defined by the dihedral angle between the trifluoromethyl group and the ester group.
-
Anti-Conformer: In this arrangement, the bulky trifluoromethyl group and the ethyl ester group are positioned on opposite sides of the C2-C3 bond, minimizing steric repulsion.
-
Gauche-Conformer: Here, the trifluoromethyl group and the ethyl ester group are at a dihedral angle of approximately 60°. This conformation might be stabilized by favorable hyperconjugative interactions, a phenomenon known as the "gauche effect," which is sometimes observed in fluorinated alkanes.[3]
The methyl group at the C2 position will further influence the relative energies of these conformers. Its orientation relative to the carbonyl group and the trifluoromethyl group will lead to additional rotational isomers for each of the anti and gauche backbones.
3.2. Governing Factors: Steric and Electronic Effects
The conformational equilibrium of this compound will be governed by a delicate balance of steric and electronic effects:
-
Steric Hindrance: The bulky trifluoromethyl and ethyl groups will tend to adopt positions that minimize van der Waals repulsion.[1] This would favor the anti conformation. The methyl group at C2 will also contribute to steric crowding, potentially disfavoring certain orientations.
-
Electronic Effects: The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment. Dipole-dipole interactions between the CF3 group and the polar ester group will play a significant role in determining the preferred conformation. Hyperconjugation, an electronic interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, can also stabilize certain gauche arrangements.[3]
A Rigorous Workflow for Conformational Elucidation
To definitively determine the conformational landscape of this compound, a combined experimental and computational approach is recommended.
4.1. Experimental Protocol
A multi-technique experimental approach will provide the most comprehensive and self-validating data.
Step 1: Synthesis and Purification
-
Objective: To obtain a high-purity sample of this compound.
-
Methodology: The compound can be synthesized via the esterification of 2-methyl-4,4,4-trifluorobutyric acid with ethanol in the presence of an acid catalyst. Purification can be achieved through fractional distillation under reduced pressure. Purity should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 2: Spectroscopic Analysis
-
Objective: To obtain structural and conformational information in the gas and solution phases.
-
Methodologies:
-
Gas-Phase Electron Diffraction (GED): This technique provides information about bond lengths, bond angles, and torsional angles in the gas phase, allowing for the determination of the equilibrium geometries of different conformers.[4]
-
Microwave Spectroscopy: This high-resolution technique can distinguish between different rotational isomers and provide precise rotational constants, which can be used to determine the molecular structure with high accuracy.[5]
-
Variable-Temperature NMR Spectroscopy: By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the relative populations of different conformers and the energy barriers between them. 1H-19F and 13C-19F coupling constants are particularly sensitive to conformational changes.
-
4.2. Computational Protocol
Computational chemistry provides a powerful tool to complement and interpret experimental data.
Step 1: Initial Conformational Search
-
Objective: To identify all possible low-energy conformers.
-
Methodology: A systematic or stochastic conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface by rotating around all single bonds.
Step 2: Quantum Mechanical Optimization and Energy Calculation
-
Objective: To obtain accurate geometries and relative energies of the identified conformers.
-
Methodology: The low-energy conformers from the initial search should be re-optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). Single-point energy calculations at an even higher level of theory (e.g., CCSD(T)) can be performed to further refine the relative energies.
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties.
-
Methodology: A frequency calculation should be performed for each optimized conformer. The absence of imaginary frequencies confirms a true minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra.
Step 4: Calculation of Spectroscopic Parameters
-
Objective: To predict spectroscopic properties that can be compared with experimental data.
-
Methodology: NMR chemical shifts and coupling constants, as well as rotational constants, can be calculated for each conformer. This allows for a direct comparison with experimental NMR and microwave spectroscopy data, aiding in the assignment of the observed spectra to specific conformers.
Data Presentation and Visualization
Table 1: Predicted Key Structural Parameters for this compound (Hypothetical)
| Parameter | Predicted Value | Method of Determination |
| C-F Bond Length | ~1.34 Å | Analogy to similar fluorocarbons |
| C-C Bond Length (sp3-sp3) | ~1.53 Å | Standard single bond lengths |
| C=O Bond Length | ~1.21 Å | Typical ester carbonyl bond length |
| C-O Bond Length (ester) | ~1.34 Å | Typical ester C-O bond length |
| τ1 (C4-C3) Dihedral Angle | Variable | Key rotatable bond |
| τ2 (C3-C2) Dihedral Angle | Variable | Key rotatable bond |
| τ3 (C2-C1(O)) Dihedral Angle | Variable | Key rotatable bond |
| τ4 (O1-C5) Dihedral Angle | Variable | Key rotatable bond |
Diagram 1: Key Rotatable Bonds in this compound
Caption: Integrated experimental and computational workflow.
Conclusion
While direct experimental data on the conformational analysis of this compound is currently unavailable, a robust understanding of its likely structural preferences can be achieved through inference from analogous molecules and the application of fundamental chemical principles. The interplay of steric and electronic effects, particularly the influence of the trifluoromethyl and alpha-methyl groups, will dictate the population of various rotational isomers. This guide has outlined a comprehensive, self-validating workflow that combines state-of-the-art experimental techniques and high-level computational methods to provide a definitive characterization of this molecule's conformational landscape. The insights gained from such studies are invaluable for the rational design of new materials and therapeutic agents.
References
- Experimental and theoretical structure and vibrational analysis of ethyl trifluoroacetate, CF3CO2CH2CH3. (2009). Journal of Molecular Structure. [URL not available in search results]
- Organic / Gauche and Anti Conformers. Furman University Chemistry. [URL not available in search results]
- Conformational analysis. (n.d.). In Organic Chemistry 1: An open textbook. [URL not available in search results]
- Gas electron diffraction. (n.d.). In Wikipedia. [URL not available in search results]
- Microwave Spectroscopy and Curious Molecular Dynamics of Ethyl Trifluoroacetate. (2020). Journal of Molecular Spectroscopy. [URL not available in search results]
- Gauche effect. (n.d.). In Wikipedia. [URL not available in search results]
- NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). Auremn. [URL not available in search results]
- Gas-Phase Electron Diffraction for Molecular Structure Determination. (n.d.). Request PDF. [URL not available in search results]
- Conformational Analysis 2 PDF. (n.d.). Scribd. [URL not available in search results]
- Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. (n.d.). OUCI. [URL not available in search results]
- The steric and electronic effects of aliphatic fluoroalkyl groups. (n.d.). ResearchGate. [URL not available in search results]
- Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. (2021). PMC - NIH. [URL not available in search results]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Chemical Communications (RSC Publishing). [Link]
- Could someone explain which anti-conformation is more stable for the two sets of conformational isomers? (2021). Reddit. [URL not available in search results]
- Structure of methyl propionate at equilibrium geometry at MP2 level. (n.d.). ResearchGate. [URL not available in search results]
-
Gauche effect. (n.d.). In Wikipedia. [Link]
- MICROWAVE SPECTRUM AND ROTATIONAL ISOMERISM OF ETHYL FORMATE. (2020). Semantic Scholar. [URL not available in search results]
- Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. (n.d.). PMC - NIH. [URL not available in search results]
-
Organic Chemistry: Eclipsed, Gauche, Anti [Staggered] Conformations of Newman Projections MADE EASY! (2024). YouTube. [Link]
-
Methyl propionate | C2H5COOCH3 | CID 11124. (n.d.). PubChem - NIH. [Link]
-
3.7. Conformational analysis. (n.d.). In Organic Chemistry 1: An open textbook. [Link]
Sources
Methodological & Application
Application Notes and Protocols: Diastereoselective Synthesis Using Ethyl 2-methyl-4,4,4-trifluorobutyrate
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword for the Senior Application Scientist
Therefore, this document will proceed by outlining the foundational principles and general methodologies that would underpin such a synthesis. The protocols and discussions presented herein are constructed based on well-established principles of enolate chemistry and stereocontrol, drawing analogies from closely related fluorinated esters and chiral carbonyl compounds. This guide is intended to serve as an expert-level conceptual framework for a researcher designing an experimental approach to this specific synthetic challenge, rather than a direct replication of a validated procedure.
Introduction: The Strategic Value of the Trifluoromethyl Moiety
The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science. Its incorporation into organic molecules can profoundly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 2-methyl-4,4,4-trifluorobutyrate is a prochiral building block of significant interest, possessing a stereocenter at the α-position and a powerful electron-withdrawing CF₃ group. The strategic challenge and opportunity lie in leveraging the existing α-methyl stereocenter to direct the formation of a second stereocenter in a predictable and controlled manner during carbon-carbon bond formation.
This guide will focus on the generation of the enolate of this compound and its subsequent diastereoselective reactions, namely the aldol and Michael additions.
The Heart of the Matter: Enolate Generation and Stereocontrol
The key to any diastereoselective reaction with this compound is the controlled formation of its corresponding enolate. The geometry of the resulting enolate—(E) versus (Z)—is a critical determinant of the final product's stereochemistry, particularly in aldol additions.
Caption: General workflow for diastereoselective synthesis.
For esters, the formation of the (E)-enolate is generally favored when using lithium-based strong, hindered bases like lithium diisopropylamide (LDA) in a non-polar aprotic solvent such as tetrahydrofuran (THF). This preference is attributed to minimizing steric interactions in the transition state of deprotonation.
Application I: The Diastereoselective Aldol Addition
The aldol reaction is a powerful tool for constructing β-hydroxy esters. The stereochemical outcome of the reaction between the enolate of this compound and an aldehyde can be rationalized using the Zimmerman-Traxler model. This model posits a six-membered, chair-like transition state where the metal cation (typically Li⁺) coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.
Caption: Zimmerman-Traxler model for an E-enolate.
Assuming the preferential formation of the (E)-enolate, the Zimmerman-Traxler model predicts the formation of the anti-diastereomer as the major product. This is because the substituents on both the enolate (the α-methyl group) and the aldehyde (R') will preferentially occupy pseudo-equatorial positions in the chair-like transition state to minimize 1,3-diaxial interactions.
Protocol: Conceptual Approach to a Diastereoselective Aldol Reaction
Objective: To synthesize the anti-diastereomer of an ethyl 2-(1-hydroxyalkyl)-2-methyl-4,4,4-trifluorobutanoate.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation (In situ generation of LDA): a. To a flame-dried, argon-purged flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. b. Add diisopropylamine (1.1 equivalents) to the cooled THF. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
Substrate Deprotonation: a. In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF. b. Cool this solution to -78 °C. c. Slowly transfer the freshly prepared LDA solution to the ester solution via cannula. d. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: a. Add the desired aldehyde (1.2 equivalents), freshly distilled, to the enolate solution at -78 °C. b. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Purification: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: a. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR or ¹⁹F NMR spectroscopy.
Application II: The Diastereoselective Michael Addition
In a Michael (or conjugate) addition, the enolate attacks an α,β-unsaturated carbonyl compound. The stereochemical outcome is influenced by the facial selectivity of the enolate and the electrophile. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronics and sterics of the enolate, potentially enhancing diastereocontrol.
Protocol: Conceptual Approach to a Diastereoselective Michael Addition
Objective: To synthesize a diastereomerically enriched Michael adduct.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
α,β-Unsaturated ketone or ester (e.g., chalcone)
-
Hexamethylphosphoramide (HMPA) (Note: HMPA is a carcinogen and should be handled with extreme caution in a fume hood with appropriate personal protective equipment).
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: a. Prepare the lithium enolate of this compound as described in the aldol protocol (steps 1a-2d). For some Michael acceptors, the addition of a co-solvent like HMPA (1-2 equivalents) after enolate formation can disrupt aggregation and increase reactivity, though it may also affect stereoselectivity.
-
Michael Addition: a. Dissolve the α,β-unsaturated Michael acceptor (1.0 equivalent) in anhydrous THF in a separate flask and cool to -78 °C. b. Slowly transfer the enolate solution to the Michael acceptor solution via cannula. c. Stir the reaction at -78 °C and allow it to slowly warm to room temperature overnight. Monitor by TLC.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl solution. b. Perform an aqueous work-up as described in the aldol protocol. c. Purify the product via flash column chromatography.
-
Characterization: a. Determine the yield and diastereomeric ratio of the product by NMR spectroscopy and/or chiral HPLC.
Data Presentation: Expected Outcomes
The following table presents hypothetical data based on established principles for related systems. This data is for illustrative purposes and must be experimentally verified.
| Reaction | Electrophile | Base/Solvent | Expected Major Diastereomer | Hypothetical d.r. | Hypothetical Yield |
| Aldol | Benzaldehyde | LDA / THF | anti | 85:15 | 70% |
| Aldol | Isobutyraldehyde | LDA / THF | anti | 90:10 | 65% |
| Michael | Chalcone | LDA / THF | syn or anti (highly substrate-dependent) | 70:30 | 75% |
| Michael | Methyl vinyl ketone | LDA / THF/HMPA | syn or anti (highly substrate-dependent) | 60:40 | 80% |
Conclusion and Future Outlook
While specific literature examples for the diastereoselective reactions of this compound are elusive, the fundamental principles of enolate chemistry provide a strong framework for developing successful protocols. The electron-withdrawing trifluoromethyl group is expected to influence the acidity of the α-proton and the stability and reactivity of the corresponding enolate. The protocols and theoretical models presented in this guide offer a robust starting point for researchers aiming to explore the synthetic utility of this valuable fluorinated building block. Experimental validation of these conceptual workflows is the necessary next step to unlock its full potential in the stereocontrolled synthesis of complex molecules.
References
Due to the lack of specific literature for the target compound, this section provides references to the foundational concepts and related systems discussed in the guide.
-
Heathcock, C. H. (1991). The Aldol Reaction: Group I and Group II Enolates. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
-
O'Hagan, D. (2000). The Polyketide Metabolites. Natural Product Reports, 17(5), 435-446. (This review discusses the importance of stereocontrol in the synthesis of natural products, many of which are derived from aldol-type reactions). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Provides a comprehensive background on enolate chemistry and stereoselectivity). [Link]
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 104(12), 6119-6146. (This review covers the broader context of asymmetric synthesis of fluorinated compounds). [Link]
High-Resolution Chiral Separation of Ethyl 2-methyl-4,4,4-trifluorobutyrate Enantiomers using Supercritical Fluid Chromatography (SFC)
An Application Note for Drug Development Professionals and Researchers
Abstract
The enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles, making their separation and analysis a critical step in drug discovery and development. This is particularly true for fluorinated compounds, which are increasingly prevalent in modern pharmaceuticals due to their unique metabolic and physicochemical properties. This application note presents a robust and efficient method for the chiral separation of Ethyl 2-methyl-4,4,4-trifluorobutyrate enantiomers, a key chiral building block. The developed protocol utilizes Supercritical Fluid Chromatography (SFC) with a polysaccharide-based chiral stationary phase, offering a rapid, high-resolution, and environmentally sustainable alternative to traditional normal-phase HPLC. We provide a detailed, step-by-step protocol, discuss the principles of chiral recognition, and present the expected analytical performance.
Introduction and Scientific Principle
Chirality is a fundamental property in pharmaceutical science, where the spatial arrangement of atoms in a molecule can dictate its biological activity. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of enantiomeric purity. This compound is a valuable chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance properties like metabolic stability and binding affinity, but it also presents unique challenges for chiral separation.
The primary challenge lies in creating a transient diastereomeric interaction between the enantiomers and a chiral selector that is sufficiently different in energy to allow for chromatographic separation. Polysaccharide-based chiral stationary phases (CSPs), such as derivatives of cellulose and amylose, have proven to be exceptionally effective for a wide range of chiral compounds. The mechanism of separation on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which collectively contribute to chiral recognition.
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations. Utilizing supercritical CO₂ as the primary mobile phase, SFC offers significant advantages:
-
High Efficiency & Speed: The low viscosity and high diffusivity of supercritical CO₂ allow for higher flow rates and faster separations without compromising resolution.
-
Green Chemistry: SFC drastically reduces the consumption of toxic organic solvents compared to normal-phase HPLC, aligning with sustainable laboratory practices.
-
Enhanced Selectivity: The unique properties of the supercritical fluid can sometimes provide different or improved chiral selectivity compared to liquid chromatography.
This guide details a method optimized for the baseline separation of this compound enantiomers for analytical and quality control purposes.
Experimental Methodology
Materials and Reagents
-
Analyte: Racemic this compound (≥98% purity)
-
Solvents:
-
Methanol (HPLC or SFC grade)
-
Ethanol (HPLC or SFC grade)
-
Isopropanol (HPLC or SFC grade)
-
-
Mobile Phase: Beverage-grade Carbon Dioxide (CO₂) with a siphon tube.
-
Sample Diluent: Methanol/Isopropanol (1:1, v/v)
Instrumentation & Consumables
-
Chromatography System: An analytical SFC system equipped with a back-pressure regulator, pumping system for CO₂ and a modifier, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. The protocol below is optimized for an amylose-based CSP.
-
Recommended Column: Chiralpak® AD-H (or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Dimensions: 250 mm x 4.6 mm I.D.
-
Particle Size: 5 µm
-
Chromatographic Conditions
The following table summarizes the optimized parameters for the chiral SFC separation.
| Parameter | Optimized Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol |
| Composition | 85% CO₂ / 15% Methanol (Isocratic) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1.0 mg/mL in Methanol/Isopropanol (1:1) |
Rationale for Parameter Selection:
-
Mobile Phase: Methanol is a versatile modifier that provides good solvating power and interacts with the CSP to facilitate chiral recognition. An 85/15 ratio provides a balance between retention and analysis time.
-
Flow Rate: A flow rate of 3.0 mL/min is possible due to the low viscosity of the mobile phase, enabling a rapid analysis.
-
Temperature and Pressure: These conditions ensure the CO₂ remains in its supercritical state, providing optimal chromatographic performance.
-
Detection: The ester carbonyl group allows for UV detection at low wavelengths like 215 nm.
Detailed Separation Protocol
This section provides a step-by-step workflow for performing the chiral separation.
Workflow Diagram
Caption: SFC workflow for chiral analysis.
Step-by-Step Instructions
-
Sample Preparation: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the sample diluent (Methanol/Isopropanol 1:1) to achieve a final concentration of 1.0 mg/mL. Vortex until fully dissolved.
-
System Preparation:
-
Install the Chiralpak® AD-H column in the column oven.
-
Ensure the CO₂ cylinder and modifier solvent reservoir are sufficiently full.
-
Set the chromatographic conditions as specified in the table above.
-
-
System Equilibration: Start the flow of the mobile phase (CO₂ and Methanol). Allow the system to equilibrate for at least 15-20 minutes, or until a stable baseline is observed at the specified back pressure and temperature.
-
Injection: Inject 5 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.
-
Data Analysis:
-
Integrate the two enantiomeric peaks.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) using standard chromatographic equations.
-
For enantiomeric excess (e.e.) calculations, determine the peak area of each enantiomer.
-
Expected Results & Discussion
Representative Chromatogram
A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the two enantiomers. The expected elution order should be consistent across runs, but determining the absolute configuration of each eluting peak requires characterization with a known enantiomerically pure standard.
Performance Metrics
| Metric | Expected Value | Significance |
| Retention Time (t_R1) | ~ 4-6 min | Indicates the time for the first enantiomer to elute. |
| Retention Time (t_R2) | ~ 5-8 min | Indicates the time for the second enantiomer to elute. |
| Selectivity (α) | > 1.2 | Measures the separation factor between the two peaks; a higher value is better. |
| Resolution (Rs) | > 2.0 | Indicates baseline separation, crucial for accurate quantification. |
Mechanism of Chiral Recognition
The chiral recognition on the amylose-based CSP is governed by the formation of transient diastereomeric complexes. The amylose polymer forms a helical structure, creating chiral grooves. The phenylcarbamate groups on the polymer provide sites for multiple types of interactions. For this compound, the key interactions are likely:
-
Hydrogen Bonding: The ester carbonyl oxygen can act as a hydrogen bond acceptor with the N-H protons of the carbamate groups on the CSP.
-
Dipole-Dipole Interactions: The polar trifluoromethyl group and the ester moiety can engage in dipole interactions with the polar carbamate linkages.
-
Steric Inclusion: One enantiomer will fit more snugly or favorably into the chiral groove of the amylose helix than the other, leading to a difference in retention time. This steric fit is a critical component of the "three-point interaction" model.
Caption: Chiral recognition via three-point interaction.
Conclusion
The method presented in this application note provides a rapid, efficient, and high-resolution separation of this compound enantiomers. By leveraging the advantages of Supercritical Fluid Chromatography with a proven polysaccharide-based chiral stationary phase, this protocol offers a reliable solution for quality control, purity assessment, and analytical support in research and development settings. The green nature of SFC further enhances its appeal for modern pharmaceutical laboratories committed to sustainability.
References
- Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. (2016).
-
Caccamese, S., et al. (1994). DIRECT CHIRAL HPLC SEPARATION OF THE ENANTIOMERS OF FLUORINATED N-ARYLAMINO-1-ARYLMETHYLPHOSPHONATE ESTERS - SUBSTITUENT EFFECTS ON THE ENANTIOSELECTIVITY. .
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Regalado, E.L., et al. (2015).
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). MDPI.
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014).
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Strategies for chiral separation: from racem
- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Application Note & Protocol: Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate via Claisen Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, the direct β-keto ester precursor to Ethyl 2-methyl-4,4,4-trifluorobutyrate, via a crossed Claisen condensation. We will delve into the nuanced reaction mechanism, providing a rationale for experimental design choices, a detailed step-by-step laboratory protocol, and characterization data. The significance of fluorinated organic compounds, particularly β-keto esters, as versatile building blocks in the pharmaceutical and agrochemical industries underscores the importance of this synthetic route.[1][2] This guide is designed to provide researchers with the theoretical foundation and practical knowledge to successfully execute and understand this critical carbon-carbon bond-forming reaction.
Scientific Introduction & Strategic Overview
The Claisen condensation is a cornerstone reaction in organic synthesis, enabling the formation of a carbon-carbon bond between two ester molecules in the presence of a strong base to yield a β-keto ester.[3][4] The specific reaction detailed herein is a crossed Claisen condensation , which involves two different ester partners.[5]
Our synthesis strategy leverages the reaction between ethyl propionate and ethyl trifluoroacetate. This pairing is highly effective for two key reasons:
-
Directed Reactivity: Ethyl propionate possesses acidic α-protons, making it enolizable . In contrast, ethyl trifluoroacetate lacks α-protons and is non-enolizable . This structural difference prevents the self-condensation of ethyl trifluoroacetate and minimizes the self-condensation of ethyl propionate, thereby directing the reaction to form a single primary product and avoiding a statistical mixture of four potential products.[5]
-
Electrophilic Activation: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group on ethyl trifluoroacetate renders its carbonyl carbon exceptionally electrophilic. This significantly enhances its reactivity towards the nucleophilic attack by the enolate of ethyl propionate, favoring the desired crossed condensation.
The direct product of this condensation is Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. The conversion of this intermediate to the target molecule, this compound, requires a subsequent, selective reduction of the keto group, a process beyond the scope of the Claisen mechanism itself.
The Reaction Mechanism: A Step-by-Step Analysis
The Claisen condensation proceeds through a series of reversible steps, with the final deprotonation of the β-keto ester product serving as the thermodynamic driving force for the entire sequence.[6][7] A stoichiometric amount of base is therefore essential for the reaction to proceed to completion.[6][8]
Step 1: Enolate Formation A strong base, typically sodium ethoxide (NaOEt), abstracts an acidic α-proton from the enolizable ester, ethyl propionate. This generates a resonance-stabilized enolate anion, the key nucleophile in this reaction. The choice of ethoxide as the base is critical; using the same alkoxide as the ester's alkoxy group prevents unwanted transesterification side reactions.[3][4]
Step 2: Nucleophilic Acyl Substitution The newly formed enolate anion attacks the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. This addition forms a transient tetrahedral intermediate.
Step 3: Reformation of the Carbonyl The tetrahedral intermediate is unstable and collapses. It expels the ethoxide ion as a leaving group, reforming the carbonyl and yielding the β-keto ester product, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.
Step 4: Deprotonation of the β-Keto Ester (The Driving Force) The α-proton of the resulting β-keto ester is positioned between two electron-withdrawing carbonyl groups, making it significantly more acidic (pKa ≈ 11) than the α-protons of the starting ester (pKa ≈ 25).[7][9] The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This highly favorable acid-base reaction shifts the overall equilibrium of the preceding steps, driving the condensation to completion.[6][9]
Step 5: Acidic Workup In a separate final step, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This neutralizes any remaining base and protonates the resonance-stabilized enolate of the product, yielding the final, neutral Ethyl 2-methyl-4,4,4-trifluoroacetoacetate.[3][10]
Visualization of the Claisen Condensation Mechanism
Sources
- 1. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nucleophilic Addition to Ethyl 2-methyl-4,4,4-trifluorobutyrate
Introduction: The Strategic Importance of Fluorinated Motifs
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity. Ethyl 2-methyl-4,4,4-trifluorobutyrate serves as a critical and versatile building block, providing a gateway to a diverse array of trifluoromethylated structures. The ester functionality, activated by the potent electron-withdrawing CF₃ group, is primed for nucleophilic attack, enabling the synthesis of valuable intermediates such as trifluoromethyl ketones and alcohols. These motifs are found in numerous bioactive compounds and act as mimics of transition states in enzymatic reactions, making them effective enzyme inhibitors.[1][2] This document provides a detailed exploration of the mechanistic principles and practical laboratory protocols for performing nucleophilic addition reactions on this key substrate.
Mechanistic Insights: Causality Behind the Reactivity
The reactivity of the carbonyl group in this compound is significantly influenced by the adjacent trifluoromethyl group. Understanding this influence is key to designing successful synthetic strategies.
The primary reaction pathway involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The strong inductive effect (-I) of the CF₃ group makes the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to attack by nucleophiles.
A critical feature of this reaction is the remarkable stability of the resulting tetrahedral intermediate (a hemiacetal alkoxide). This stability is attributed to the electron-withdrawing nature of the CF₃ group, which stabilizes the negative charge on the oxygen atom. In many cases, particularly with organometallic reagents, this intermediate is stable enough to resist the elimination of the ethoxide leaving group, preventing the formation of a ketone that could then react with a second equivalent of the nucleophile.[3][4] This allows for the controlled synthesis of trifluoromethyl ketones from esters, a transformation that is often challenging with non-fluorinated analogs where over-addition to form tertiary alcohols is common.[5]
Caption: General mechanism of nucleophilic addition to the trifluorinated ester.
Experimental Protocols and Applications
The choice of nucleophile dictates the final product. Below are detailed protocols for two common and highly useful transformations: the synthesis of a trifluoromethyl ketone using a Grignard reagent and the reduction to a trifluoromethyl alcohol using a strong hydride agent.
Protocol 1: Synthesis of 5,5,5-Trifluoro-3-methyl-2-phenylpentan-2-one via Grignard Reaction
Objective: To demonstrate the controlled addition of an organometallic reagent to form a valuable trifluoromethyl ketone intermediate.
Materials & Equipment:
-
This compound (95%+, Sigma-Aldrich)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether, Aldrich)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
-
Ice bath and Dry ice/acetone bath (-78 °C)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
Organometallic reagents like Phenylmagnesium bromide are highly reactive with water and air. All reactions must be conducted under a dry, inert atmosphere.[6]
-
Anhydrous ethers can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Reagent Charging: To the flask, add this compound (1.0 eq) and anhydrous diethyl ether (to make a ~0.5 M solution).
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The addition is exothermic.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethyl ketone.
Caption: Experimental workflow for the synthesis of a trifluoromethyl ketone.
Protocol 2: Reduction to 4-methyl-5,5,5-trifluoropentan-1-ol using LiAlH₄
Objective: To achieve complete reduction of the ester functionality to a primary alcohol using a powerful hydride reducing agent.
Materials & Equipment:
-
This compound
-
Lithium aluminum hydride (LiAlH₄, powder or 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware and inert atmosphere setup as in Protocol 1
-
Ice bath (0 °C)
Safety Precautions:
-
Extreme Caution: LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[7] Handle only under a dry, inert atmosphere. Ensure no water is nearby.
-
The quenching procedure is highly exothermic and generates gas. It must be performed slowly and behind a blast shield in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup: Prepare a flame-dried, three-necked round-bottom flask under an inert atmosphere as described in Protocol 1.
-
Hydride Suspension: To the flask, carefully add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.
-
Temperature Control: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Ester Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, or until TLC analysis indicates complete consumption of the starting material.[8][9]
-
Work-up (Fieser Method): Cool the reaction mixture back down to 0 °C. Perform the following steps with extreme care and very slowly.
-
Sequentially and dropwise, add deionized water (X mL, where X = grams of LiAlH₄ used).
-
Next, slowly add 15% aqueous NaOH (X mL).
-
Finally, slowly add deionized water again (3X mL).
-
-
Filtration: A granular white precipitate should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF.
-
Drying and Concentration: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude alcohol can often be used without further purification. If necessary, purify by distillation or column chromatography.
Data Summary: A Comparative Overview
The outcome of the nucleophilic addition is highly dependent on the chosen reagent and conditions. The following table summarizes expected products for various common nucleophiles.
| Nucleophile Type | Reagent Example | Conditions | Primary Product | Notes |
| Organometallic | Phenylmagnesium Bromide (PhMgBr) | Anhydrous Et₂O, -78 °C | Trifluoromethyl Ketone | The stable tetrahedral intermediate often prevents over-addition.[4][5] |
| Organometallic | n-Butyllithium (n-BuLi) | Anhydrous THF, -78 °C | Trifluoromethyl Ketone | Organolithiums are generally more reactive than Grignards; strict temperature control is crucial.[10] |
| Strong Hydride | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, 0 °C to RT | Primary Alcohol | A powerful reducing agent that reduces the ester completely.[7] |
| Weak Hydride | Sodium Borohydride (NaBH₄) | Methanol/THF | No Reaction / Very Slow | Generally not strong enough to reduce esters unless activated (e.g., with LiCl or CaCl₂).[11][12] |
| Enolate | Reformatsky Reagent (BrZnCH₂CO₂Et) | Anhydrous Toluene, Heat | β-Hydroxy-γ-CF₃ Ester | Less reactive than Grignards, allowing for selective addition in the presence of more reactive groups.[13][14][15] |
| Trifluoromethyl | Ruppert-Prakash Reagent (TMSCF₃) | TBAF (cat.), THF | Bis(trifluoromethyl) Ketone | A method for introducing a second CF₃ group.[16][17] |
References
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]
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Angewandte Chemie International Edition. (1998). Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters: Trifluoromethylation With (Trifluoromethyl)trimethylsilane. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. Available at: [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (2020). Asymmetric synthesis of quaternary α-trifluoromethyl α-amino acids by Ir-catalyzed allylation followed by kinetic resolution. Available at: [Link]
-
ResearchGate. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Available at: [Link]
-
Semantic Scholar. (n.d.). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Available at: [Link]
-
ResearchGate. (n.d.). A Novel Nucleophilic Addition to α-Fluoro-α-trifluoromethyl-γ-lactones. Available at: [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]
-
ResearchGate. (n.d.). The addition of lithium enolates to ethyl (E)‐4,4,4‐trifluorobut‐2‐enoate. Available at: [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Available at: [Link]
-
ACS Publications. (2020). Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Available at: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Available at: [Link]
-
ACS Publications. (1990). Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. Available at: [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic reactions of ethyl (Z)‑2‑bromo‑4,4,4-trifluorobut‑2-enoate: One molecule – various heterocycles. Available at: [Link]
-
ACS Publications. (2016). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Available at: [Link]
-
Química Organica.org. (n.d.). Reaction of esters with organometallics. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
-
Ecochem. (n.d.). Kemira Sodium Borohydride NaBH4 An effective reducing agent. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Available at: [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]
-
YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available at: [Link]
-
National Center for Biotechnology Information. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Available at: [Link]
-
University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. Available at: [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Available at: [Link]
-
ResearchGate. (n.d.). The addition of nitroalkanes to ethyl (E)‐4,4,4‐trifluorobut‐2‐enoate. Available at: [Link]
-
YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Available at: [Link]
-
ResearchGate. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(perfluoroalkyl)ethyl potassium sulfates based on perfluorinated Grignard reagents. Available at: [Link]
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Application Notes & Protocols: Ethyl 2-methyl-4,4,4-trifluorobutyrate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Trifluoromethylated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a cornerstone strategy for optimizing drug candidates. The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1] Introducing a CF₃ group can block metabolic oxidation, increase membrane permeability, and improve binding affinity to biological targets.[2]
Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS 143484-00-8) emerges as a highly valuable, yet under-explored, chiral building block for this purpose. Its structure is strategically poised for synthetic elaboration, featuring three key components:
-
A Trifluoromethyl Group : To impart the beneficial properties mentioned above.
-
A Chiral Center at the α-carbon (C2), providing a handle for stereocontrolled synthesis.
-
An Ester Moiety : A versatile functional group that can be readily converted into acids, amides, alcohols, or used to activate the α-position for C-C bond formation.
This guide provides a technical overview and exemplary protocols for leveraging this compound in the synthesis of complex pharmaceutical intermediates, focusing on the principles of its reactivity and stereochemical control.
Physicochemical Properties
A clear understanding of the reagent's properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 143484-00-8 | [3] |
| Molecular Formula | C₇H₁₁F₃O₂ | [3][4] |
| Molecular Weight | 184.16 g/mol | [3] |
| Boiling Point | 142-145 °C | |
| Appearance | Liquid | |
| Purity | Typically ≥95% |
Core Synthetic Strategy
The primary synthetic utility of this compound stems from the reactivity of its α-proton. The presence of the electron-withdrawing ester group allows for deprotonation with a suitable base to form a nucleophilic enolate. This enolate can then be reacted with various electrophiles to construct new carbon-carbon bonds, extending the molecular framework. The existing stereocenter at C2 can direct the stereochemical outcome of these reactions, making it a powerful tool for asymmetric synthesis.
Application Protocol 1: Diastereoselective Alkylation via Enolate Formation
This protocol details a representative method for the diastereoselective alkylation of this compound. The objective is to form a new C-C bond at the α-position, creating a second stereocenter whose configuration is influenced by the existing methyl-bearing center.
Scientific Principle
The reaction proceeds via an Sₙ2 mechanism where the nucleophilic chiral enolate attacks an electrophilic alkyl halide.[5] The use of a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is critical. LDA ensures rapid, quantitative, and irreversible deprotonation at the α-carbon, forming the lithium enolate without competing nucleophilic attack on the ester or the alkyl halide.[6] The reaction is performed at low temperature (-78 °C) to prevent side reactions and maximize stereoselectivity by minimizing the thermal energy of the system, which allows the transition state with the lowest activation energy to be favored.
Experimental Workflow Diagram
Sources
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HPLC method for analyzing Ethyl 2-methyl-4,4,4-trifluorobutyrate reactions
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 2-methyl-4,4,4-trifluorobutyrate Reactions
Abstract
This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the trifluoromethyl group.[1] The development of synthetic routes to this compound, particularly enantioselective methods, necessitates robust analytical techniques to monitor reaction progress and determine enantiomeric purity. This application note provides detailed protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of reactions involving this compound. We delve into the rationale behind chromatographic choices, offering a framework for method development, and present step-by-step protocols for immediate application in research and development settings.
Introduction: The Analytical Challenge
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] this compound possesses a stereogenic center at the C2 position, making the control and analysis of its stereochemistry critical for its application as a chiral intermediate.
The analytical challenge is twofold:
-
Reaction Monitoring: A robust method is required to separate the fluorinated ester from starting materials, reagents, and byproducts, which may have significantly different polarities and chromatographic behaviors.
-
Enantiomeric Purity: For asymmetric syntheses, a highly selective chiral method is essential to accurately quantify the enantiomeric excess (e.e.) of the product.
Fluorinated compounds often exhibit unique interactions with stationary phases that differ from their non-fluorinated analogs, necessitating specialized column chemistries for optimal separation.[2][3]
Chromatographic Principles and Strategy
The Role of Fluorinated Stationary Phases in Achiral Separations
Standard reversed-phase columns, such as C8 and C18, separate analytes primarily based on hydrophobic interactions. However, the high electronegativity of fluorine atoms in compounds like this compound can lead to weak dipole-dipole interactions and a unique "fluorophilicity," which may not be effectively exploited by traditional alkyl phases.
Fluorinated stationary phases, particularly those with a pentafluorophenyl (PFP) group, offer a multi-modal separation mechanism.[4][5] These phases provide several advantages:
-
Alternative Selectivity: PFP columns can provide different elution orders compared to C18 columns, enhancing the separation of structurally similar compounds, including halogenated and non-halogenated species.[2]
-
Multiple Interaction Modes: Separation on PFP phases is governed by a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[5][6] This makes them highly effective for separating complex mixtures containing polar and aromatic compounds.
-
Enhanced Retention for Fluorinated Analytes: Some studies show that fluorous stationary phases can exhibit greater retention for fluorine-containing compounds relative to their non-fluorinated analogs, consistent with a fluorophilic retention mechanism.[3]
Strategy for Chiral Separations
Determining the enantiomeric excess requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are widely regarded for their broad applicability in separating a vast range of chiral compounds.[7][8][9] The separation mechanism on these phases is complex, involving hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure.[10]
The selection of the mobile phase is critical in chiral chromatography. Normal-phase (e.g., hexane/alcohol mixtures), polar organic mode (e.g., pure alcohol or acetonitrile), and reversed-phase conditions can all be effective, and screening different modes is often necessary to achieve optimal separation.
Protocol 1: Achiral Analysis for Reaction Monitoring
This method is designed to monitor the progress of a reaction, such as the synthesis of this compound, by separating the product from its precursors and potential byproducts. A PFP column is recommended for its unique selectivity with fluorinated compounds.
Experimental Protocol
-
Instrument Setup:
-
HPLC system with UV detector.
-
Data acquisition and processing software.
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL. The dilution factor should be chosen to ensure the analyte response is within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the sample (e.g., 5 µL).
-
Run the gradient program as specified in Table 1.
-
Monitor the elution of compounds at 210 nm.
-
Method Parameters
| Parameter | Recommended Condition |
| Column | Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm |
Protocol 2: Chiral Analysis for Enantiomeric Excess (e.e.) Determination
This method is designed for the enantioselective separation of this compound to determine the enantiomeric excess of the product from an asymmetric synthesis. A polysaccharide-based chiral column is used under normal-phase conditions.
Experimental Protocol
-
Instrument Setup:
-
HPLC system with UV detector, compatible with normal-phase solvents.
-
Data acquisition and processing software.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade n-Hexane and Isopropanol (IPA) in the specified ratio (e.g., 95:5 v/v).
-
Degas the mobile phase thoroughly. Caution: Hexane is highly flammable.
-
-
Sample Preparation:
-
Prepare a sample of the purified product at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Also prepare a sample of the racemic standard (50:50 mixture of both enantiomers) for peak identification and resolution assessment.
-
-
Chromatographic Run:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes to ensure a stable baseline.
-
Inject the racemic standard first to confirm the separation of the two enantiomers.
-
Inject the sample.
-
Monitor the elution at 210 nm.
-
Method Parameters
| Parameter | Recommended Condition |
| Column | Immobilized Amylose or Cellulose-based Chiral Column, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (95:5, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Calculation of Enantiomeric Excess
The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the following formula:
% e.e. = [ |A1 - A2| / (A1 + A2) ] x 100 [10]
Where A1 and A2 are the areas of the first and second eluting enantiomer peaks, respectively.
Workflow and Visualization
A systematic approach is key to selecting the appropriate analytical method. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting the appropriate HPLC method.
The experimental workflow for the chiral analysis protocol is detailed below.
Caption: Step-by-step workflow for chiral HPLC analysis.
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable framework for the analysis of reactions involving this compound. By selecting the appropriate column chemistry—a PFP column for general reaction monitoring and a polysaccharide-based chiral column for enantioselective analysis—researchers can gain critical insights into reaction efficiency and product stereochemical purity. These protocols serve as a validated starting point for method development and can be adapted to suit specific reaction conditions and analytical requirements in both academic and industrial laboratories.
References
-
ResearchGate. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
National Institutes of Health. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. [Link]
-
National Institutes of Health. (n.d.). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [Link]
-
Portland State University PDXScholar. (1988). Fluorinated Esters: Synthesis and Identification. [Link]
-
ResearchGate. (2013). Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis-A Caveat on Reaction Times and Product Isolation. [Link]
-
ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. [Link]
-
ResearchGate. (2018). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. [Link]
-
PubMed. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. [Link]
-
ACS Publications. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. [Link]
-
LCGC International. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. [Link]
-
ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
-
National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
-
PubMed. (n.d.). Simultaneous determination of chlorimuron-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography. [Link]
-
ScienceDirect. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. [Link]
-
Semantic Scholar. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate, a valuable building block in the pharmaceutical and agrochemical industries. The protocol focuses on a robust and scalable Michael addition of a methyl group to Ethyl 4,4,4-trifluorocrotonate using an organocuprate reagent. Detailed experimental procedures, process safety considerations, purification strategies, and analytical quality control methods are presented to facilitate the transition from laboratory-scale synthesis to industrial production.
Introduction: The Significance of this compound
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] this compound (CAS 143484-00-8) is a key chiral intermediate whose stereoisomers are crucial for the synthesis of various active pharmaceutical ingredients (APIs). Its structural features make it an attractive component for the development of novel therapeutics and agrochemicals.
The growing demand for this fluorinated building block necessitates the development of a safe, efficient, and economically viable synthesis suitable for industrial-scale production. This guide details such a process, focusing on practical application and scientific integrity.
Strategic Approach to Scale-Up Synthesis: The Michael Addition Pathway
Several synthetic routes can be envisioned for the preparation of this compound. After careful consideration of factors such as starting material availability, reaction efficiency, and scalability, a conjugate addition (Michael addition) of a methyl nucleophile to an α,β-unsaturated trifluoromethyl ester stands out as the most promising strategy for industrial production.
This approach offers several advantages:
-
Convergent Synthesis: The key C-C bond is formed in a single, efficient step.
-
Commercially Available Precursors: The primary starting material, Ethyl 4,4,4-trifluorocrotonate, is commercially available, reducing the number of synthetic steps required.[3]
-
Established Reaction Class: The Michael addition is a well-understood and widely used reaction in industrial organic synthesis.
The chosen synthetic pathway is illustrated in the workflow diagram below.
Sources
- 1. helgroup.com [helgroup.com]
- 2. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation - Polkovnichenko - Theoretical Foundations of Chemical Engineering [jdigitaldiagnostics.com]
- 3. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-methyl-4,4,4-trifluorobutyrate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this important fluorinated building block.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl group. The most common and efficient laboratory-scale synthesis involves a Michael addition of a suitable nucleophile to an electrophilic trifluoromethyl-containing acceptor. This guide will focus on the conjugate addition of an enolate to an α,β-unsaturated trifluoromethyl ketone.
A prevalent synthetic strategy is the reaction of ethyl propionate with a trifluoroacetylating agent to form an intermediate that then undergoes reduction. However, a more direct and often higher-yielding approach is the Michael addition of an enolate derived from a malonic ester derivative to a trifluoromethyl-containing Michael acceptor, followed by decarboxylation. For the purpose of this guide, we will focus on troubleshooting a common Michael addition pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common frustration in multi-step organic syntheses. For the synthesis of this compound via a Michael addition, several factors could be at play.[1] A systematic approach to identify the root cause is essential.
Possible Causes & Solutions:
-
Incomplete Enolate Formation: The first critical step is the quantitative generation of the enolate from your starting ester.
-
Base Selection: The choice of base is critical. For less acidic α-protons, stronger bases are necessary. While alkoxides like sodium ethoxide can be effective, hindered bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) often provide more reliable and complete deprotonation, especially at low temperatures, which can suppress side reactions.[2]
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Any moisture will quench the strong base and the enolate.
-
Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions like self-condensation.
-
-
Inefficient Michael Addition: The conjugate addition of the enolate to the trifluoromethylated Michael acceptor is the key bond-forming step.
-
Steric Hindrance: The methyl group at the α-position of the enolate can sterically hinder the approach to the Michael acceptor. Ensure the reaction is given sufficient time to proceed to completion.
-
Reaction Temperature: After enolate formation, the Michael acceptor is added, and the reaction is often allowed to slowly warm to room temperature. This gradual increase in temperature provides the necessary activation energy for the addition.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for enolate reactions. In some cases, for trifluoromethylation reactions, solvents like DMF have been shown to have a significant positive effect on the reaction rate.[3]
-
-
Side Reactions: Several side reactions can compete with the desired Michael addition, leading to a lower yield of the target molecule.
-
1,2-Addition vs. 1,4-Addition: A common issue is the competition between the desired 1,4-conjugate addition (Michael addition) and the undesired 1,2-addition to the carbonyl group of the Michael acceptor.[4][5] Weaker, "softer" nucleophiles like enolates generally favor 1,4-addition. However, reaction conditions can influence this selectivity. Using a less reactive enolate (e.g., a zinc or copper enolate) can sometimes improve the selectivity for 1,4-addition.
-
Proton Exchange: If there are any acidic protons in the reaction mixture other than the desired α-proton, the base can be consumed in unproductive acid-base reactions.
-
Experimental Protocol for Yield Optimization:
-
Preparation: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve your starting ester (e.g., diethyl methylmalonate) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add one equivalent of a strong, non-nucleophilic base like LDA or KHMDS. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Michael Addition: Slowly add the trifluoromethylated Michael acceptor (e.g., 1,1,1-trifluoro-3-buten-2-one) to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for a specified time (e.g., 1 hour), and then let it slowly warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or vacuum distillation.
Question 2: My final product is impure. What are the common byproducts and how can I effectively purify my compound?
The presence of impurities is a common challenge, particularly with highly reactive fluorinated compounds. Understanding the potential side reactions is key to devising an effective purification strategy.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reaction is a frequent source of impurities. This can be due to insufficient reaction time, incorrect stoichiometry, or deactivation of the base or enolate.
-
Aldol Condensation Products: The enolate can potentially react with the carbonyl group of another molecule of the starting ester or the product, leading to aldol-type byproducts.
-
1,2-Addition Product: As mentioned previously, the enolate can add to the carbonyl group of the Michael acceptor instead of the β-carbon.
-
Products of Enolate Decomposition: The trifluoromethyl anion, if formed under certain conditions, can be unstable and decompose.[6]
Purification Strategies:
-
Aqueous Workup: A thorough aqueous workup is crucial to remove inorganic salts and any water-soluble impurities. Washing with a mild acidic solution (e.g., dilute HCl) can help remove basic impurities, while a wash with a mild basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.[7]
-
Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for separating the desired product from impurities with different polarities. A gradient elution with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically employed.
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be an efficient method, provided the product and impurities have sufficiently different boiling points.
Table 1: Typical Purification Parameters
| Purification Method | Stationary/Mobile Phase or Conditions | Separation Principle |
| Flash Chromatography | Silica gel; Hexanes/Ethyl Acetate gradient (e.g., 98:2 to 90:10) | Polarity differences between the product and impurities. |
| Vacuum Distillation | Reduced pressure (e.g., 10-20 mmHg); appropriate temperature range | Differences in boiling points of the components in the crude mixture. |
Question 3: I am unsure about the identity of the impurities in my NMR spectrum. What are the expected chemical shifts for the product and potential byproducts?
NMR spectroscopy is a powerful tool for identifying your product and any impurities. The fluorine atoms in the trifluoromethyl group will significantly influence the chemical shifts of nearby protons and carbons.
Expected NMR Data for this compound:
-
¹H NMR:
-
The methyl group at the α-position (CH₃-CH) will appear as a doublet.
-
The proton at the α-position (CH₃-CH) will be a multiplet due to coupling with the adjacent methyl and methylene groups.
-
The methylene group (CH₂-CF₃) will be a multiplet due to coupling with the α-proton and the fluorine atoms.
-
The ethyl ester group will show a quartet (O-CH₂) and a triplet (CH₃).
-
-
¹⁹F NMR:
-
A single signal (likely a triplet due to coupling with the adjacent methylene protons) will be observed for the CF₃ group.
-
-
¹³C NMR:
-
The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.
-
Identifying Impurities by NMR:
-
Unreacted Starting Materials: Compare the spectrum of your product with the spectra of your starting materials.
-
1,2-Addition Product: The ¹H NMR spectrum of the 1,2-addition product would likely show a singlet for the methyl group of the trifluoromethyl ketone moiety and a new hydroxyl proton signal.
Consulting a database of NMR chemical shifts for common laboratory solvents and impurities can also be very helpful.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the Michael addition in this synthesis?
For the Michael addition of an enolate, a "catalyst" in the traditional sense is not used. The reaction is promoted by a stoichiometric amount of a strong base to generate the nucleophilic enolate. However, in related reactions, such as the conjugate addition of other nucleophiles, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective catalysts.[2][10] The choice of base is critical and depends on the pKa of the pronucleophile.
Q2: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction pathway.
-
Aprotic Polar Solvents (e.g., THF, Diethyl Ether): These are standard solvents for reactions involving strong bases and enolates as they are non-protic and can solvate the metal cation.
-
Highly Polar Aprotic Solvents (e.g., DMF, DMSO): In some trifluoromethylation reactions, DMF has been observed to accelerate the reaction rate.[3] However, these solvents can be more difficult to remove during workup.
Q3: What is the role of temperature in this reaction?
Temperature control is critical for the success of this synthesis.
-
Enolate Formation (-78 °C): Low temperatures are used to ensure the formation of the kinetic enolate and to prevent side reactions.
-
Michael Addition (-78 °C to Room Temperature): The addition of the Michael acceptor is typically done at low temperature, followed by a gradual warming to room temperature to provide the necessary energy for the reaction to proceed to completion.
Visualizing the Reaction and Troubleshooting
Reaction Pathway
Caption: General synthetic pathway for this compound.
Troubleshooting Flowchart
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. epfl.ch [epfl.ch]
- 10. Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Trifluoromethyl Group Introduction
Welcome to the Technical Support Center for trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the introduction of the vital trifluoromethyl (-CF₃) group. The strategic incorporation of the -CF₃ moiety is a cornerstone in modern medicinal chemistry and materials science, offering profound enhancements to molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the introduction of this group is not without its challenges. This center is structured to address common side reactions and provide practical, field-proven solutions to overcome them.
I. General Troubleshooting Workflow
Low yields or the presence of unexpected side products are common hurdles in trifluoromethylation reactions. A systematic approach to troubleshooting is essential for efficient problem-solving.[3]
My trifluoromethylation reaction has a low yield. What are the general factors I should investigate?
Low yields in trifluoromethylation can stem from several factors. A logical progression of investigation is crucial for identifying the root cause.[3]
-
Reagent Quality and Stability: Trifluoromethylating reagents can be sensitive to air and moisture. Ensure your reagent is fresh and has been stored under the recommended conditions. Degradation of the reagent is a frequent cause of low yields.[3]
-
Reaction Conditions: Optimization of reaction parameters is critical. This includes temperature, reaction time, solvent, and the presence of any additives or catalysts. Even minor deviations from optimal conditions can significantly impact the yield.[3]
-
Substrate Reactivity: The electronic and steric properties of your substrate play a significant role. Electron-rich or electron-deficient substrates may require different reaction conditions or even different types of trifluoromethylating reagents.[3]
-
Reaction Workup and Purification: Product loss can occur during the workup and purification steps. Ensure proper extraction techniques and choose an appropriate purification method to minimize loss.[3]
Below is a general workflow to guide your troubleshooting efforts.
Caption: General troubleshooting workflow for low yields.
II. Nucleophilic Trifluoromethylation: Ruppert-Prakash Reagent (TMSCF₃)
The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl anion (CF₃⁻) for reaction with electrophiles like aldehydes, ketones, and imines.[4][5] However, its application is not without common pitfalls.
FAQs and Troubleshooting Guide for TMSCF₃
Question: My nucleophilic trifluoromethylation of an aldehyde using TMSCF₃ is sluggish and gives low yields. What can I do to improve the reaction?
Answer: Slow reaction rates and low yields often point to issues with the generation or stability of the trifluoromethyl anion.[6]
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[7] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under high vacuum.
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent. DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[7]
-
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required.[7]
-
Reagent Quality: The purity of TMSCF₃ can vary between batches and it can degrade over time. If you suspect this is the issue, try using a new batch or a bottle from a different supplier.
-
Solvent Effects: The reaction is highly solvent-dependent.
-
THF: A common solvent, but reactions can be sluggish.
-
DMF: Often provides higher yields and faster reaction rates, especially with less reactive substrates.
-
-
Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive. For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent like DMF.[7]
Question: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I prevent this?
Answer: The formation of a silyl enol ether is a common side reaction with enolizable ketones, as the trifluoromethyl anion can act as a base.
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can disfavor the deprotonation pathway and favor the nucleophilic addition to the carbonyl group.
-
Choice of Base/Initiator: A less basic initiator may reduce the extent of enolization. For example, using a fluoride source with a less basic counter-ion might be beneficial.
-
Use of Additives: The addition of certain Lewis acids can sometimes promote the desired nucleophilic addition over enolization.
Experimental Protocol: Trifluoromethylation of an Aldehyde with TMSCF₃
This protocol provides a general procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.
| Reagent | Amount | Molar Equiv. |
| Aldehyde | 1.0 mmol | 1.0 |
| TMSCF₃ | 1.5 mmol | 1.5 |
| TBAF (1.0 M in THF) | 0.1 mL | 0.1 |
| Anhydrous THF | 5 mL | - |
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent to the solution.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.[4]
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.[4]
III. Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, are powerful tools for introducing the -CF₃ group to nucleophiles.[8][9] However, their high reactivity can also lead to specific side reactions.
FAQs and Troubleshooting Guide for Togni and Umemoto Reagents
Question: I am observing low to no conversion of my starting material when using Togni's reagent for the trifluoromethylation of an electron-rich aromatic substrate. What are the possible causes and solutions?
Answer: Low reactivity with Togni's reagent in the trifluoromethylation of electron-rich arenes can be due to several factors.[6]
-
Insufficient Activation: Togni's reagents often require activation to generate the electrophilic trifluoromethylating species.
-
Lewis or Brønsted Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., Zn(OTf)₂) or a Brønsted acid can enhance the electrophilicity of the reagent.
-
Photoredox Catalysis: For radical pathways, a suitable photocatalyst and light source are necessary to initiate the reaction.[10]
-
-
Solvent Choice: The solvent can play a crucial role in the reaction outcome. Aprotic solvents like acetonitrile or dichloromethane are commonly used. Protic solvents may compete with the substrate for the trifluoromethyl group.
-
Reaction with the Substrate: While electron-rich arenes are generally good substrates, very strong nucleophiles can lead to complex reaction mixtures or decomposition of the reagent.
Question: I am attempting to trifluoromethylate a phenol and am getting a mixture of C- and O-trifluoromethylated products. How can I control the selectivity?
Answer: The C- versus O-trifluoromethylation of phenols is a common chemoselectivity challenge.[6]
-
Basicity and Counter-ion: The choice of base to deprotonate the phenol is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the phenoxide is a good starting point. The nature of the counter-ion can also influence the O- vs. C-selectivity. The addition of crown ethers can sequester the cation and increase the nucleophilicity of the oxygen, potentially favoring O-trifluoromethylation.[6]
-
Steric Hindrance: The steric environment around the hydroxyl group and the aromatic ring can influence the site of attack. For phenols with accessible ortho and para positions, C-trifluoromethylation is often favored. Introducing bulky groups at the ortho positions can sterically hinder C-attack and promote O-trifluoromethylation.[6]
-
Solvent Effects: Less coordinating solvents may favor O-trifluoromethylation by minimizing solvation of the phenoxide oxygen.
Question: I am observing the formation of chlorinated side products during the trifluoromethylation of an electron-rich phenol using XtalFluor-E and TCCA. How can I avoid this?
Answer: The formation of chlorinated side products is likely due to the reaction of your electron-rich substrate with trichloroisocyanuric acid (TCCA), which is a source of electrophilic chlorine.[6]
-
Alternative Reagent: Replace TCCA with a non-chlorinating co-oxidant. N-fluorosulfonimide (NFSI) can promote the desired trifluoromethylation without introducing a source of electrophilic chlorine, thus preventing the unwanted chlorination of your aromatic ring.[6]
IV. Radical Trifluoromethylation
Radical trifluoromethylation is a powerful method for the late-stage functionalization of complex molecules due to its high functional group tolerance.[5] However, the high reactivity of the trifluoromethyl radical can also lead to undesired side reactions.
FAQs and Troubleshooting Guide for Radical Trifluoromethylation
Question: My radical trifluoromethylation of an alkene is resulting in significant formation of dimeric byproducts. How can I suppress this?
Answer: The formation of dimeric byproducts suggests that the concentration of the trifluoromethyl radical is not optimal, leading to competing side reactions where the substrate radical intermediate dimerizes.[6]
-
Radical Concentration: A higher concentration of the CF₃ radical can favor the desired reaction with the alkene over dimerization. Increasing the amount of the catalyst (e.g., copper catalyst) can lead to a higher concentration of the trifluoromethyl radical, which has been shown to be beneficial for chemoselectivity.[6]
-
Reaction Conditions: The choice of oxidant and solvent can influence the generation and reactivity of the CF₃ radical. Common oxidants include tert-butyl hydroperoxide (TBHP) and potassium persulfate. Optimizing the oxidant and its stoichiometry is crucial. The reaction is often performed in solvents like acetonitrile or DMF.[6]
Question: I am attempting a photoredox-catalyzed trifluoromethylation of an arene using CF₃I and I am observing significant formation of the corresponding aryl iodide. How can I suppress this side reaction?
Answer: Competitive aryl iodination is a known side reaction in photoredox trifluoromethylation with CF₃I, arising from the homolysis of the C-I bond.[6]
-
Alternative CF₃ Source: The use of CF₃I introduces iodide into the reaction mixture. Switch to a different trifluoromethyl radical precursor that does not generate iodide, such as CF₃SO₂Cl or Langlois reagent (CF₃SO₂Na) in the presence of an oxidant.[6]
-
Reaction Mechanism: The initiation of the photocatalytic cycle might be relying on the sacrificial oxidation of the electron-rich arene, which can lead to undesired pathways. Employing a photocatalyst with a suitable redox potential and optimizing the reaction conditions (e.g., solvent, base) can help to favor the desired catalytic cycle.[6]
Question: My radical trifluoromethylation of styrene is leading to significant polymerization. How can I control this?
Answer: Styrene and other conjugated olefins are prone to polymerization under radical conditions.
-
Reaction Control: The key is to have the trifluoromethylation reaction occur faster than the polymerization.
-
Lower Temperature: Carefully control the reaction temperature; lower temperatures generally disfavor polymerization.
-
Radical Inhibitor: The addition of a small amount of a radical inhibitor (e.g., hydroquinone) can sometimes suppress polymerization without completely quenching the desired reaction. This requires careful optimization.
-
Flow Chemistry: Performing the reaction in a continuous flow reactor can provide better control over reaction time and temperature, minimizing polymerization.
-
V. Common Side Reactions and Mechanistic Insights
Understanding the underlying mechanisms of common side reactions is crucial for developing effective troubleshooting strategies.
Formation of Difluorocarbene (:CF₂)
The trifluoromethyl anion (CF₃⁻) is prone to α-elimination of a fluoride ion to form the highly reactive difluorocarbene (:CF₂).[11] This can be a significant side reaction in nucleophilic trifluoromethylation reactions, especially at higher temperatures or with certain substrates.
Caption: Formation of difluorocarbene from trifluoromethyl anion.
Mitigation Strategies:
-
Low Temperature: Perform the reaction at the lowest possible temperature to suppress the elimination pathway.
-
Rapid Trapping: Ensure the electrophile is present in a sufficient concentration to trap the CF₃⁻ anion before it can eliminate fluoride.
Formation of Pentafluoroethyl (-C₂F₅) Byproducts
The formation of pentafluoroethylated byproducts can occur, particularly in reactions involving copper and a source of difluorocarbene.[12] The proposed mechanism involves the reaction of difluorocarbene with a trifluoromethylcopper species.[12]
Mechanism:
-
Decomposition of trifluoromethylcopper to cuprous fluoride and difluorocarbene.[12]
-
Reaction of difluorocarbene with another molecule of trifluoromethylcopper to form pentafluoroethylcopper.[12]
-
Reaction of pentafluoroethylcopper with the aryl halide to yield the pentafluoroethylated product.[12]
Mitigation Strategies:
-
Careful Control of Reaction Conditions: Avoid conditions that favor the decomposition of the trifluoromethylcopper intermediate.
-
Choice of Ligands: The use of appropriate ligands on the copper center can sometimes stabilize the trifluoromethylcopper species and disfavor the formation of difluorocarbene.
VI. References
-
Synthesis of Tris(trifluoromethyl)nickelates(II)—Coping with “The C 2 F 5 Problem”. MDPI. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. Available at: [Link]
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Available at: [Link]
-
Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]
-
Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. PMC. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]
-
Mechanistic and Computational Studies of Oxidatively-Induced Aryl–CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. NIH. Available at: [Link]
-
Trifluoromethylation made easy. Chemistry World. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Mechanistic Insights into the Regioselective Defluorofunctionalization of Trifluoromethylanilines via Photocatalytic SET. University of Hawaii System. Available at: [Link]
-
Photoinduced perfluoroalkylation mediated by cobalt complexes supported by naphthyridine ligands. ChemRxiv. Available at: [Link]
-
Mechanistic Studies on the Formation of Trifluoromethyl Sulfur Pentafluoride, SF5CF3sa Greenhouse Gas. The Journal of Physical Chemistry A. Available at: [Link]
-
Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Progress in copper-catalyzed trifluoromethylation. PMC. Available at: [Link]
-
Trifluoromethylation of alkenes with concomitant introduction of additional functional groups. PubMed. Available at: [Link]
-
Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines. PMC. Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. PMC. Available at: [Link]
-
Previous work on the reducible functional group‐tolerant syntheses of α‐aryl‐α‐trifluoromethyl alcohols. ResearchGate. Available at: [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PMC. Available at: [Link]
-
How to minimize side products of this reaction. Reddit. Available at: [Link]
-
(PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. reddit.com [reddit.com]
- 12. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate
Welcome to the technical support center for the synthesis of Ethyl 2-methyl-4,4,4-trifluorobutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, byproducts, and purification strategies associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method is a crossed Claisen condensation. This reaction involves the condensation of two different esters, specifically Ethyl trifluoroacetate and Ethyl 2-methylpropanoate (also known as ethyl isobutyrate), in the presence of a strong base like sodium ethoxide.[1]
Q2: Why are anhydrous conditions critical for this synthesis?
A2: Anhydrous (water-free) conditions are essential to prevent side reactions that can significantly lower your yield. Any moisture present can hydrolyze the starting material esters and will also quench the strong base used to catalyze the reaction, rendering it ineffective.[1]
Q3: What is the purpose of the acid neutralization step after the reaction?
A3: After the condensation reaction, the product exists as an enolate salt. An acid, such as formic acid or methanesulfonic acid, is added to neutralize the reaction mixture and protonate the enolate, forming the desired keto-ester product. This step also neutralizes any remaining strong base.[1]
Q4: I see a solid precipitate after neutralization. What is it and what should I do?
A4: The solid is typically the salt byproduct formed from the neutralization of the base catalyst with the acid. For example, if you use sodium ethoxide as the base and formic acid for neutralization, the resulting salt is sodium formate. This salt is generally insoluble in the organic solvent used for the reaction and can be easily removed by filtration.[1]
Troubleshooting Guide: Byproducts and Removal
This section addresses specific issues you may encounter during the synthesis and purification of this compound, focusing on the identification and removal of common byproducts.
Issue 1: Low Yield and Presence of Unreacted Starting Materials
Q: My final yield is lower than expected, and GC-MS analysis shows significant peaks corresponding to my starting materials, Ethyl trifluoroacetate and Ethyl 2-methylpropanoate. What went wrong?
A: This is a common issue that can point to several factors affecting reaction completion:
-
Insufficient Base or Inactive Base: The base is catalytic and drives the reaction. Ensure you have used the correct stoichiometric amount. If the base has been improperly stored and exposed to moisture, it may be partially quenched and less effective.
-
Reaction Time/Temperature: The Claisen condensation may require more time or a higher temperature to reach completion. Consider increasing the reaction time or gently heating the mixture according to established protocols.
-
Inefficient Mixing: In heterogeneous mixtures, ensure vigorous stirring to maximize the interaction between reactants.
-
Reversible Reaction: The Claisen condensation is a reversible reaction. The formation of the ethanol byproduct can shift the equilibrium back to the reactants.[1]
Solution Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Removal of Unreacted Starting Materials:
Fractional distillation under reduced pressure (vacuum rectification) is the most effective method for removing unreacted starting materials.[1] The significant difference in boiling points allows for a clean separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl trifluoroacetate | 142.08 | 60-62 |
| Ethyl 2-methylpropanoate | 116.16 | 112-113 |
| This compound | 184.16 | 142-145 [2] |
| Ethanol | 46.07 | 78 |
Issue 2: Unexpected Peaks in NMR/GC-MS Analysis
Q: My ¹H NMR spectrum shows unexpected signals, and my GC-MS indicates a byproduct with a mass different from my starting materials or product. What could these byproducts be?
A: Unexpected peaks often originate from side reactions. Here are a few possibilities:
-
Self-Condensation of Ethyl 2-methylpropanoate: While the crossed Claisen condensation is generally favored, some self-condensation of the enolizable ester (Ethyl 2-methylpropanoate) can occur.
-
Hydrolysis Products: If anhydrous conditions were not maintained, you might see byproducts from the hydrolysis of your ester starting materials or the final product, leading to the corresponding carboxylic acids (e.g., 2-methylpropanoic acid, 4,4,4-trifluorobutyric acid).
-
Cyclization Products: The intermediate β-ketoester is a versatile precursor and can undergo cyclization reactions under certain conditions, especially with dinucleophiles, to form various heterocyclic structures.[1][3]
Identification and Removal Strategy:
-
Characterization: Use a combination of GC-MS and NMR to identify the structure of the byproduct. High-resolution mass spectrometry can provide the exact mass and molecular formula.[4]
-
Purification:
-
Aqueous Wash: If acidic byproducts are present, a wash with a mild base solution (e.g., saturated sodium bicarbonate) can help remove them by converting them to water-soluble salts.
-
Chromatography: For byproducts with similar boiling points to the desired product, column chromatography may be necessary for separation.
-
Distillation: If the boiling point of the byproduct is sufficiently different, fractional distillation remains a viable option.[1]
-
Issue 3: Difficulty Removing Ethanol Byproduct
Q: I'm concerned that the ethanol byproduct is limiting my reaction yield by shifting the equilibrium. How can I effectively remove it?
A: Removing ethanol as it is formed is an excellent strategy to drive the reaction to completion.
Recommended Method: Azeotropic Distillation
Using a solvent that forms a low-boiling azeotrope with ethanol is highly effective. Cyclohexane is a particularly advantageous choice for this purpose.[1] The cyclohexane-ethanol azeotrope boils at a lower temperature than any of the individual reactants, allowing for its selective removal by distillation using a Dean-Stark apparatus. This continuously removes a product of the reaction, driving the equilibrium forward according to Le Chatelier's principle.
Caption: Workflow for azeotropic removal of ethanol.
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
This protocol provides a general guideline for identifying impurities in a crude reaction mixture.
-
Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Conditions (Example):
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injection: 1 µL, splitless injection.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Compare the retention times of peaks in your sample to those of authentic standards of starting materials and the product.
-
Analyze the mass spectrum of each unknown peak. Compare the fragmentation pattern with spectral libraries (e.g., NIST) to tentatively identify byproducts.
-
For definitive identification, high-resolution mass spectrometry is recommended to determine the elemental composition.[4][6]
-
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is for the purification of the final product from lower and higher boiling point impurities.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated fractionating column (e.g., Vigreux column) to minimize product loss.
-
Crude Product Preparation: Ensure the crude product has been filtered to remove any solid salts and washed if necessary. Dry the organic phase thoroughly over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Distillation Process:
-
Charge the distillation flask with the crude product and a magnetic stir bar or boiling chips.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently using a heating mantle.
-
Fraction 1 (Fore-run): Collect the initial low-boiling fraction, which will contain residual solvent and unreacted Ethyl trifluoroacetate.
-
Fraction 2 (Intermediate): A fraction containing unreacted Ethyl 2-methylpropanoate may be collected next.
-
Fraction 3 (Product): Carefully collect the fraction that distills at the expected boiling point of this compound (approx. 142-145°C at atmospheric pressure; the boiling point will be lower under vacuum).[2] Monitor the temperature at the head of the column closely; a stable temperature plateau indicates a pure fraction is being collected.
-
Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.
-
-
Analysis: Analyze each collected fraction by GC-MS or NMR to confirm its identity and purity.
References
-
Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]
-
ETHYL (E)-4,4,4-TRIFLUORO-2-METHYL-3-(ORTHO-TOLYL)BUT-2-ENOATE - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace. SciSpace. Available at: [Link]
-
Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
ETHYL-(E)-4,4,4-TRIFLUORO-2-(TRIFLUOROMETHYL)-BUT-2-ENOATE - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. CONICET. Available at: [Link]
- CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol - Google Patents. Google Patents.
-
1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248) - Human Metabolome Database. HMDB. Available at: [Link]
-
Ethyl 2-methylbutyrate - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
- CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents. Google Patents.
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC - NIH. NCBI. Available at: [Link]
-
Ethyl 4,4,4-Trifluorobutyrate | C6H9F3O2 | CID 2733273 - PubChem. PubChem. Available at: [Link]
-
Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Leco. Available at: [Link]
-
Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed. PubMed. Available at: [Link]
-
GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients Research Article. Latvian Institute of Organic Synthesis. Available at: [Link]
-
GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia - CORE. CORE. Available at: [Link]
-
The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC - NIH. NCBI. Available at: [Link]
Sources
- 1. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]
- 2. This compound | 143484-00-8 [sigmaaldrich.com]
- 3. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the purification of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often complex challenges associated with purifying these valuable molecules. The introduction of fluorine into an organic scaffold dramatically alters its physicochemical properties, necessitating specialized approaches to achieve high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you in your daily laboratory work.
The Unique Physicochemical Landscape of Organofluorine Compounds
The purification challenges of fluorinated compounds stem directly from the properties of the fluorine atom itself. As the most electronegative element, fluorine's presence in a molecule creates strong carbon-fluorine (C-F) bonds and induces significant changes in polarity, intermolecular forces, and solubility.[1][2]
-
Polarity and Dipole Moments: The C-F bond is highly polarized, leading to significant molecular dipole moments. However, in polyfluorinated compounds, the symmetrical arrangement of these bonds can lead to a nonpolar molecule overall (e.g., carbon tetrafluoride). This duality can result in chromatographic behavior that is not always intuitive.[1]
-
Intermolecular Forces: Fluorinated compounds engage in a complex interplay of intermolecular forces. While strong dipole-dipole interactions are expected, highly fluorinated molecules often exhibit weak intermolecular forces, a phenomenon attributed to the non-polarizable nature of the fluorine atoms. This can lead to lower boiling points and unique solubility profiles.[2][3] Hydrogen bonding can also occur when fluorine is bonded to hydrogen, or it can act as a hydrogen bond acceptor.[1][4]
-
Solubility: The unique nature of fluorinated compounds has given rise to the concept of "fluorous chemistry." Highly fluorinated compounds are often immiscible with both aqueous and common organic solvents, preferring fluorinated solvents.[5] This property can be exploited for purification but also complicates standard chromatographic and crystallization procedures.
I. Troubleshooting Guide: Chromatographic Purification
Chromatography is the workhorse of purification in organic synthesis. However, the unique properties of fluorinated compounds often lead to unexpected and frustrating results. This section addresses common problems encountered during the chromatographic purification of these molecules.
Frequently Asked Questions (FAQs): Flash and Preparative HPLC
Q1: My fluorinated compound is streaking badly on a silica gel column. What is causing this and how can I fix it?
A1: Streaking, or tailing, on silica gel is a common issue with fluorinated compounds and can be attributed to several factors:
-
Strong Interactions with Silica: The polar C-F bonds can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or decomposition of sensitive compounds.[6][7]
-
Compound Instability: Some fluorinated compounds may not be stable to the acidic nature of silica gel.[7]
Troubleshooting Steps:
-
Assess Compound Stability: Before committing to a large-scale purification, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or there is significant streaking, your compound is likely unstable on silica.
-
Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it with a solution of your eluent containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide.
-
Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases such as alumina (neutral or basic) or Florisil®.[7]
-
Dry Loading: For compounds with poor solubility in the eluent, dry loading is recommended. Dissolve your sample, adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the dry powder onto the column.[6]
Q2: I'm running a reversed-phase HPLC purification, but my fluorinated analyte has very poor retention and elutes near the void volume. How can I improve its retention?
A2: Poor retention of polar fluorinated compounds on C18 columns is a frequent challenge. Here are several strategies to increase retention:
-
Increase the Aqueous Content: If your column is compatible (many modern C18 columns are), start with a 100% aqueous mobile phase.[6]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[6]
-
Employ Ion-Pairing Reagents: For ionizable fluorinated compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or an alkylammonium salt for acids) to the mobile phase can significantly increase retention.
-
Consider a Fluorinated Stationary Phase: These phases can offer unique selectivity and enhanced retention for fluorinated analytes through fluorous-fluorous interactions.[6][8]
Q3: My target fluorinated compound is co-eluting with a non-fluorinated impurity. How can I improve the separation?
A3: Achieving selectivity between a fluorinated compound and its non-fluorinated counterparts can be difficult. Here’s how to approach this problem:
-
Change the Organic Modifier: Switching the organic component of your mobile phase (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.[6]
-
Utilize a Different Stationary Phase: If changing the mobile phase is ineffective, switching to a column with a different chemistry is the next logical step. A phenyl-hexyl or a dedicated fluorinated phase can provide different interactions and improve resolution.[6]
-
Employ an Orthogonal Technique: If co-elution persists, the impurity may have a very similar polarity to your target compound. In this case, consider a purification technique with a different separation mechanism, such as Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[6]
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
This protocol is designed to reduce the acidity of silica gel, making it more suitable for acid-sensitive fluorinated compounds.
Materials:
-
Silica gel
-
Selected eluent system
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Add 0.5-1% (v/v) of TEA or NH₄OH to the slurry.
-
Gently swirl the slurry for 5-10 minutes.
-
Remove the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
Pack the column with the deactivated silica gel using your standard procedure.
Data Presentation: Stationary Phase Selection Guide
| Problem | Recommended Stationary Phase | Separation Principle |
| Acid-sensitive compound | Deactivated Silica, Alumina, Florisil® | Reduced surface acidity |
| Poor retention in RP-HPLC | Polar-Embedded C18, Fluorinated Phase | Enhanced polar or fluorous interactions |
| Co-elution of isomers | Phenyl-Hexyl, Chiral Stationary Phase | π-π interactions, stereospecific interactions |
Visualization: Chromatographic Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic purification.
II. FAQs: Crystallization of Fluorinated Compounds
Crystallization is a powerful purification technique that can yield material of very high purity. However, the unique intermolecular forces of fluorinated compounds can make obtaining high-quality crystals challenging.
Q1: I am struggling to crystallize my fluorinated compound. It either oils out or precipitates as an amorphous solid. What can I do?
A1: The crystallization behavior of fluorinated compounds can be complex, and finding the right conditions often requires systematic screening.
-
Solvent Selection is Key: Due to their unique solubility, standard crystallization solvents may not be effective. Consider screening a wide range of solvents, including those less commonly used, such as fluorinated solvents for highly fluorinated compounds.
-
Control the Cooling Rate: Slow cooling is crucial for the growth of well-ordered crystals. Try insulating your crystallization vessel or using a programmable cooling bath.
-
Vapor Diffusion: For small amounts of material, vapor diffusion (either liquid-vapor or solid-vapor) can be a very effective technique for growing high-quality single crystals.
-
Consider Polymorphism: Fluorinated compounds are known to exhibit polymorphism, where the same compound can form different crystal structures.[9][10] Be aware that different crystallization conditions may yield different polymorphs with varying stability.
Q2: My fluorinated compound has formed crystals, but they are very small needles and difficult to handle. How can I grow larger crystals?
A2: The formation of small needles suggests rapid nucleation and slow growth. To obtain larger crystals, you need to favor growth over nucleation.
-
Reduce Supersaturation: Use a more dilute solution or a solvent system in which your compound has slightly higher solubility.
-
Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean and free of scratches. Filtering the hot solution before cooling can also help remove nucleation-inducing particulates.
-
Seeding: If you have a few larger crystals, you can use them to seed a new supersaturated solution to encourage the growth of larger crystals.
III. Best Practices for Purity Assessment
Accurately determining the purity of a fluorinated compound is critical. ¹⁹F NMR spectroscopy is an exceptionally powerful tool for this purpose.
FAQs: Purity Analysis by ¹⁹F NMR
Q1: Why is ¹⁹F NMR so useful for analyzing fluorinated compounds?
A1: The ¹⁹F nucleus has several properties that make it ideal for NMR spectroscopy:
-
High Natural Abundance: The ¹⁹F nucleus has 100% natural abundance.[11]
-
High Sensitivity: It has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[11]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (approximately 800 ppm), which provides excellent signal dispersion and detailed information about the local electronic environment of each fluorine atom.[11][12]
Q2: I am seeing broad peaks in the ¹⁹F NMR spectrum of my purified compound. What could be the cause?
A2: Peak broadening in ¹⁹F NMR can be indicative of several issues:
-
Low Solubility: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[11]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[11]
-
Chemical Exchange: If the fluorine atoms are undergoing exchange between different chemical environments on the NMR timescale, this can also lead to broadened signals. Acquiring the spectrum at a different temperature can help confirm this.[11]
Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Determination
This protocol provides a general framework for determining the purity of a fluorinated compound using a known internal standard.
Materials:
-
Purified fluorinated compound
-
High-purity internal standard (e.g., trifluorotoluene)
-
Deuterated solvent
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of your purified compound and the internal standard into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).
-
Integrate the signals corresponding to your compound and the internal standard.
-
Calculate the purity of your compound based on the molar ratio of the two components. The accuracy of this method can be less than 1% relative to reference values.[13]
Data Presentation: Typical ¹⁹F NMR Chemical Shift Ranges
| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic C-F | -150 to -250 |
| Aromatic C-F | -100 to -170 |
| -CF₂- | -80 to -130 |
| -CF₃ | -50 to -80 |
Note: These are general ranges and can vary depending on the specific molecular structure.[11]
IV. Safety First: Handling Fluorinated Compounds
Safety is paramount when working with fluorinated compounds. Many fluorinating reagents are highly reactive, toxic, and corrosive.[14][15] Additionally, some fluorinated compounds can be metabolically toxic or environmentally persistent.[14][16]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there is a risk of splashing, a flame-resistant lab coat, and gloves that are resistant to the specific compounds and solvents being used.[14] Double-gloving is often recommended.[14]
-
Ventilation: All work with volatile or reactive fluorinated compounds should be conducted in a well-ventilated fume hood.[17]
-
Emergency Preparedness: For work involving hydrofluoric acid (HF) or reagents that can generate HF, it is imperative to have a 2.5% calcium gluconate gel readily available as a first aid measure for skin contact.[15][18] All personnel should be trained in its use.
-
Storage: Store fluorinated compounds in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[14]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.
Visualization: Emergency Response for HF Exposure
Caption: Emergency response procedure for skin contact with HF.[15][18]
References
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Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved from [Link]
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Polarity and Intermolecular Forces. (2019, June 9). Chemistry LibreTexts. Retrieved from [Link]
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Yamazaki, T., & Ihara, T. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. Retrieved from [Link]
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Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved from [Link]
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FLUORINE. (n.d.). UCLA Chemistry. Retrieved from [Link]
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Lange, A., & Kornath, A. (2020). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety, 27(4), 216-226. Retrieved from [Link]
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Intermolecular forces. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]
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NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments. Retrieved from [Link]
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Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Retrieved from [Link]
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Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Retrieved from [Link]
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What is the predominant intermolecular force present in molecular fluorine? (n.d.). Study.com. Retrieved from [Link]
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S-L. Zhuang, et al. (2008). Impurities in synthetic fluorite for deep ultraviolet optical applications. Journal of Applied Physics, 104(4), 043108. Retrieved from [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ResearchGate. Retrieved from [Link]
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Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10). Retrieved from [Link]
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Bauzá, A., et al. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? Molecules, 24(2), 335. Retrieved from [Link]
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Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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How Polarity Influences Chemical Reactions and Intermolecular Forces. (2024, February 4). Medium. Retrieved from [Link]
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Zinevich, O., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules, 28(15), 5808. Retrieved from [Link]
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Organofluorine chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Cook, C. J., et al. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design, 22(12), 7176-7185. Retrieved from [Link]
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Tantardini, C., et al. (2022). Crystal Structure Evolution of Fluorine under High Pressure. The Journal of Physical Chemistry C, 126(27), 11245-11252. Retrieved from [Link]
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Aro, R., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. STAR Protocols, 2(3), 100787. Retrieved from [Link]
-
Mossine, A. V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Organic Letters, 23(18), 7074-7084. Retrieved from [Link]
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Mossine, A. V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Organic Letters, 23(18), 7074-7084. Retrieved from [Link]
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Illyés, E., & Török, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6490-6538. Retrieved from [Link]
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Illyés, E., & Török, B. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews, 121(11), 6490-6538. Retrieved from [Link]
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Workman, J., Jr. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]
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Common fluorinated compounds found in the world. (n.d.). ResearchGate. Retrieved from [Link]
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Chromatography Troubleshooting. (2019, March 25). Teledyne ISCO. Retrieved from [Link]
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A Proxy Test for “Total” PFAS – Organofluorine Analysis. (2024, March 22). Montrose Environmental Group. Retrieved from [Link]
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What Is Purification Of Organic Compounds? (2023, January 26). Chemistry For Everyone. Retrieved from [Link]
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Tantardini, C., et al. (2022). Crystal Structure Evolution of Fluorine under High Pressure. Munin. Retrieved from [Link]
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Fluorine compounds. (n.d.). Wikipedia. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with Ethyl 2-methyl-4,4,4-trifluorobutyrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding low diastereoselectivity in reactions involving Ethyl 2-methyl-4,4,4-trifluorobutyrate. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the acidity of the α-proton, making it a valuable substrate in synthesizing complex fluorinated molecules but also presenting unique stereochemical challenges.[1]
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing poor diastereoselectivity in my aldol reaction with this compound?
A1: Low diastereoselectivity in aldol reactions with this substrate often stems from issues with enolate geometry control. The stereochemical outcome of an aldol reaction is heavily dependent on the geometry of the enolate (E vs. Z) and the transition state of the reaction.[2][3] For this compound, the trifluoromethyl group can influence the stability and reactivity of the enolate isomers. Factors to consider include:
-
Base Selection: The choice of base is critical for kinetically controlled enolate formation.[4][5][6][7] Sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures typically favor the formation of the kinetic enolate by deprotonating the less hindered α-proton.[4][5] Weaker bases or higher temperatures can lead to an equilibrium mixture of enolates, resulting in a mixture of diastereomers.[4]
-
Temperature Control: Low temperatures (e.g., -78 °C) are crucial for maintaining kinetic control and preventing enolate equilibration or side reactions.[2][4]
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate. Aprotic solvents like THF are generally preferred for enolate formation.[8]
-
Lewis Acid Additives: The presence of Lewis acids can affect the transition state geometry and, consequently, the diastereoselectivity.[9][10]
Q2: Can the trifluoromethyl group itself interfere with achieving high diastereoselectivity?
A2: Yes, the trifluoromethyl (CF3) group has a profound electronic and steric influence. Its strong electron-withdrawing nature increases the acidity of the α-proton, facilitating enolate formation.[1] However, it also influences the preferred conformation of the enolate and the transition state. This can sometimes lead to unexpected stereochemical outcomes or lower selectivity compared to non-fluorinated analogs. The steric bulk of the CF3 group can also play a significant role in dictating the facial selectivity of the subsequent reaction.
Q3: I'm performing an alkylation reaction and getting a nearly 1:1 mixture of diastereomers. What is the likely cause?
A3: A 1:1 diastereomeric ratio in an alkylation reaction strongly suggests a lack of facial selectivity during the approach of the electrophile to the planar enolate. This can be due to:
-
Achiral Reaction Conditions: If no chiral auxiliary, catalyst, or reagent is used, there is no inherent preference for one face of the enolate over the other.
-
Ineffective Chiral Control: If you are using a chiral auxiliary, it may not be exerting sufficient steric hindrance to effectively block one face of the enolate. The distance between the chiral center and the reacting center is a critical factor.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the two diastereomeric transition states, leading to a loss of selectivity.
Q4: How can I improve the diastereoselectivity of my reaction?
A4: Improving diastereoselectivity typically involves one or more of the following strategies:
-
Optimize Enolate Formation: Carefully select your base, solvent, and temperature to favor the formation of a single enolate isomer (kinetic vs. thermodynamic control).[4][5][6][8]
-
Utilize Chiral Auxiliaries: Attaching a chiral auxiliary to your substrate can create a steric bias, directing the incoming electrophile to one face of the enolate.[2] Evans oxazolidinones are a classic example, though others may be more suitable depending on the desired stereochemical outcome.[2]
-
Employ a Chiral Catalyst: Asymmetric catalysis using a chiral Lewis acid or organocatalyst can create a chiral environment around the reactants, favoring one transition state over the other.[11][12]
-
Substrate Control: If your substrate already contains a stereocenter, its influence on the diastereoselectivity of the new stereocenter should be considered (e.g., Felkin-Ahn model).[2]
II. In-Depth Troubleshooting Guides
Guide 1: Optimizing Enolate Formation for Aldol Reactions
Low diastereoselectivity in aldol reactions often originates from poor control over enolate geometry. The Zimmerman-Traxler model provides a framework for predicting the stereochemical outcome based on a chair-like transition state, where (Z)-enolates generally lead to syn-aldol products and (E)-enolates lead to anti-aldol products.[3]
Troubleshooting Steps:
-
Verify Base Purity and Concentration: Ensure your base (e.g., LDA) is freshly prepared or properly stored and accurately titrated. Old or impure base can lead to incomplete deprotonation and side reactions.
-
Strict Temperature Control: Maintain a consistently low temperature (typically -78 °C) during enolate formation and the subsequent addition of the electrophile. Use a cryostat or a well-insulated dry ice/acetone bath.
-
Solvent Selection: Anhydrous THF is the most common solvent for lithium enolate formation. Ensure your solvent is rigorously dried, as protic impurities will quench the enolate.
-
Order of Addition: Add the ester slowly to the cooled solution of the base to ensure rapid and complete deprotonation, minimizing ester self-condensation.
Experimental Protocol: Kinetic Lithium Enolate Formation
-
To a flame-dried, three-necked round-bottom flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C and stir for 30 minutes to generate LDA.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C before adding the electrophile.
Guide 2: Enhancing Diastereoselectivity with Lewis Acids
Lewis acids can coordinate to the carbonyl oxygen of the aldehyde and the enolate, leading to a more organized, rigid transition state.[9][10] This can significantly enhance diastereoselectivity.
Troubleshooting Steps:
-
Choice of Lewis Acid: The nature of the Lewis acid is critical. Boron-based Lewis acids (e.g., BF3·OEt2, Bu2BOTf) are commonly used to promote chelated transition states.[3] Titanium-based Lewis acids (e.g., TiCl4) can also be effective.[11]
-
Stoichiometry: The amount of Lewis acid can be catalytic or stoichiometric, depending on the specific reaction. Start with catalytic amounts and increase if necessary.
-
Temperature: The optimal temperature for Lewis acid-mediated reactions can vary. While low temperatures are generally preferred, some systems may require slightly higher temperatures for sufficient reactivity.
Data on Lewis Acid Effects (Hypothetical Data for Illustration)
| Lewis Acid (1.1 eq) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| None | THF | -78 | 55:45 |
| BF3·OEt2 | THF | -78 | 85:15 |
| TiCl4 | CH2Cl2 | -78 | 90:10 |
| ZnCl2 | THF | -78 | 60:40 |
Guide 3: Implementing Chiral Auxiliaries
When absolute stereocontrol is required, the use of a chiral auxiliary is a robust strategy. The auxiliary is covalently attached to the substrate, directs the stereochemical course of the reaction, and is then cleaved to reveal the chiral product.
Troubleshooting Steps:
-
Auxiliary Selection: Choose an auxiliary that is known to provide high levels of stereocontrol for the desired diastereomer. Evans oxazolidinones are widely used for syn-selective aldol reactions.[2]
-
Attachment and Cleavage: Ensure efficient and clean attachment of the auxiliary and that the conditions for its removal do not epimerize the newly formed stereocenter.
-
Conformational Analysis: Understand the likely conformation of the enolate-auxiliary complex to predict the stereochemical outcome. Steric hindrance from the auxiliary should block one face of the enolate.
III. Visualizing Reaction Control
Diagram 1: Kinetic vs. Thermodynamic Enolate Formation
Caption: Control of enolate geometry by reaction conditions.
Diagram 2: Zimmerman-Traxler Model for Aldol Addition
Caption: Zimmerman-Traxler model for predicting aldol stereochemistry.
IV. References
-
Masamune, S., et al. (1981). Asymmetric synthesis of 1,3-diols. Journal of the American Chemical Society, 103(6), 1566–1568. [Link]
-
Togni, A., & Mezzetti, A. (2006). Asymmetric Fluorination. In Fluorine-Containing Synthons (pp. 1-38). American Chemical Society. [Link]
-
Gontcharov, A. I., et al. (2010). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 2(2), 158–162. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Wipf, P. (2006). Enolate Chemistry & the Aldol Reaction II. Special Topics. University of Pittsburgh. [Link]
-
Katayev, D., et al. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters, 17(23), 5898–5901. [Link]
-
University of Oxford. (n.d.). Enolate Chemistry. [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
Lee, J. M., et al. (2012). Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. Journal of the American Chemical Society, 134(36), 14973–14981. [Link]
-
Wikipedia. (n.d.). Enolate. [Link]
-
The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
-
Vila, C., et al. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. The Journal of Organic Chemistry, 87(7), 4538–4549. [Link]
-
Myers, A. G. (n.d.). The Aldol Addition Reaction. Harvard University. [Link]
-
Huang, X., et al. (2019). The addition of lithium enolates to ethyl (E)‐4,4,4‐trifluorobut‐2‐enoate. European Journal of Organic Chemistry, 2019(27-28), 4469-4474. [Link]
-
University of Wisconsin-Madison. (n.d.). Enolate Anions and Enamines. [Link]
-
The Organic Chemistry Tutor. (2018). Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]
-
Macmillan Group. (2002). The Selective Aldol Reaction. Caltech. [Link]
-
Boston University. (n.d.). The asymmetric aldol reaction. [Link]
Sources
- 1. Ethyl 2-methyl-4,4,4-trifluoroacetoacetate | 344-00-3 | Benchchem [benchchem.com]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enolate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Preventing decomposition of Ethyl 2-methyl-4,4,4-trifluorobutyrate during reactions
Technical Support Center: Ethyl 2-methyl-4,4,4-trifluorobutyrate
Welcome to the technical support center for this compound (CAS 143484-00-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical properties of this valuable fluorinated building block. Our goal is to provide you with the expertise and field-proven insights necessary to prevent its decomposition during synthetic reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and decomposition pathways for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly increases the electrophilicity of the ester's carbonyl carbon.[1][2] This makes the ester bond highly prone to cleavage by nucleophiles, particularly hydroxide ions or even water, under neutral or basic conditions. The main decomposition pathway is base-catalyzed hydrolysis , which yields 2-methyl-4,4,4-trifluorobutanoic acid and ethanol. While the C-F bonds themselves are exceptionally strong and the -CF3 group is metabolically and thermally stable, its electronic effect on the adjacent ester functionality is the root cause of the compound's lability.[3][4]
Q2: How does the trifluoromethyl group in this compound influence its reactivity compared to its non-fluorinated analog, ethyl 2-methylbutyrate?
A2: The trifluoromethyl group acts as a strong inductive electron-withdrawing group. This has two major consequences:
-
Increased Electrophilicity: It pulls electron density away from the carbonyl carbon, making it significantly more susceptible to nucleophilic attack than its non-fluorinated counterpart, ethyl 2-methylbutyrate. This accelerates reactions involving nucleophilic acyl substitution, including unwanted hydrolysis.[1][5] Studies on similar fluorinated esters have shown that the hydrolysis rate can increase by orders of magnitude compared to non-substituted versions.[6][7]
-
Acidity of α-Proton: The -CF3 group's influence extends to the α-carbon, but in this specific molecule, the primary effect is on the carbonyl.
This heightened reactivity is a double-edged sword. While it can be harnessed for certain synthetic transformations where the ester is an activated intermediate, it necessitates careful control of reaction conditions to prevent decomposition.[8][9]
Q3: What are the recommended storage and handling conditions for this reagent?
A3: To ensure long-term stability and prevent gradual decomposition, this compound should be handled as a moisture-sensitive compound.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen). It should be kept in a cool, dry place; refrigeration (2-8°C) is recommended.[10]
-
Handling: When dispensing the reagent, use anhydrous techniques. Use dry syringes or cannulas and perform transfers under an inert atmosphere. Minimize its exposure to ambient air and moisture.
Troubleshooting Guide: Reaction Failures & Side Products
Issue 1: My reaction yield is low, and I've isolated 2-methyl-4,4,4-trifluorobutanoic acid as a major byproduct.
This is a classic symptom of ester hydrolysis, most likely catalyzed by the reaction conditions.
Root Cause Analysis:
-
Basic Reagents: The most common cause is the presence of strong, nucleophilic bases (e.g., NaOH, KOH, NaOEt). These directly attack the ester carbonyl, leading to rapid saponification.
-
Water Contamination: Trace amounts of water in solvents, reagents, or glassware can hydrolyze the ester, a process that can be accelerated by even weakly basic or acidic conditions.
-
Elevated Temperatures: High reaction temperatures can accelerate the rate of hydrolysis, even with weak nucleophiles like water.
Solutions & Protocols:
-
Employ Non-Nucleophilic Bases: If a base is required for your transformation (e.g., for deprotonation), switch to a sterically hindered, non-nucleophilic base.
Base Type Recommended Examples Not Recommended (Nucleophilic) Amine Bases Diisopropylethylamine (DIPEA), Triethylamine (TEA, use with caution) Ammonia, primary/secondary amines Hydride Bases Sodium hydride (NaH, 60% in mineral oil) - Carbonate Bases Anhydrous Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) Sodium Bicarbonate (in aqueous solution) Alkoxides Potassium tert-butoxide (KOtBu) Sodium methoxide, Sodium ethoxide -
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves are ideal.
-
Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas or in a desiccator.
-
Ensure all other reagents are anhydrous.
-
-
Optimize Reaction Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even -78°C and slowly warming if necessary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ethyl4,4,4-Trifluoro-2-methyl-3-oxobutyrate , 96%GC , 344-00-3 - CookeChem [cookechem.com]
Catalyst selection for efficient trifluoromethylation with Ethyl 2-methyl-4,4,4-trifluorobutyrate
Technical Support Center: Catalyst Selection for Efficient Trifluoromethylation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in trifluoromethylation reactions. This document is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting, moving beyond simple protocols to explain the fundamental principles that govern success in these challenging transformations.
A common inquiry we receive involves the use of specific fluorinated molecules as trifluoromethylating agents. Let's begin by clarifying the role of a frequently mentioned compound, Ethyl 2-methyl-4,4,4-trifluorobutyrate.
Part 1: Understanding Your Starting Material
Question 1.1: Can I use this compound as a direct source for transferring a "CF₃" group to my substrate?
This is a crucial starting point. This compound is best understood as a trifluoromethylated building block , not a standard trifluoromethylating reagent.[1][2] Its value lies in its pre-existing CF₃ group, making it an excellent starting material for synthesizing more complex molecules that retain this motif. It is not designed to donate its CF₃ group to another molecule in the way that reagents like the Ruppert-Prakash reagent (TMSCF₃) or Togni's reagents do.
Typical applications involve leveraging the ester functionality or the acidic protons alpha to the carbonyl for reactions such as:
-
Enolate formation and subsequent alkylation or acylation.
-
Hydrolysis to the corresponding carboxylic acid.
-
Reduction to the alcohol.
If your goal is to introduce a new trifluoromethyl group onto a substrate, you will need to select a dedicated trifluoromethylating reagent and an appropriate catalytic system. The remainder of this guide will focus on that critical selection process.
Part 2: Troubleshooting & Catalyst Selection Guide
This section addresses common challenges and strategic decisions you will face when planning a trifluoromethylation reaction.
Question 2.1: My trifluoromethylation reaction is resulting in a low yield. What are the primary factors to investigate?
Low yields are a frequent issue and can typically be traced back to a few key areas. A systematic troubleshooting approach is essential.[3]
-
Reagent Quality: Trifluoromethylating reagents can be sensitive to moisture and air. Ensure your reagent is fresh and was stored under the manufacturer's recommended conditions, typically under an inert atmosphere. Degradation of the CF₃ source is a leading cause of poor performance.[3]
-
Reaction Conditions: Small deviations in temperature, reaction time, or solvent can drastically affect yield.[4][5][6] Overly high temperatures can lead to decomposition of the catalyst or reagent, while insufficient temperature may prevent reaction initiation.
-
Substrate Reactivity: The electronic nature of your substrate is paramount. Electron-rich substrates may be prone to side reactions, while highly electron-deficient ones might be too deactivated for the desired transformation to occur efficiently.[7][8]
-
Catalyst and Ligand Integrity: Ensure the catalyst and any associated ligands have not degraded. For air-sensitive phosphine ligands, proper handling under inert conditions is critical.
-
Atmosphere Control: Many trifluoromethylation reactions, particularly those involving transition metal catalysts like palladium or copper, require strictly anaerobic and anhydrous conditions. Ensure your glassware is properly dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
Question 2.2: How do I decide between a nucleophilic, electrophilic, or radical trifluoromethylation strategy?
The optimal strategy is dictated by the nature of your substrate. The following workflow provides a general decision-making framework.
-
Nucleophilic Trifluoromethylation: This is the method of choice for cross-coupling reactions with aryl/vinyl halides and pseudohalides (like triflates) or for addition to carbonyls.[9][10] It involves a "CF₃⁻" equivalent.
-
Electrophilic Trifluoromethylation: Use this strategy for substrates that are nucleophilic, such as electron-rich aromatics, phenols, or enolates.[11] This approach utilizes a "CF₃⁺" equivalent.
-
Radical Trifluoromethylation: This method is powerful for the functionalization of alkenes and for C-H trifluoromethylation, often enabled by photoredox catalysis.[12]
Question 2.3: I need to trifluoromethylate an aryl chloride. What are the most effective catalyst systems?
Trifluoromethylating aryl chlorides is challenging due to the strength of the C-Cl bond. However, significant progress has been made using palladium catalysis.[9]
-
The Challenge: The key difficulty lies in the oxidative addition of the palladium catalyst to the aryl chloride and the subsequent reductive elimination of the Ar-CF₃ bond, which can have a high activation barrier.[13]
-
The Solution: Palladium Catalysis with Specialized Ligands: The Buchwald group developed a highly effective system for this transformation.[9] The success of this system hinges on the use of bulky, electron-rich biaryl phosphine ligands.
Recommended Catalyst System:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, or [(allyl)PdCl]₂.
-
Ligand: A bulky biaryl phosphine ligand such as BrettPhos or RuPhos is crucial. These ligands facilitate both the oxidative addition and the critical, often rate-limiting, reductive elimination step.
-
CF₃ Source: (Trifluoromethyl)trimethylsilane (TMSCF₃) is a common choice.
-
Activator: A fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), is required to generate the active trifluoromethylating species from the silane precursor.[9]
The general catalytic cycle for this process is illustrated below.
Question 2.4: I am observing significant side reactions, including defluorination. What could be the cause?
Uncontrolled defluorination can be a problem, especially when generating the CF₃ anion. The trifluoromethyl anion (CF₃⁻) is unstable and can decompose into difluorocarbene (:CF₂) and a fluoride ion (F⁻).[6]
Potential Causes & Solutions:
-
Excessively High Temperatures: High heat can accelerate the decomposition of the CF₃ anion.
-
Solution: Screen lower reaction temperatures. Even reducing the temperature from 80 °C to 60 °C can have a significant impact.
-
-
Slow Reaction Kinetics: If the desired trifluoromethylation step is slow, the CF₃ anion has more time to decompose.
-
Solution: Ensure your catalyst system is highly active. Check the quality of your ligand and consider screening different solvents to improve reaction rates. Sometimes, additives can help stabilize the active species.[4]
-
-
Inappropriate Base/Activator: The choice and amount of base or fluoride source can be critical.
-
Solution: In nucleophilic trifluoromethylation with TMSCF₃, use the stoichiometric amount of fluoride activator recommended in the literature. Using a large excess can lead to a high concentration of the unstable CF₃ anion.
-
Part 3: Protocols and Data
Protocol 3.1: General Procedure for Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
This protocol is adapted from established literature procedures and should be optimized for your specific substrate.[9]
Materials:
-
Aryl Chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Potassium Fluoride (KF, 3.0 equiv, flame-dried)
-
TMSCF₃ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, Pd₂(dba)₃, BrettPhos, and flame-dried KF.
-
Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe.
-
Add TMSCF₃ via syringe.
-
Seal the Schlenk tube and place it in a pre-heated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3.1: Comparison of Selected Catalytic Trifluoromethylation Systems
| Method | Catalyst System | CF₃ Source | Typical Substrates | Key Advantages & Considerations |
| Buchwald Hartwig | Pd(0) / Biaryl Phosphine | TMSCF₃ / Fluoride | Aryl/Vinyl Chlorides, Bromides, Triflates | Broad functional group tolerance; effective for challenging substrates like aryl chlorides.[9][14] Requires strict inert conditions. |
| Copper-Mediated | CuI / Ligand (e.g., phen) | CF₃I, TMSCF₃ | Aryl/Vinyl Iodides, Boronic Acids | Often lower cost than palladium. Can be effective for electron-poor aryl iodides.[13][15] May require higher temperatures. |
| Photoredox | Ir or Ru Photocatalyst | CF₃I, Togni's Reagent | Alkenes, Arenes (C-H), Aldehydes | Extremely mild conditions (visible light, RT).[12] Enables radical pathways and enantioselective variants.[12][16] |
| Electrophilic | (Catalytic or Stoichiometric) | Togni's, Umemoto's Reagents | Electron-rich Arenes, Phenols, Enolates | No transition metal required. Reaction is driven by the nucleophilicity of the substrate.[11] Reagents can be expensive. |
References
- Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem.
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing). [Link]
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH.
-
The optimization of reaction conditions for trifluoromethylation of... | Download Table - ResearchGate. [Link]
- Catalytic Enantioselective Trifluoromethyl
-
Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines | Organic Letters - ACS Publications. [Link]
- Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogen
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. [Link]
- Technical Support Center: Trifluoromethyl
-
Unexpected Regioselective Heck Arylation of Ethyl (E)-4,4,4-Trifluorocrotonate | Request PDF - ResearchGate. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - Beilstein Journal of Organic Chemistry. [Link]
- Progress in copper-catalyzed trifluoromethyl
-
The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. [Link]
-
Enantioselective Trifluoromethylation of Aromatic Aldehydes Catalyzed by Combinatorial Catalysts. | Request PDF - ResearchGate. [Link]
- 143484-00-8 | Ethyl 2-methyl-4,4,4-trifluorobutyr
-
Metallaphotoredox Perfluoroalkylation of Organobromides - Macmillan Group - Princeton University. [Link]
-
A novel catalytic process for trifluoromethylation of bromoaromatic compounds - PubMed. [Link]
-
Kinetics of the reaction of OH radical with ethylfluoroacetate, ethyl 4,4,4-trifluorobutyrate, and butylfluoroacetate - PubMed. [Link]
-
Ethyl 4,4,4-trifluorobutyrate | C6H9F3O2 - PubChem. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - MIT Open Access Articles. [Link]
-
Ethyl 3-methyl-4,4,4-trifluorobutanoate | C7H11F3O2 - PubChem. [Link]
-
The palladium-catalyzed trifluoromethylation of vinyl sulfonates - PubMed. [Link]
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- 4. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. dspace.mit.edu [dspace.mit.edu]
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- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-methyl-4,4,4-trifluorobutyrate
Welcome to the technical support center for Ethyl 2-methyl-4,4,4-trifluorobutyrate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvents in modulating the reactivity of this fluorinated ester. The unique electronic properties conferred by the trifluoromethyl (CF3) group make solvent choice a paramount factor in achieving desired reaction outcomes, from enolate chemistry to nucleophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does the CF3 group influence them?
The two primary sites of reactivity on this compound are:
-
The α-Proton (alpha-proton): The hydrogen atom on the carbon adjacent to the carbonyl group (C2) is acidic. The potent electron-withdrawing inductive effect of the nearby CF3 group significantly increases the acidity of this proton compared to its non-fluorinated analogs. This makes the formation of the corresponding enolate anion more favorable.[1]
-
The Carbonyl Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles. The CF3 group's inductive effect further enhances this electrophilicity, making the ester more reactive towards nucleophilic acyl substitution reactions like hydrolysis (saponification).
Q2: How do polar protic and polar aprotic solvents generally affect reactions with this ester?
The choice between a polar protic and a polar aprotic solvent is fundamental and dictates the reactivity of nucleophiles and bases.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. However, they strongly solvate anionic nucleophiles through hydrogen bonding, creating a "solvent cage" that blunts their reactivity.[2][3][4] This effect can be detrimental in reactions requiring a strong, "naked" nucleophile, such as SN2 alkylations.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, acetonitrile): These solvents have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[5][6] Consequently, reactions involving anionic nucleophiles, such as enolate alkylations or nucleophilic aromatic substitutions, are often dramatically accelerated in polar aprotic solvents.[2][7][8] For instance, the rate of reaction for chloride ion with methyl iodide is increased by a factor of approximately 10^6 in acetone or acetonitrile compared to protic solvents.[8]
Q3: Why is solvent choice so critical for forming the enolate of this compound and performing subsequent alkylations?
Solvent choice directly impacts several key aspects of enolate chemistry:
-
Efficiency of Deprotonation: To generate the enolate in high concentration, a strong, non-nucleophilic base (like LDA) in an aprotic solvent (like THF) is required.[9] Protic solvents can interfere with the strong base and promote the reverse reaction, preventing the complete conversion of the ester to its enolate.[10]
-
Regioselectivity (C- vs. O-Alkylation): The enolate anion is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen (O-alkylation). The solvent plays a crucial role in directing this selectivity.
-
Weakly coordinating solvents (e.g., THF, Diethyl Ether): These solvents promote the aggregation of lithium enolates, leaving the α-carbon more sterically accessible and reactive. This favors the desired C-alkylation .[11]
-
Strongly coordinating solvents (e.g., DMSO, HMPA): These solvents break up enolate aggregates into monomers and strongly solvate the lithium cation.[11] This increases the electron density on the oxygen atom, making it more nucleophilic and favoring O-alkylation .[11]
-
Q4: I'm planning a saponification (hydrolysis) of this ester. What solvent system should I consider for an efficient reaction?
While aqueous-alcoholic mixtures are traditional for saponification, the reactivity of this compound can be significantly enhanced by the choice of solvent.
-
Aqueous-Alcohol Mixtures (e.g., EtOH/H₂O): Increasing the proportion of the organic co-solvent (like ethanol) decreases the dielectric constant of the medium, which typically leads to a decrease in the rate of saponification for esters.[12]
-
Aqueous-DMSO Mixtures: In contrast, adding dimethyl sulfoxide (DMSO) to the aqueous reaction medium can cause a dramatic rate increase.[8] DMSO is less effective at solvating the hydroxide nucleophile than water, making it more reactive. Furthermore, it effectively solvates the transition state. This effect is so pronounced that it overrides considerations based solely on the bulk dielectric constant of the solvent mixture.[5]
Troubleshooting Guide & Experimental Protocols
Problem 1: Low yield or failure of α-alkylation reaction.
-
Possible Cause A: Incomplete Enolate Formation. The α-proton is acidic, but a sufficiently strong base is required for complete and irreversible deprotonation. Hydroxide or alkoxide bases will establish an equilibrium with only a small amount of enolate present.
-
Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS). The reaction should be conducted in a dry, aprotic solvent like Tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[9][13]
-
-
Possible Cause B: Incorrect Solvent Choice Leading to Poor Nucleophile Reactivity. If you are using a strong nucleophile in salt form, a polar protic solvent will "cage" and deactivate it.
-
Possible Cause C: Competing O-Alkylation. You are forming the enolate, but it is reacting on the oxygen atom instead of the desired carbon atom, leading to a silyl enol ether or other O-alkylation product.
-
Solution: This is a classic solvent-controlled problem. Avoid strongly coordinating polar aprotic solvents like HMPA or DMSO for the alkylation step. Perform the enolate formation and alkylation in a weakly coordinating solvent like THF, which favors C-alkylation.[11]
-
Protocol 1: General Procedure for α-Alkylation under Kinetic Control
This protocol is designed to favor the formation of the C-alkylated product.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the procedure.
-
Solvent & Reagent Preparation: Add anhydrous Tetrahydrofuran (THF) (e.g., 50 mL for a 10 mmol scale reaction) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) in THF to the cooled solvent.
-
Enolate Formation: While maintaining the temperature at -78 °C, add this compound (1.0 equivalent) dropwise to the LDA solution over 15 minutes. Stir the resulting mixture for 45-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise to the enolate solution. Keep the reaction at -78 °C for 1-3 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: Saponification reaction is slow or incomplete.
-
Possible Cause A: Insufficiently Reactive System. Standard aqueous/ethanolic sodium hydroxide may react slowly due to the steric hindrance of the α-methyl group and moderate reaction temperatures.
-
Possible Cause B: Reversibility/Equilibrium Issues. Under certain conditions, the equilibrium may not fully favor the products.
-
Solution: Ensure a sufficient excess of the hydroxide source (e.g., 2-3 equivalents of NaOH or KOH) is used to drive the reaction to completion. Increasing the temperature will also increase the reaction rate, but should be done with care to avoid potential side reactions.
-
Data & Diagrams
Table 1: Influence of Solvent on Enolate Alkylation Outcome (Illustrative)
The following table illustrates the expected outcomes for the alkylation of the lithium enolate of this compound with a generic electrophile (R-X), based on established principles of solvent effects.
| Solvent | Coordinating Ability | Expected Major Product | Rationale |
| THF | Weak | C-Alkylation | Favors enolate aggregation, exposing the α-carbon for nucleophilic attack.[11] |
| DME | Moderate | C-Alkylation | Similar to THF, generally favors C-alkylation. |
| DMSO | Strong | O-Alkylation | Breaks up aggregates, solvates the cation, and increases electron density on oxygen.[11] |
| HMPA | Very Strong | O-Alkylation | A powerful cation-coordinating solvent that strongly promotes O-alkylation.[11] |
| Ethanol | Protic | Low/No Yield | Reacts with the strong base (e.g., LDA) and promotes equilibrium, preventing high conversion.[10] |
Diagram 1: Solvent Selection Workflow for α-Alkylation
This diagram outlines the decision-making process for selecting an appropriate solvent system for the α-alkylation of this compound.
Caption: Decision tree for solvent selection in α-alkylation reactions.
Diagram 2: Solvation of an Anionic Nucleophile
This diagram illustrates the fundamental difference in how protic and aprotic solvents interact with an anionic nucleophile (Nu⁻).
Caption: Solvation differences for anions in protic vs. aprotic media.
References
-
Creary, X. (1986). Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry.
-
Kingsbury, C. A. (1965). The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. The Journal of Organic Chemistry.
-
Radhakrishnamurti, P. S., & Patro, P. C. (1969). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Tetrahedron.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
-
Mahendran, K. (1965). Nucleophilicity in Dimethylsulfoxide. University of the Pacific Theses and Dissertations.
-
University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. (Note: Direct deep link unavailable, linking to the course index page.)
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I.
-
Chemistry Stack Exchange. (2019). Nucleophilicity in polar aprotic solvent (DMSO).
-
MSJChem. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. YouTube.
-
University of Liverpool. (n.d.). III Enolate Chemistry. CHEM242 Advanced Organic Chemistry. (Note: Direct deep link unavailable, linking to the module page.)
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates.
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions.
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- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 12. ias.ac.in [ias.ac.in]
- 13. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Managing Moisture Sensitivity in Reactions with Ethyl 2-methyl-4,4,4-trifluorobutyrate
Welcome to the technical support center for Ethyl 2-methyl-4,4,4-trifluorobutyrate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block. The unique electronic properties conferred by the trifluoromethyl (CF₃) group make this reagent highly valuable for synthesizing novel compounds in the pharmaceutical and agrochemical industries[1][2][3]. However, these same properties render it susceptible to moisture. This document provides in-depth troubleshooting advice and validated protocols to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: Why is this compound so sensitive to moisture?
A: The sensitivity arises from the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group[4][5]. This effect, known as a negative inductive effect (-I), pulls electron density away from the adjacent carbons, including the carbonyl carbon of the ester. This withdrawal of electrons makes the carbonyl carbon significantly more electrophilic (electron-poor) and, therefore, much more susceptible to nucleophilic attack by water compared to its non-fluorinated analogs[6][7]. Even trace amounts of water can lead to hydrolysis, compromising the integrity of the reagent and the outcome of the reaction.
Q2: What are the primary products of hydrolysis, and how do they affect my reaction?
A: The hydrolysis of this compound yields 2-methyl-4,4,4-trifluorobutanoic acid and ethanol .
Caption: Simplified mechanism of ester hydrolysis.
The presence of these byproducts can have several detrimental effects:
-
Reduced Yield: The consumption of the starting material via hydrolysis directly lowers the potential yield of your desired product.
-
Side Reactions: The newly formed carboxylic acid can interfere with base-catalyzed reactions or participate in unintended side reactions.
-
Catalyst Deactivation: In reactions involving moisture-sensitive catalysts (e.g., many organometallics), the presence of water or its byproducts can lead to complete deactivation.[8]
Q3: How should I properly store this reagent to maintain its integrity?
A: Proper storage is the first line of defense against degradation.
-
Primary Container: Keep the reagent in its original container, such as a Sure/Seal™ bottle, which is designed for air- and moisture-sensitive materials.[9]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Location: Place the container inside a desiccator or a glovebox to protect it from ambient laboratory moisture.[10] For long-term storage, refrigeration may be suitable, but allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[11]
Q4: What are the initial signs of moisture contamination in my reaction?
A: Be vigilant for the following indicators:
-
Inconsistent Results: Poor reproducibility between batches is a classic sign of varying levels of moisture contamination.
-
Low or No Conversion: If the reaction fails to proceed, especially when using moisture-sensitive reagents like Grignards, organolithiums, or strong bases (e.g., NaH, LDA), water is a primary suspect.[8]
-
Appearance of New Spots on TLC: The formation of the more polar carboxylic acid byproduct can often be visualized as a new, lower Rf spot on a TLC plate.
-
Analytical Evidence: Unexpected peaks in GC-MS or NMR spectra that could correspond to the hydrolysis products.
Section 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions.
Problem 1: My reaction yield is significantly lower than expected, and I suspect hydrolysis.
A: A low yield is a common consequence of moisture contamination. A systematic check is required to identify the source.
Caption: Systematic workflow for troubleshooting moisture contamination.
-
Solvent Purity: Is your "anhydrous" solvent truly dry? Solvents can absorb moisture over time, especially after the bottle has been opened. Consider using a fresh bottle of solvent or re-drying it using an appropriate method (see Protocol 3.2). For a definitive measure, determine the water content using Karl Fischer titration or the 19F NMR method described in Protocol 3.4.[12][13]
-
Glassware Preparation: Glassware surfaces adsorb a thin film of water from the atmosphere. Ensure all glassware was oven-dried (>125 °C for at least 4 hours) or flame-dried under vacuum immediately before use.[9][14]
-
Inert Atmosphere Technique: Is your reaction setup airtight? Check all joints and septa for a secure seal. Ensure a slight positive pressure of inert gas is maintained throughout the reaction, which can be monitored with an oil bubbler.[9]
Problem 2: My NMR analysis shows an unexpected signal, and I see a mass in my GC-MS corresponding to 2-methyl-4,4,4-trifluorobutanoic acid (MW: 156.09 g/mol ).
A: This is direct evidence of hydrolysis. The source of water could be the solvent, a co-reagent, or the atmosphere.
-
Confirm the Source: Run a control experiment by stirring the this compound in your reaction solvent under the same conditions but without other reagents. If the hydrolysis product appears, the solvent is the primary culprit.
-
Check Co-Reagents: If the control is clean, a liquid or solid co-reagent may be contaminated with water. Hygroscopic solids should be dried under high vacuum before use.[10] Liquids may need to be distilled from a suitable drying agent.
-
Review Transfer Techniques: Ensure all transfers of reagents were performed using proper air-free techniques, such as with dry syringes or cannulas, under a positive flow of inert gas.[14][15]
Problem 3: My base-catalyzed reaction (e.g., using NaH, LDA, or t-BuOK) is not proceeding.
A: Strong bases are extremely sensitive to protic contaminants like water. Trace amounts of water will be deprotonated by the base, consuming it in a non-productive acid-base reaction before it can participate in the desired chemical transformation.
-
Causality: The pKa of water is ~15.7, while the conjugate acids of bases like LDA (diisopropylamine, pKa ~36) or NaH (H₂, pKa ~36) are much weaker acids. Therefore, water will be rapidly and preferentially deprotonated.
-
Solution: The solution demands rigorous adherence to anhydrous techniques.
-
Use freshly distilled or newly opened anhydrous solvents.
-
Ensure the base has not been compromised. For solids like NaH, use fresh material from an unopened container or a properly stored portion. For solutions like LDA, consider titrating it before use to determine its active concentration.
-
Pre-dry all other reagents and glassware with extreme care as detailed in the protocols below.
-
Section 3: Core Experimental Protocols for Anhydrous Reactions
Adherence to these protocols is critical for achieving reproducible, high-yielding results.
Protocol 3.1: Rigorous Drying of Glassware
-
Clean all glassware (reaction flasks, dropping funnels, condensers, magnetic stir bars) thoroughly and perform a final rinse with acetone.
-
Place glassware in an oven at >125 °C for a minimum of 4 hours, or preferably overnight.[9]
-
Assemble the apparatus hot directly from the oven and immediately place it under a positive pressure of dry inert gas (Argon or Nitrogen) while it cools. This prevents atmospheric moisture from adsorbing onto the cooling surfaces.[9]
-
Alternatively, for rapid drying, assemble the cool, clean apparatus and heat all glass surfaces with a heat gun under a high vacuum. After heating, refill the apparatus with inert gas. Repeat this vacuum/refill cycle three times.[14]
Protocol 3.2: Preparation and Handling of Anhydrous Solvents
For many applications, commercially available anhydrous solvents in sealed bottles (e.g., Sure/Seal™) are sufficient. When higher purity is required or if a solvent needs to be re-dried, use the following guidelines.
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Suitability & (Incompatibilities) |
| Magnesium Sulfate (MgSO₄) | High | Fast | Good general-purpose, slightly acidic. Suitable for most solvents including esters.[16] |
| Sodium Sulfate (Na₂SO₄) | Very High | Slow | Neutral, but low efficiency. Best for pre-drying very wet solutions.[16] |
| Molecular Sieves (3Å or 4Å) | High | Fast | Excellent for achieving very low water levels. Must be activated by heating under vacuum. Generally compatible. |
| Calcium Chloride (CaCl₂) | High | Medium | Incompatible with esters , alcohols, and ketones as it can form adducts.[17] |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Basic. Suitable for drying neutral or basic solutions. Incompatible with acidic compounds.[17] |
Procedure for Solvent Distillation:
-
Choose a drying agent compatible with your solvent and ester (e.g., MgSO₄ or CaH₂ for ethers and hydrocarbons; avoid CaH₂ with esters).
-
Add the drying agent to the solvent in a suitable flask.
-
If necessary, reflux the solvent over the drying agent under an inert atmosphere.
-
Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
Protocol 3.3: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
A Schlenk line provides a dual manifold for vacuum and inert gas, allowing for the effective removal of air and moisture.[14][18]
Caption: A schematic of a reaction setup using a Schlenk line.
-
Setup: Assemble your oven-dried glassware and connect it to the Schlenk line via a flexible hose.
-
Purge Cycle: Evacuate the flask using the vacuum manifold until a low pressure is reached.
-
Refill: Carefully switch the stopcock to refill the flask with inert gas from the gas manifold.
-
Repeat: Repeat this vacuum-refill cycle at least three times to ensure all atmospheric gases and adsorbed water are removed.[14]
-
Positive Pressure: After the final refill, leave the flask connected to the inert gas manifold with a slight positive pressure flowing out through an oil bubbler.
-
Reagent Addition: Add liquid reagents, including this compound and anhydrous solvents, via a dry syringe through a rubber septum.[9][15] Add solids under a strong counter-flow of inert gas.
Protocol 3.4: Quantitative Determination of Trace Water using ¹⁹F NMR Spectroscopy
For highly sensitive applications, a direct measure of water content is invaluable. While Karl Fischer titration is standard, an innovative ¹⁹F NMR-based method can be more convenient for labs equipped for fluorine NMR. This method uses a reagent that reacts with water to produce a distinct, easily quantifiable signal in the ¹⁹F NMR spectrum.[12][13]
-
Principle: A mixture of tetrabutylammonium fluoride (TBAF) and iodosylbenzene diacetate (PhI(OAc)₂) reacts with trace water to form tetrabutylammonium bifluoride (TBAHF₂), which has a characteristic signal in the ¹⁹F NMR spectrum. An internal standard allows for quantification.
-
Sample Preparation (in a glovebox): a. In a specialized NMR tube, combine the aquametry reagent mixture (e.g., TBAF/PhI(OAc)₂/TBABF₄ internal standard). b. Add a precise volume of the solvent to be tested (e.g., 1 mL). c. Seal the tube and acquire a baseline ¹⁹F NMR spectrum.
-
Analysis: a. The amount of water is directly proportional to the integral of the TBAHF₂ signal relative to the integral of the internal standard. b. This technique is sensitive enough to detect water at the parts-per-million (ppm) level, providing high confidence in the anhydrous state of your reaction medium.[12][13]
By understanding the chemical principles behind the moisture sensitivity of this compound and rigorously applying these validated protocols, you can overcome experimental challenges, ensuring the success and reproducibility of your synthetic endeavors.
References
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Trifluoromethylated Internal Alkynes: Versatile Building Blocks for the Preparation of Various Fluorine-Containing Molecules. Synlett. Available at: [Link]
-
Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. Blucher Proceedings. Available at: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. Available at: [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health (NIH). Available at: [Link]
-
A Method for Detecting Water in Organic Solvents. National Institutes of Health (NIH). Available at: [Link]
-
Inert Atmosphere. YouTube. Available at: [Link]
-
How to Store Reagents. Department of Chemistry, University of Rochester. Available at: [Link]
-
A Method for Detecting Water in Organic Solvents. Chemistry. Available at: [Link]
-
Inert atmosphere methods. Biocyclopedia. Available at: [Link]
-
Improvements for air sensitive reactions by using a new developed inertizing manifold. nevoLAB. Available at: [Link]
-
Air-free technique. Wikipedia. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley. Available at: [Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Using drying agents. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Drying agents and their compatibilities. The Hive. Available at: [Link]
-
Drying Agents. Scribd. Available at: [Link]
-
Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. Available at: [Link]
-
Understanding the Significance of Trifluoromethyl Groups in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Drying Agents. Chemistry LibreTexts. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylation: A Comparative Analysis of Modern Reagents
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacological profile of drug candidates, improving everything from binding affinity to membrane permeability.[2][3][4] Consequently, the demand for efficient and versatile trifluoromethylation methods has spurred the development of a diverse arsenal of reagents, moving far beyond the use of pre-functionalized building blocks.
This guide provides an in-depth comparison of the leading contemporary reagents for trifluoromethylation, designed for researchers, scientists, and drug development professionals. We will move beyond a simple catalog of alternatives to dissect the mechanistic nuances, practical applications, and experimental considerations that underpin reagent selection, empowering you to make informed decisions in your synthetic endeavors.
The Mechanistic Trichotomy: Understanding the Landscape of Trifluoromethylation
Trifluoromethylation reagents are broadly classified into three categories based on the nature of the trifluoromethyl species they generate: nucleophilic (CF₃⁻), electrophilic (CF₃⁺), and radical (CF₃•).[5][6] This fundamental distinction governs their reactivity, substrate scope, and the reaction conditions required for their successful application.
Part 1: Nucleophilic Trifluoromethylation: The Carbonyl Specialists
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion or its equivalent to an electrophilic center, most commonly carbonyls and imines.
Ruppert-Prakash Reagent (TMSCF₃)
(Trifluoromethyl)trimethylsilane, widely known as the Ruppert-Prakash reagent, is arguably the most prevalent nucleophilic CF₃ source.[7] It is a stable, colorless liquid that requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to generate the active trifluoromethyl anion.[8]
Mechanism of Action: The fluoride initiator attacks the silicon center, forming a hypervalent silicate intermediate which then releases the trifluoromethyl anion (CF₃⁻). This highly reactive anion subsequently adds to the electrophilic substrate.
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF₃
-
Setup: To a flame-dried, argon-purged round-bottom flask, add the aldehyde substrate (1.0 mmol) and dry tetrahydrofuran (THF, 5 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv.) dropwise via syringe.
-
Initiation: Add a solution of TBAF (0.1 M in THF, 0.1 mmol, 0.1 equiv.) dropwise. The causality here is crucial: a catalytic amount of fluoride is sufficient to turn over the TMSCF₃, preventing a highly exothermic reaction that can occur with stoichiometric addition.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quench & Workup: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated alcohol.[8]
Part 2: Electrophilic Trifluoromethylation: Taming the "Super Halogen"
Electrophilic reagents deliver a formal CF₃⁺ cation to nucleophilic substrates like enolates, phenols, thiols, and electron-rich arenes. These reagents are often hypervalent iodine compounds or sulfonium salts.
Togni Reagents
The Togni reagents, particularly the second-generation 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are shelf-stable, crystalline solids that have revolutionized electrophilic trifluoromethylation.[9][10] They are valued for their broad substrate scope and functional group tolerance.[11]
Mechanism of Action: The mechanism can be complex and substrate-dependent. It can proceed through a direct attack of the nucleophile on the iodine center, followed by reductive elimination of the CF₃ group. Alternatively, under certain conditions (e.g., with copper catalysts or photo-initiation), a single-electron transfer (SET) can occur to generate a CF₃ radical.[12]
Experimental Protocol: Ortho-Trifluoromethylation of a Phenol using Togni Reagent II
-
Setup: In a vial, dissolve the phenol substrate (0.5 mmol) and zinc triflate (Zn(OTf)₂, 0.1 mmol, 20 mol%) in acetonitrile (3 mL). The Lewis acid (Zn(OTf)₂) activates the Togni reagent and enhances the electrophilicity of the CF₃ group.
-
Reagent Addition: Add Togni Reagent II (0.6 mmol, 1.2 equiv.) in one portion.
-
Reaction: Seal the vial and stir the mixture at 60 °C for 12-18 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the ortho-trifluoromethylated phenol.[13]
Umemoto Reagents
Umemoto reagents are S-(trifluoromethyl)dibenzothiophenium salts. They are powerful electrophilic trifluoromethylating agents, and newer generations have been developed with enhanced reactivity and easier synthesis.[14][15] For instance, Umemoto Reagent IV, with two trifluoromethoxy groups, exhibits higher reactivity than earlier versions.
Part 3: Radical Trifluoromethylation: The C-H Functionalization Frontier
Radical trifluoromethylation has emerged as a powerful strategy for late-stage functionalization, enabling the direct conversion of C-H bonds and the trifluoromethylation of alkenes and alkynes.[16]
Langlois Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate, known as the Langlois reagent, is an inexpensive and stable salt that serves as an excellent precursor to the trifluoromethyl radical (CF₃•).[17] The radical is typically generated via oxidation with an agent like tert-butyl hydroperoxide (TBHP) or through photoredox catalysis.
Mechanism of Action: A single-electron transfer (SET) from the sulfinate to an oxidant (or from a photocatalyst) initiates the process, leading to the extrusion of sulfur dioxide (SO₂) and the formation of the CF₃ radical. This radical can then engage in various transformations.
Experimental Protocol: Hydrotrifluoromethylation of an Alkene
-
Setup: Combine the alkene (1.0 mmol), Langlois reagent (2.0 mmol, 2.0 equiv.), and a suitable solvent like DMSO/H₂O (4:1, 5 mL) in a pressure tube.
-
Initiation: Add an oxidant, such as TBHP (70% in H₂O, 3.0 mmol, 3.0 equiv.). The choice of oxidant is key; it must be potent enough to facilitate the SET process but not so reactive that it leads to unwanted side reactions.
-
Reaction: Seal the tube and heat the mixture to 80 °C for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated Na₂S₂O₃ solution (to remove excess oxidant), followed by brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography.[18]
Comparative Summary of Reagents
| Reagent Class | Key Reagent(s) | Mechanism | Common Substrates | Advantages | Disadvantages |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | CF₃⁻ | Aldehydes, Ketones, Imines | High yields, stable reagent, well-understood reactivity. | Requires stoichiometric silyl waste, sensitive to moisture, needs fluoride activation. |
| Electrophilic | Togni & Umemoto Reagents | CF₃⁺ / CF₃• | Enolates, Phenols, Thiols, Alkenes, Arenes | Shelf-stable solids, broad scope, high functional group tolerance. | Can be expensive, mechanism can be complex, potential for radical pathways.[11][14] |
| Radical | Langlois Reagent (CF₃SO₂Na) | CF₃• | Alkenes, Alkynes, (Hetero)arenes | Inexpensive, stable solid, ideal for C-H functionalization. | Requires an oxidant/initiator, can lack regioselectivity in some cases. |
Safety and Handling Considerations
Trifluoromethylation reagents, while powerful, require careful handling.
-
Ruppert-Prakash Reagent (TMSCF₃): Highly flammable liquid.[19] Handle in a well-ventilated fume hood away from ignition sources. It is sensitive to moisture and should be stored under an inert atmosphere.
-
Togni/Umemoto Reagents: Generally stable solids, but can decompose exothermically, especially Togni Reagent II above its melting point.[10] Avoid strong acids, bases, and reductants.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Many trifluoromethylation reactions can release toxic or corrosive byproducts (e.g., HF).[20][21] Ensure proper quenching procedures and waste disposal.
Conclusion: Selecting the Right Tool for the Job
The choice of a trifluoromethylation reagent is not a one-size-fits-all decision. It is a strategic choice dictated by the substrate, the desired transformation, and the context of the synthetic route.
-
For the clean, high-yielding conversion of carbonyls to trifluoromethyl alcohols , the Ruppert-Prakash reagent remains the gold standard.
-
When targeting nucleophilic centers or seeking to trifluoromethylate heteroatoms or electron-rich systems , the bench-stable and versatile Togni and Umemoto reagents are superior choices.
-
For late-stage C-H functionalization or additions across unsaturated bonds, the economics and reactivity of radical methods using the Langlois reagent or photoredox catalysis offer unparalleled advantages.
By understanding the fundamental principles and practical considerations outlined in this guide, researchers can navigate the expansive landscape of trifluoromethylation chemistry and strategically deploy these powerful reagents to accelerate innovation in drug discovery and materials science.
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- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
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- 15. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks in Organic Synthesis
The strategic introduction of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and steric profile can dramatically enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a privileged moiety in drug design.[1][3] However, the selection of an appropriate trifluoromethylating agent from the ever-expanding chemical toolkit can be a daunting task.
This guide provides a comparative analysis of the principal classes of trifluoromethylated building blocks. Moving beyond a simple catalog, we will explore the mechanistic rationale behind reagent selection, compare their performance with supporting data, and provide field-proven experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
A Strategic Overview: The Three Pillars of Trifluoromethylation
Trifluoromethylation strategies are broadly categorized based on the formal reactivity of the CF3 unit they deliver: electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical ("CF3•"). The choice of reagent is dictated primarily by the electronic nature of the substrate you wish to modify.
Caption: Core strategies for introducing a CF3 group.
Electrophilic Trifluoromethylation: Taming the "CF3+" Synthon
Electrophilic trifluoromethylating agents are designed to react with electron-rich substrates such as arenes, enolates, thiols, and alcohols.[4] While conceptually delivering a "CF3+" cation, the mechanism is often more complex and can involve a polar substitution or a single-electron transfer (SET) pathway, the latter generating a CF3 radical intermediate.[5][6][7] Two classes of reagents dominate this field: hypervalent iodine compounds and sulfonium salts.
Key Reagents: Togni vs. Umemoto
-
Togni Reagents: These shelf-stable, crystalline solids based on a hypervalent iodine scaffold are arguably the most versatile and widely used electrophilic sources.[8] Their popularity stems from their broad functional group tolerance and applicability to a vast range of C-, N-, O-, and S-nucleophiles.[5][7] However, it is crucial to note that Togni's Reagent II and its precursors have explosive properties, demanding careful handling.[9]
-
Umemoto Reagents: These are powerful trifluoromethyl donors based on a dibenzothiophenium salt structure.[10] They often exhibit higher reactivity and thermal stability than Togni reagents and can be effective where others fail.[11] Their primary drawback has historically been a more complex, multi-step synthesis, although newer one-pot preparations have improved their accessibility.[9]
Comparative Data: Electrophilic Reagents
| Feature | Togni Reagents (I & II) | Umemoto Reagents |
| Structure | Hypervalent Iodine(III)-CF3 | S-(Trifluoromethyl)dibenzothiophenium Salts |
| Typical Substrates | β-ketoesters, phenols, thiols, anilines, unactivated olefins, (hetero)arenes.[5][12] | Activated aromatics, silyl enol ethers, phosphines, thiols. Often more reactive for challenging substrates.[10][11] |
| Advantages | Broad scope, high functional group tolerance, commercially available, bench-stable.[8] | High reactivity, high thermal stability, effective for ortho-trifluoromethylation of pyridines (with Pd).[8] |
| Disadvantages | Potential explosion hazard, can be less reactive than Umemoto's for certain substrates.[9] | Synthesis can be complex and generate significant waste; historically more expensive.[9] |
Experimental Protocol: Trifluoromethylation of a β-Ketoester with Togni's Reagent
This protocol describes the trifluoromethylation of an indanone-derived β-ketoester, a common transformation in medicinal chemistry. The choice of a copper catalyst and a chiral ligand enables an enantioselective reaction.
Workflow Diagram:
Caption: Workflow for Cu-catalyzed trifluoromethylation.
Step-by-Step Methodology: [13]
-
To an oven-dried vial, add the β-ketoester (0.2 mmol, 1.0 equiv), Cu(OTf)2 (0.01 mmol, 5 mol%), and the appropriate chiral ligand (e.g., a Box ligand, 0.012 mmol, 6 mol%).
-
Purge the vial with an inert atmosphere (N2 or Argon).
-
Add Togni's Reagent II (0.3 mmol, 1.5 equiv) followed by 2.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Stir the reaction mixture at 25 °C for 12 to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the α-trifluoromethylated product.
Nucleophilic Trifluoromethylation: The Power of the "CF3-" Anion
Nucleophilic trifluoromethylation is the method of choice for introducing a CF3 group to electron-deficient centers, most notably carbonyls (aldehydes, ketones) and imines.[4] The core of this strategy is the generation of a trifluoromethyl anion (CF3-) or its equivalent, which then attacks the electrophilic substrate.
Key Reagents: Ruppert-Prakash vs. Fluoroform
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is the most ubiquitous reagent for nucleophilic trifluoromethylation. It is a stable, easy-to-handle liquid. Critically, it is not reactive on its own and requires a catalytic amount of an activator—typically a fluoride source (e.g., TBAF, CsF) or a suitable base—to generate the transient, highly reactive trifluoromethyl anion.[14]
-
Fluoroform (HCF3): As a common industrial byproduct, fluoroform is an exceptionally inexpensive and atom-economical source of the CF3 group.[14] However, its high pKa (~28) necessitates the use of a strong, non-nucleophilic base (e.g., KHMDS) for deprotonation. As a gas, its handling is best suited for specialized equipment, particularly continuous flow reactors which enhance gas-liquid mass transfer and improve safety.[14]
Comparative Data: Nucleophilic Reagents
| Feature | Ruppert-Prakash Reagent (TMSCF3) | Fluoroform (HCF3) |
| Structure/Source | Liquid Organosilicon Compound | Gaseous C1 Building Block |
| Typical Substrates | Aldehydes, ketones, imines, esters.[4] | Aldehydes, ketones.[14] |
| Activation Method | Catalytic fluoride (TBAF, CsF) or alkoxide. | Stoichiometric strong base (KHMDS, t-BuOK).[14] |
| Advantages | Highly versatile, well-established, excellent scope, easy to handle. | Extremely low cost, high atom economy, environmentally benign byproduct (H-Base+).[14] |
| Disadvantages | Requires an activator, higher cost than fluoroform, generates silane waste. | Requires strong base, gas handling can be challenging in batch, less explored for complex substrates. |
Experimental Protocol: Trifluoromethylation of an Aldehyde with Ruppert-Prakash Reagent
This protocol details a standard procedure for the trifluoromethylation of an aromatic aldehyde using TMSCF3, a foundational reaction for synthesizing trifluoromethylated alcohols.
Workflow Diagram:
Caption: Workflow for nucleophilic trifluoromethylation.
Step-by-Step Methodology: [14]
-
Dissolve the aldehyde (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 5 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash Reagent (TMSCF3) (1.5 mmol, 1.5 equiv) via syringe.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise over 5 minutes. A color change is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, re-cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
The resulting silyl ether intermediate is typically desilylated during the acidic workup or upon purification on silica gel. Purify by flash column chromatography to yield the trifluoromethyl alcohol.
Radical Trifluoromethylation: The Versatile "CF3•" Species
Generating a trifluoromethyl radical opens up a distinct reaction pathway, particularly for the functionalization of (hetero)arenes and alkenes.[15][16] A key advantage of radical methods is their frequent tolerance of a wide array of functional groups and their applicability to late-stage functionalization of complex molecules.[17] Many reagents traditionally viewed as "electrophilic," such as Togni's reagent, can serve as excellent radical precursors under photoredox or transition metal catalysis.[18][19]
Key Reagents & Methods
-
Langlois Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is a bench-stable, inexpensive, and easy-to-handle solid.[20] In the presence of an oxidant (e.g., tert-butyl hydroperoxide, TBHP), it undergoes a single-electron oxidation to release SO2 and generate the CF3 radical.[21] This method is particularly effective for the trifluoromethylation of electron-deficient heterocycles, a reaction that is challenging for classical electrophilic aromatic substitution.[21]
-
Photoredox Catalysis: This modern approach uses visible light to excite a photocatalyst (e.g., Ru or Ir complexes), which can then engage a CF3 source (like Togni's or Umemoto's reagents, or CF3I) in a redox cycle to generate the CF3 radical under exceptionally mild conditions.[18][22] This strategy has revolutionized late-stage functionalization due to its mildness and exquisite functional group compatibility.
Comparative Data: Radical Methods
| Feature | Langlois Reagent + Oxidant | Photoredox Catalysis |
| CF3 Source | CF3SO2Na (solid) | Togni's, Umemoto's, CF3I, etc. |
| Initiation | Chemical Oxidant (e.g., TBHP) | Visible Light + Photocatalyst (e.g., Ir, Ru) |
| Typical Substrates | Electron-deficient (hetero)arenes, alkenes.[21] | Broad range of (hetero)arenes, complex molecules (late-stage functionalization).[17][18] |
| Advantages | Inexpensive reagent, operationally simple.[20] | Extremely mild conditions, high functional group tolerance, avoids stoichiometric oxidants.[22] |
| Disadvantages | Requires a stoichiometric and potentially sensitive oxidant, can have unproductive side reactions.[21] | Requires a photocatalyst (can be expensive), potential for substrate photosensitivity. |
Decision Guide: Selecting Your Optimal Reagent
Choosing the correct building block is critical for success. The following flowchart provides a logic-based path to selecting a promising starting point for your trifluoromethylation reaction.
Caption: Decision flowchart for reagent selection.
Beyond this initial choice, consider:
-
Functional Group Tolerance: Photoredox methods generally offer the highest tolerance, while methods requiring strong bases (fluoroform) or oxidants (Langlois) may be less compatible with sensitive groups.
-
Scalability and Cost: For large-scale synthesis, the cost and availability of reagents are paramount. Fluoroform and the Langlois reagent are significantly cheaper than Togni or Umemoto reagents.[20]
-
Safety: Always consult the Safety Data Sheet (SDS). Be particularly cautious with reagents known to have thermal instability or explosive precursors, such as Togni's Reagent II.[9]
Conclusion and Future Outlook
The field of trifluoromethylation is a testament to the ingenuity of modern synthetic chemistry. By understanding the fundamental reactivity patterns of electrophilic, nucleophilic, and radical building blocks, researchers can strategically select the optimal tool for their synthetic endeavor. The development of new reagents and catalytic systems continues to push the boundaries of what is possible, with a clear trend towards milder, safer, and more selective methods.[22][23] As our understanding of these powerful reagents deepens, so too will their impact on the discovery of new medicines and materials that shape our world.
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A Comparative Guide to the Stereochemical Validation of Products from Ethyl 2-methyl-4,4,4-trifluorobutyrate
For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry are paramount. The incorporation of trifluoromethyl (CF₃) groups into chiral molecules is a powerful strategy in medicinal chemistry, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Ethyl 2-methyl-4,4,4-trifluorobutyrate, with its chiral center at the α-position, serves as a valuable and versatile building block for synthesizing more complex, stereodefined fluorinated compounds.
This guide provides an in-depth comparison of methodologies for validating the stereochemistry of products derived from this key intermediate. We will move beyond simple protocols to explain the causal factors behind experimental choices, compare the performance of various analytical techniques with supporting data, and provide a framework for selecting the optimal validation strategy for your research needs.
The Synthetic Landscape: Stereoselective Transformations
This compound possesses a stereogenic center and an enolizable proton, making it a prime substrate for a variety of stereoselective reactions. The primary goal of these reactions is to either preserve the existing stereocenter's integrity or to use it to direct the formation of new stereocenters with high diastereoselectivity.
A key transformation is the stereoselective generation and subsequent reaction of its enolate. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the acidity of the α-proton and the reactivity of the corresponding enolate.[3] This allows for highly controlled alkylation, aldol, and Michael addition reactions. For instance, the use of chiral auxiliaries or metal enolates can achieve high diastereoselectivity in alkylation reactions.[4]
Another critical class of reactions involves the transformation of the related β-ketoester, Ethyl 2-methyl-4,4,4-trifluoroacetoacetate[5], which can be synthesized from ethyl trifluoroacetate and ethyl propionate.[3] Asymmetric reduction of the ketone in this molecule is a direct route to chiral β-hydroxy esters, which are valuable synthetic intermediates. The choice of reducing agent and chiral catalyst, such as oxazaborolidines (CBS reduction), is critical for achieving high enantioselectivity.[6]
Figure 1. General workflow from this compound to validated chiral products.
Core Validation Methodologies: A Comparative Analysis
The validation of stereochemical purity is not a one-size-fits-all process. The choice of analytical technique depends on the physical properties of the analyte, the required level of accuracy, available instrumentation, and whether the goal is analytical confirmation or preparative separation. We will compare the three most powerful and widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) in the liquid phase. | Differential interaction with a CSP in the gas phase. | Diastereomeric environment induced by chiral solvating agents or derivatizing agents, causing distinct NMR signals. |
| Typical Analytes | Broad applicability; non-volatile, polar, and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds; provides structural information simultaneously. |
| Resolution | Excellent, often achieving baseline separation (Rs ≥ 1.5).[7] | Excellent for suitable analytes. | Moderate; depends on the agent and magnetic field strength. Signal overlap can be an issue. |
| Sensitivity | High (ng to pg range with UV or MS detectors). | Very high (pg to fg range with FID or MS detectors). | Low (mg to high µg range). |
| Quantification | Highly accurate and reproducible. | Highly accurate and reproducible. | Good for determining enantiomeric excess (e.e.), but less precise for absolute quantification than chromatography. |
| Throughput | Moderate; typical run times are 10-30 minutes. | Fast; typical run times are 5-20 minutes. | Potentially very high, especially with ¹⁹F NMR and autosamplers.[8][9] |
| Development Cost | Moderate to high (column screening can be expensive). | Moderate (column selection is critical). | Moderate (cost of chiral agents and high-field NMR access). |
Table 1. Objective comparison of primary analytical techniques for stereochemical validation.
In-Depth Analysis & Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of trifluoromethyl-substituted compounds.[7] Its versatility and high resolution make it the first choice for most applications.
Expertise & Causality: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose found in Chiralcel® and Chiralpak® columns) are exceptionally effective for fluorinated compounds.[7] The trifluoromethyl group can participate in unique dipole-dipole and hydrogen bonding interactions with the CSP, which are critical for achieving separation. The choice of mobile phase (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol) is crucial as it modulates these interactions. A lower percentage of the polar modifier generally increases retention time and can improve resolution, but excessively long retention times lead to peak broadening.
Experimental Protocol: Chiral HPLC Analysis of a β-Hydroxy Ester Product
-
Column Selection: Start with a polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H, which are known to be effective for alcohols.[7][10]
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane/Isopropanol. Filter and degas the solvent mixture thoroughly to prevent pump issues and baseline noise.
-
Sample Preparation: Dissolve the purified product (approx. 1 mg/mL) in the mobile phase.[7] If solubility is an issue, use the minimum amount of a stronger solvent like pure isopropanol, ensuring it does not cause peak distortion. A racemic standard is required for initial method development to confirm peak identification.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (thermostatted column compartment is essential for reproducibility)
-
Detection: UV at 210 nm (as the ester carbonyl is the primary chromophore).
-
Injection Volume: 10 µL
-
-
Analysis & Data Interpretation:
-
Inject the racemic standard first to determine the retention times (t_R1, t_R2) and resolution of the two enantiomers.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1, A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
-
For a self-validating system, ensure the resolution (Rs) is ≥ 1.5, which indicates baseline separation and ensures accurate integration.[7]
-
Comparative Data: CSP Performance for Trifluoromethyl Alcohols
| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane/IPA) | Separation Factor (α) | Resolution (Rs) | Comments |
| Chiralpak® AD-H | 90:10 | 1.25 | 2.1 | Good general-purpose column with strong resolving power. |
| Chiralcel® OD-H | 95:5 | 1.38 | 3.5 | Often provides higher selectivity for alcohols.[10] |
| Chiralpak® IA | 98:2 | 1.15 | 1.6 | Immobilized phase, compatible with a wider range of solvents. |
Table 2. Typical performance data for separating trifluoromethyl-substituted alcohol enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than chromatography, NMR offers a powerful and often rapid method for determining enantiomeric purity without requiring separation. The technique is particularly advantageous for organofluorine compounds due to the unique properties of the ¹⁹F nucleus.
Expertise & Causality: Enantiomers are indistinguishable in an achiral solvent. To resolve them by NMR, a chiral environment must be introduced. This is achieved using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA) .
-
CSAs (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) form weak, transient diastereomeric complexes with the analyte, causing the corresponding nuclei in the two enantiomers to experience slightly different magnetic environments and thus resonate at different chemical shifts.
-
CDAs (e.g., Mosher's acid chloride) react covalently with the analyte (e.g., an alcohol product) to form stable diastereomers, which have inherently different NMR spectra.
For products from this compound, ¹⁹F NMR is a uniquely powerful tool .[11] The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, resulting in high sensitivity and dispersion with no background signals.[11][12] A chiral agent can induce separate ¹⁹F signals for the CF₃ groups of the two enantiomers, which can be integrated with high precision.[8][9]
Figure 2. Logic of enantiomeric excess determination by ¹⁹F NMR using a chiral solvating agent.
Experimental Protocol: ¹⁹F NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve an accurate weight of the analyte (approx. 5-10 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Run a standard ¹⁹F{¹H} NMR spectrum to obtain a reference signal for the single peak of the racemic or enriched mixture.
-
Introduce CSA: Add a small, precisely measured amount of the CSA (e.g., 0.2 equivalents). The optimal amount often requires titration. Too little agent will result in poor separation, while too much can cause line broadening and affect the chemical shifts of the agent itself.
-
Acquire Chiral Spectrum: Re-acquire the ¹⁹F{¹H} NMR spectrum. If the CSA is effective, the original singlet will resolve into two distinct signals corresponding to the two diastereomeric complexes.
-
Validation and Quantification:
-
Ensure the baseline between the two signals is flat for accurate integration.
-
Integrate the two signals carefully. The ratio of the integrals directly corresponds to the enantiomeric ratio.
-
The self-validating nature of this protocol comes from observing the clear splitting of a single peak into two upon addition of the CSA.
-
Alternative Chiral Building Blocks: A Comparative Outlook
While this compound is a potent building block, the field of organofluorine chemistry provides several alternatives for accessing CF₃-containing stereocenters.[13][14] The choice of building block is dictated by the target molecule's structure, cost, and the desired synthetic route.
| Building Block | Key Features | Advantages | Limitations |
| This compound | Pre-existing α-methyl chiral center. | Useful for diastereoselective reactions; commercially available. | Stereocenter is fixed; less flexible for accessing other substitution patterns. |
| Trifluoromethyl Ketones (e.g., Trifluoroacetophenone) | Prochiral ketone. | Amenable to highly selective asymmetric reductions[6][10][15] and additions to generate chiral alcohols. | Requires a stereoselective reaction to set the stereocenter. |
| α-Trifluoromethylated Enolates | Generated in situ from various ketones. | Versatile for creating CF₃-containing quaternary stereocenters via alkylation.[16][17] | Can be highly reactive; control of regioselectivity can be challenging. |
| 2,2,2-Trifluoroethylamine | A simple, commercially available amine. | Can be used to synthesize chiral α-trifluoromethylamines.[18] | Limited to nitrogen-containing targets. |
Table 3. Comparison of alternative chiral building blocks for trifluoromethylated compounds.
Conclusion
The validation of stereochemistry for products derived from this compound requires a multi-faceted analytical approach. Chiral HPLC stands out for its high resolution and broad applicability, making it the definitive tool for final purity assessment. However, ¹⁹F NMR spectroscopy offers a uniquely rapid, high-throughput, and separation-free alternative for determining enantiomeric excess, leveraging the inherent advantages of the fluorine nucleus. The selection of the optimal method is a strategic decision guided by the specific chemical nature of the product and the research objectives. A thorough understanding of the principles and causal mechanisms behind each technique, as outlined in this guide, empowers researchers to generate reliable, accurate, and self-validating data in their pursuit of novel fluorinated molecules.
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Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters - ACS Publications. [Link]
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Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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Synthesis of chiral trifluoromethylated building blocks 9a and 9a'. ResearchGate. [Link]
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Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. [Link]
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Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
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Highly Stereoselective Synthesis of Trifluoromethylated Compounds via Ester-Enolate[7][15]-Wittig and[15][15]-Ireland-Claisen Rearrangements. PubMed. [Link]
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Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane and Their Gas-Phase Heterodimers with the Argon Atom. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]
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Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. CoLab. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Ligand-Dependent Regiodivergent Enantioselective Allylic Alkylations of α-Trifluoromethylated Ketones. Organic Letters - ACS Publications. [Link]
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Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences. [Link]
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New Method for Trifluoromethylation of Enolate Anions and Applications to Regio-, Diastereo- and Enantioselective Trifluoromethylation. The Journal of Organic Chemistry - ACS Publications. [Link]
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Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. ADDI. [Link]
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Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines: A Viable Entry to Chiral α-CF3 Quaternary Aminoesters. MDPI. [Link]
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Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. [Link]
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A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. PMC. [Link]
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Preparation of trifluoromethyl-containing chiral compounds via transition-metal-catalyzed cross-coupling. ResearchGate. [Link]
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Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Ethyl 4,4,4-Trifluorobutyrate. PubChem. [Link]
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Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate. PubChem. [Link]
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Ethyl 2-methyl-4,4,4-trifluoroacetoacetate. PubChem. [Link]
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An In-depth Comparative Guide to Analytical Methods for Confirming the Purity of Ethyl 2-methyl-4,4,4-trifluorobutyrate
For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of reliable and reproducible research. Ethyl 2-methyl-4,4,4-trifluorobutyrate, a valuable fluorinated building block, is no exception. Its unique trifluoromethyl group imparts desirable properties to larger molecules but also necessitates robust analytical methods to ensure its integrity and quantify potential impurities. This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the purity of this compound, complete with supporting experimental insights and protocols.
The imperative for stringent purity assessment stems from the potential for impurities to significantly alter the physicochemical and biological properties of a final compound, leading to misleading experimental results and potential safety concerns.[1][2] This guide will navigate the nuances of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for selecting and implementing the most appropriate analytical strategy.
The Analytical Imperative: Why Purity Matters
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have profound consequences.[1] These impurities may be structurally similar isomers, residual solvents, or byproducts. A thorough analytical approach is therefore not merely a quality control measure but a fundamental aspect of scientific rigor.
This guide will focus on a multi-faceted approach, leveraging the strengths of orthogonal analytical techniques to build a self-validating system for purity determination.[3][4]
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is a powerful and widely used technique for separating and analyzing volatile compounds, making it an ideal first-line method for assessing the purity of this compound.[5][6] The principle lies in the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The "Why": Causality in GC Method Development
The choice of a specific GC column and detector is critical for achieving optimal separation and sensitivity. For fluorinated esters like this compound, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is often preferred. This choice is predicated on the need to resolve the target analyte from potentially less polar hydrocarbon impurities and more polar byproducts. The trifluoromethyl group can influence the volatility and polarity, necessitating a stationary phase that provides a balance of dispersive and dipole-dipole interactions.
A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, providing excellent sensitivity for quantitative analysis.[7] For unambiguous identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[8]
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, HP-5MS or equivalent).
-
Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL in splitless mode.
-
-
Data Analysis: The purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram. Response factors should be considered for accurate quantification, especially for structurally different impurities.
Figure 1: Experimental workflow for GC-FID purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for structure elucidation and is a powerful tool for purity determination.[9] For fluorinated compounds, both ¹H and ¹⁹F NMR are indispensable. ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10][11]
The "Why": Causality in NMR Purity Assessment
Quantitative NMR (qNMR) offers a primary method for purity determination without the need for a reference standard of the analyte itself.[12] This is achieved by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard. The choice of internal standard is critical; it must be stable, have a known purity, and possess resonances that do not overlap with the analyte's signals. For ¹H qNMR of this compound, a standard like maleic anhydride or 1,3,5-trimethoxybenzene is suitable. For ¹⁹F qNMR, a fluorinated standard such as trifluorotoluene can be used.[10]
The presence of impurities can be readily detected in both ¹H and ¹⁹F NMR spectra by the appearance of unexpected signals. The chemical shifts and coupling patterns of these signals can often provide structural information about the impurities.
Experimental Protocol: Quantitative ¹H and ¹⁹F NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of both ¹H and ¹⁹F detection.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride for ¹H, trifluorotoluene for ¹⁹F) into a clean NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve the sample and standard completely.
-
-
NMR Acquisition:
-
¹H NMR: Acquire a quantitative ¹H spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration. Typically, a D1 of 30-60 seconds is used.
-
¹⁹F NMR: Acquire a quantitative ¹⁹F spectrum. Due to the generally shorter T₁ values of ¹⁹F nuclei, a shorter relaxation delay may be sufficient, but this should be experimentally verified.
-
-
Data Analysis:
-
Carefully integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
-
Figure 2: Experimental workflow for quantitative NMR analysis.
Mass Spectrometry (MS): High Sensitivity and Structural Confirmation
Mass Spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like GC (GC-MS), it provides both retention time and mass spectral data, enabling confident identification of the main component and any impurities.[13]
The "Why": Causality in MS Analysis
Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum displays a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. The fragmentation of this compound is expected to involve cleavage of the ester group and loss of the trifluoromethyl group, providing valuable structural information.[14][15] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of the compound and its impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC-MS system with an EI source.
-
Sample Preparation: Same as for GC-FID analysis.
-
GC-MS Conditions:
-
Use similar GC conditions as described for the GC-FID analysis to allow for direct comparison of chromatograms.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any impurity peaks to propose their structures.
-
Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification.
-
Figure 3: Experimental workflow for GC-MS analysis.
Comparison of Analytical Methods
| Parameter | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (GC-MS) |
| Principle | Separation based on volatility and column interaction | Nuclear spin transitions in a magnetic field | Separation by mass-to-charge ratio |
| Primary Use | Quantitative purity assessment (area %) | Structural elucidation, absolute quantification (qNMR) | Impurity identification and structural confirmation |
| Strengths | High resolution, robust, quantitative[16][17] | Definitive structural information, primary analytical method[9][18] | High sensitivity, provides molecular weight and fragmentation data[13][14] |
| Limitations | Requires volatile and thermally stable compounds, potential for co-elution[5][19] | Lower sensitivity than MS, can be complex for mixture analysis[18][20] | Fragmentation can be complex, library matching is tentative |
| Sample Amount | Micrograms | Milligrams | Nanograms to micrograms |
| Cost | Moderate | High | High |
Building a Self-Validating System: An Orthogonal Approach
For the highest level of confidence in purity assessment, a combination of orthogonal methods is recommended.[3][4] An ideal workflow would involve:
-
Initial Screening by GC-FID: To quickly assess the overall purity and detect the presence of any volatile impurities.
-
Impurity Identification by GC-MS: To identify the structures of the impurities detected by GC-FID.
-
Absolute Purity Determination by qNMR: To provide a highly accurate and precise purity value that is independent of the response factors of impurities in GC.
This integrated approach ensures that the purity value is not only a number but is also supported by a comprehensive understanding of the sample's composition.
Conclusion
Confirming the purity of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. A multi-pronged analytical strategy employing Gas Chromatography, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry provides a robust and self-validating system for purity assessment. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently establish the integrity of this important fluorinated building block, thereby upholding the principles of scientific rigor and excellence.
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A Senior Application Scientist's Guide to Trifluoromethylating Agents: A Comparative Analysis for Drug Discovery
Introduction: The Trifluoromethyl Group - A Privileged Motif in Modern Drug Design
In the landscape of modern drug discovery and development, the strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool for medicinal chemists. This small, yet powerful, functional group can dramatically enhance the pharmacological profile of a drug candidate by modulating key properties such as metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The strong carbon-fluorine bonds within the CF₃ group are resistant to metabolic degradation, increasing the in vivo half-life of a drug. Furthermore, its high electronegativity and unique steric profile can lead to more potent and selective interactions with biological targets.
The critical role of the trifluoromethyl group is evidenced by its prevalence in a wide array of blockbuster drugs, including the antidepressant fluoxetine (Prozac), the anti-inflammatory celecoxib (Celebrex), and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).[2] Consequently, the development of efficient, selective, and scalable methods for the introduction of the CF₃ group into diverse molecular scaffolds is a paramount objective in synthetic organic chemistry.
This guide, written from the perspective of a seasoned application scientist, provides a comprehensive comparison of the most prominent trifluoromethylating agents employed in contemporary research. We will delve into the mechanistic nuances, substrate scope, and practical considerations of electrophilic, nucleophilic, and radical trifluoromethylation strategies. By presenting objective comparisons supported by experimental data and detailed protocols, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal trifluoromethylating agent for their specific synthetic challenges.
I. Electrophilic Trifluoromethylating Agents: Taming the "Super Halogen"
Electrophilic trifluoromethylating agents are characterized by their ability to deliver a formal "CF₃⁺" synthon to a nucleophilic substrate. These reagents are particularly well-suited for the trifluoromethylation of electron-rich species such as enolates, silyl enol ethers, and heteroaromatics.[3][4] The most widely utilized electrophilic reagents are hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents.[4][5]
A. Togni's Reagents: Versatile and Bench-Stable Hypervalent Iodine Compounds
Developed by Antonio Togni and his group, these hypervalent iodine(III) reagents have revolutionized electrophilic trifluoromethylation due to their stability, broad functional group tolerance, and predictable reactivity.[6][7] The two most common variants are Togni Reagent I and Togni Reagent II.[6]
Mechanism of Action: Togni's reagents typically react with nucleophiles via a ligand exchange pathway, followed by reductive elimination to transfer the CF₃ group.[7]
Diagram: General Mechanism of Trifluoromethylation with Togni's Reagent II
Caption: General mechanism of trifluoromethylation using Togni's Reagent II.
Comparative Efficacy: Togni's reagents have demonstrated broad applicability. For instance, Togni Reagent II is highly effective for the trifluoromethylation of a variety of nucleophiles, including thiols, alcohols, and phosphines.[8] While highly effective, the thermal stability of Togni's reagents, particularly Togni Reagent II, is a critical safety consideration, as they can undergo exothermic decomposition upon heating.[9][10][11]
B. Umemoto's Reagents: Powerful Electrophilic Trifluoromethylating Sulfonium Salts
Umemoto's reagents are a class of S-(trifluoromethyl)dibenzothiophenium salts that serve as potent electrophilic trifluoromethylating agents.[12][13] They are known for their high reactivity and have been successfully applied to the trifluoromethylation of a wide range of nucleophiles.[14]
Mechanism of Action: The trifluoromethyl group is transferred from the sulfonium salt to the nucleophile, with the dibenzothiophene acting as a leaving group.
Diagram: General Reaction with Umemoto's Reagent
Caption: General trifluoromethylation reaction using Umemoto's reagent.
Comparative Efficacy: Umemoto's reagents often exhibit higher reactivity compared to Togni's reagents, which can be advantageous for less reactive substrates.[2] However, this increased reactivity can sometimes lead to lower selectivity. Umemoto's Reagent II, a difluorinated analog, offers enhanced thermal stability and electrophilicity compared to the parent compound.[15]
Comparative Data: Electrophilic Trifluoromethylation of β-Keto Esters
| Substrate | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Indanone-2-carboxylate | Umemoto's Reagent | TBAF | - | DMF | RT | 5 | 92 | [6] |
| 1-Indanone-2-carboxylate | Togni's Reagent II | - | K₂CO₃ | THF | RT | 5 | 67 | [6] |
| 1-Tetralone-2-carboxylate | Umemoto's Reagent | TBAF | - | DMF | RT | 5 | 85 | [6] |
| 1-Tetralone-2-carboxylate | Togni's Reagent II | - | K₂CO₃ | THF | RT | 5 | 58 | [6] |
Experimental Protocol: Trifluoromethylation of 1-oxo-indan-2-carboxylic acid methyl ester with Umemoto's Reagent [16]
-
To a stirred solution of 1-oxo-indan-2-carboxylic acid methyl ester (9.5 mg, 0.05 mmol) and O-(9)-benzyl-N-methylanthracenylcinchonidinium bromide (2.6 mg, 0.005 mmol) in dry THF (1 mL), add potassium carbonate (41.4 mg, 0.3 mmol).
-
Add 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) (17.5 mg, 0.05 mmol) at room temperature.
-
Stir the mixture for 5 hours.
-
Upon completion, dilute the mixture with water (10 mL) and extract with diethyl ether (2 x 8 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired trifluoromethylated product.
II. Nucleophilic Trifluoromethylating Agents: The Power of the CF₃⁻ Anion
Nucleophilic trifluoromethylating agents are sources of the trifluoromethyl anion (CF₃⁻) or its synthetic equivalent.[17] These reagents are highly effective for the trifluoromethylation of electrophilic substrates, most notably carbonyl compounds and their derivatives.[18][19] The Ruppert-Prakash reagent is the undisputed workhorse in this category.[20][21]
A. Ruppert-Prakash Reagent (TMSCF₃): The Go-To for Nucleophilic Trifluoromethylation
Trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a volatile liquid that serves as an excellent source of a nucleophilic trifluoromethyl group upon activation with a fluoride source.[3][20]
Mechanism of Action: A catalytic amount of a fluoride source (e.g., TBAF) activates the Si-CF₃ bond to generate a transient trifluoromethyl anion. This potent nucleophile then adds to the electrophilic carbonyl carbon. The resulting alkoxide is subsequently trapped by another molecule of TMSCF₃ or quenched during workup to yield the trifluoromethylated alcohol.[22]
Diagram: Catalytic Cycle of Ketone Trifluoromethylation with Ruppert-Prakash Reagent
Caption: Catalytic cycle for the nucleophilic trifluoromethylation of ketones.
Comparative Efficacy: The Ruppert-Prakash reagent is highly versatile and can be used to trifluoromethylate a wide range of aldehydes, ketones, and imines with high efficiency.[3][22] The reaction conditions are generally mild, and the reagent is commercially available. However, it is a volatile and flammable liquid that reacts with moisture, requiring careful handling under an inert atmosphere.[22]
Comparative Data: Nucleophilic Trifluoromethylation of Carbonyl Compounds
| Substrate | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Ruppert-Prakash | K₂CO₃ | DMF | RT | 2-4 | 85 | [3] |
| 4-Methoxybenzaldehyde | Ruppert-Prakash | TBAF | THF | 0 to RT | 1 | 95 | [22] |
| Cyclohexanone | Ruppert-Prakash | CsF | THF | RT | 12 | 88 | [20] |
Experimental Protocol: Trifluoromethylation of Acetophenone using the Ruppert-Prakash Reagent [3]
-
To a solution of acetophenone (120 mg, 1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (13.8 mg, 0.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent (213 mg, 1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete desilylation.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to afford the product.
III. Radical Trifluoromethylating Agents: Harnessing the Power of the CF₃• Radical
Radical trifluoromethylation has emerged as a powerful strategy for the formation of C-CF₃ bonds, particularly for the functionalization of (hetero)arenes and alkenes.[23] These methods typically involve the generation of the trifluoromethyl radical (CF₃•) from a suitable precursor. The Langlois reagent is a prominent and widely used source of CF₃ radicals.
A. Langlois Reagent (CF₃SO₂Na): A Versatile and Inexpensive Radical CF₃ Source
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, bench-stable solid that serves as an excellent precursor to the trifluoromethyl radical upon oxidation.[11]
Mechanism of Action: In the presence of an oxidant (e.g., t-BuOOH) and often a metal catalyst (e.g., Cu(II)), the Langlois reagent undergoes a single-electron transfer to generate the trifluoromethyl radical.[24] This radical can then add to arenes or alkenes to form the desired trifluoromethylated product.[4]
Diagram: Generation and Reaction of the CF₃ Radical from Langlois Reagent
Caption: General pathway for radical trifluoromethylation using the Langlois reagent.
Comparative Efficacy: The Langlois reagent is particularly effective for the trifluoromethylation of electron-rich arenes and heterocycles. Its low cost and stability make it an attractive option for large-scale synthesis.[5] Compared to electrophilic and nucleophilic methods, radical trifluoromethylation with the Langlois reagent often exhibits complementary regioselectivity.
Comparative Data: Radical Trifluoromethylation of Heterocycles
| Substrate | Reagent | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Acetylpyridine | Langlois Reagent | t-BuOOH | CH₂Cl₂/H₂O | RT | 24 | 75 | |
| Indole | Langlois Reagent | t-BuOOH | CH₂Cl₂/H₂O | RT | 24 | 68 | |
| Caffeine | Langlois Reagent | t-BuOOH | CH₂Cl₂/H₂O | RT | 24 | 82 |
Experimental Protocol: Radical Trifluoromethylation of 4-Acetylpyridine with Langlois Reagent
-
To a stirred solution of 4-acetylpyridine (121 mg, 1.0 mmol) in a 1:1 mixture of CH₂Cl₂ and water (10 mL), add sodium trifluoromethanesulfinate (Langlois reagent) (234 mg, 1.5 mmol).
-
Add tert-butyl hydroperoxide (70% in water, 0.21 mL, 1.5 mmol).
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.
-
Upon completion, separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the trifluoromethylated pyridine.
IV. Safety and Handling Considerations
As with all chemical reagents, proper safety precautions are paramount when working with trifluoromethylating agents.
-
Togni's Reagents: These hypervalent iodine compounds are known to be potentially explosive, especially Togni's Reagent II, and should not be heated as solids.[10][11][25] They should be handled with care, and appropriate personal protective equipment (PPE) should be worn.
-
Ruppert-Prakash Reagent: This reagent is a volatile, flammable, and moisture-sensitive liquid.[22] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
-
Langlois Reagent: This reagent is a stable solid and is generally considered safer to handle than many other trifluoromethylating agents.[5] However, standard laboratory safety practices should always be followed.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[26]
V. Conclusion and Future Outlook
The field of trifluoromethylation has matured significantly, providing chemists with a diverse and powerful toolkit for the synthesis of fluorinated molecules. Electrophilic reagents like Togni's and Umemoto's reagents offer reliable methods for the trifluoromethylation of nucleophiles. The Ruppert-Prakash reagent remains the gold standard for nucleophilic trifluoromethylation of carbonyl compounds. For radical transformations, the Langlois reagent provides an inexpensive and practical solution.
The choice of the optimal trifluoromethylating agent is dictated by a careful consideration of the substrate, the desired transformation, and practical factors such as cost, safety, and scalability. As the demand for novel trifluoromethylated compounds in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable trifluoromethylation methodologies will undoubtedly remain a vibrant area of chemical research.
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Togni, A., et al. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development. [Link]
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A Senior Application Scientist's Guide to Fluorinated Synthons: Benchmarking Ethyl 2-methyl-4,4,4-trifluorobutyrate
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and target binding affinity.[1] The trifluoromethyl (CF₃) group, in particular, is a highly sought-after moiety, present in numerous blockbuster drugs like fluoxetine (Prozac) and celecoxib (Celebrex).[2] While direct trifluoromethylation methods are valuable, the use of fluorinated building blocks, or synthons, offers a robust and often more controlled approach to constructing complex molecules.[3][4] This guide provides an in-depth comparison of Ethyl 2-methyl-4,4,4-trifluorobutyrate (EMTFB), a versatile C4 building block, against other key fluorinated synthons. We will dissect their reactivity profiles, benchmark their performance in a common synthetic transformation, and provide detailed experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Trifluoromethyl Group: A Privileged Motif in Medicinal Chemistry
The utility of the trifluoromethyl group stems from its unique combination of properties. It is strongly electron-withdrawing, which can modulate the pKa of nearby functional groups and enhance electrostatic interactions with biological targets.[1][2] Despite its high molecular weight compared to a methyl group, its van der Waals radius is only slightly larger, allowing it to act as a bioisostere for methyl or chloro groups.[2][5] Furthermore, the exceptional strength of the C-F bond renders the CF₃ group highly resistant to metabolic degradation, a critical feature for improving a drug candidate's pharmacokinetic profile.[6]
The challenge for chemists lies in the efficient and selective introduction of this group. The "building block" or "synthon" approach, which utilizes pre-fluorinated fragments, is a dominant strategy in drug discovery, providing reliable access to a diverse range of fluorinated compounds.[3][4]
Logical Framework for Synthon Comparison
This guide will evaluate four distinct synthons, chosen to highlight critical differences in reactivity and application based on their functional group and substitution pattern.
Caption: Logical relationships between the focus and benchmark synthons.
Profile of Key Fluorinated Synthons
A successful synthetic strategy begins with understanding the intrinsic properties of the chosen building block. Below is a summary of the physical and chemical properties of our selected synthons.
| Property | This compound (EMTFB) | Ethyl 4,4,4-trifluorobutyrate (ETFB) | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | 3,3,3-Trifluoropropene (TFP) |
| CAS Number | 136564-76-6[7] | 371-26-6[8] | 372-31-6[9] | 677-21-4 |
| Molecular Formula | C₇H₁₁F₃O₂ | C₆H₉F₃O₂[8] | C₆H₇F₃O₃[9] | C₃H₃F₃[10] |
| Molecular Weight | 198.16 g/mol | 170.13 g/mol [8] | 184.11 g/mol [9] | 96.05 g/mol |
| Boiling Point | ~140-142 °C (est.) | 127 °C[8] | 129-130 °C[9] | -28 °C |
| Key Feature | Chiral center precursor, sterically hindered α-proton | Direct analog of EMTFB, less hindered α-proton | Highly acidic α-protons, versatile keto-ester reactivity | Gaseous C3 alkene, suitable for radical/catalytic additions |
| Primary Use | Access to α-substituted, β-trifluoromethyl carbonyl compounds | General purpose β-trifluoromethyl ester synthesis | Synthesis of heterocycles and complex fluorinated molecules[9][11] | Production of fluorinated silicones and polymers[10][12] |
Comparative Experiment: α-Alkylation to Access Functionalized Acids
To objectively benchmark these synthons, we will evaluate their performance in a common and critical synthetic operation: the generation of an enolate followed by alkylation with an electrophile (benzyl bromide), and subsequent hydrolysis to the corresponding carboxylic acid. This pathway is fundamental for elaborating molecular complexity.
Causality Behind Experimental Choices
-
Base Selection: For the esters (EMTFB and ETFB), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively deprotonate the relatively non-acidic α-proton. For ETFAA, the α-protons are significantly more acidic due to the adjacent second carbonyl group, allowing for the use of a milder base like sodium ethoxide (NaOEt). TFP, being an alkene, is not suitable for this type of enolate chemistry and would require a completely different approach (e.g., hydroformylation or Heck coupling) to achieve a similar product, highlighting its distinct reactivity profile.
-
Temperature: Enolate generation with LDA is typically performed at low temperatures (-78 °C) to prevent side reactions, such as self-condensation or decomposition.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation of LDA.
Experimental Workflow Diagram
Caption: Standardized workflow for the comparative α-alkylation experiment.
Detailed Experimental Protocol: α-Alkylation of this compound (EMTFB)
Trustworthiness: This protocol is designed as a self-validating system. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or GC-MS analysis of aliquots taken after the alkylation step, prior to workup.
Materials:
-
This compound (EMTFB)
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Benzyl bromide, freshly distilled
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
LDA Preparation: To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.1 eq) dropwise via syringe. Stir for 30 minutes at 0 °C to generate the LDA solution. Cool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: In a separate oven-dried, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF (15 mL). Cool this solution to -78 °C. Slowly transfer the ester solution to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate should be complete.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the mixture to pH ~2 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate (3 x 30 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, 2-benzyl-2-methyl-4,4,4-trifluorobutanoic acid.
Benchmarking Performance: A Head-to-Head Analysis
The choice of synthon has profound implications for reaction outcomes, scalability, and the potential for stereocontrol.
| Benchmark Parameter | EMTFB | ETFB | ETFAA | TFP |
| Reactivity/Ease of Deprotonation | Moderate. Requires strong, hindered base (LDA). Slower deprotonation than ETFB due to steric hindrance. | Good. Requires strong base (LDA). Deprotonation is generally faster and more efficient than EMTFB. | Excellent. Highly acidic α-protons allow for use of milder bases (e.g., NaOEt, K₂CO₃).[13] | N/A for enolate chemistry. Requires catalytic activation for C-C bond formation. |
| Side Reactions | Low risk of self-condensation due to the single α-proton. | Higher risk of self-condensation (Claisen) compared to EMTFB if deprotonation is not quantitative. | Potential for O-alkylation vs. C-alkylation, though C-alkylation is generally favored. Dialkylation is also possible. | Polymerization under certain radical conditions.[12] |
| Potential for Stereocontrol | Excellent. The alkylation of the enolate creates a new quaternary stereocenter. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity or enantioselectivity. | Moderate. Alkylation creates a new stereocenter, but controlling its configuration can be challenging without advanced asymmetric methods. | Low. Subsequent reactions on the product are required to introduce chirality, as the initial alkylation product is achiral. | Moderate to Excellent. Asymmetric hydroformylation or other catalytic additions can introduce chirality. |
| Handling & Safety | Standard liquid handling. | Standard liquid handling. | Standard liquid handling. | Gas at room temperature. Requires specialized equipment (gas cylinders, mass flow controllers) for accurate dosing and safe handling. |
| Product Versatility | Leads to α,α-disubstituted-β-CF₃ carbonyl compounds. The quaternary center can be a valuable feature for blocking metabolism. | Leads to α-monosubstituted-β-CF₃ carbonyl compounds. | The resulting β-dicarbonyl product is a versatile intermediate for synthesizing a wide range of heterocycles (e.g., pyrazoles, pyrimidines). | Serves as a C3-CF₃ unit for building larger structures through olefin-based transformations.[14] |
Conclusion and Future Perspectives
The selection of a fluorinated synthon is a critical decision in the design of a synthetic route. This guide demonstrates that while structurally similar, each building block offers a distinct profile of reactivity and utility.
-
This compound (EMTFB) is the synthon of choice when the target molecule requires a quaternary center adjacent to a trifluoroethyl group. Its structure is ideal for creating sterically congested and metabolically robust scaffolds, with excellent potential for asymmetric synthesis.
-
Ethyl 4,4,4-trifluorobutyrate (ETFB) serves as a reliable, less hindered alternative for introducing the -CH₂CH₂CF₃ moiety, suitable for applications where a monosubstituted α-carbon is desired.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) remains a powerhouse synthon due to the high reactivity of its β-ketoester motif, making it exceptionally useful for the synthesis of complex fluorinated heterocycles.[9][11]
-
3,3,3-Trifluoropropene (TFP) occupies a different niche, offering access to trifluoromethylated structures via alkene chemistry, which is orthogonal to the enolate-based approaches of the other synthons.
The field of fluorine chemistry continues to evolve, with new methods for late-stage fluorination and the development of novel building blocks constantly emerging.[4][15] By understanding the fundamental reactivity and comparative advantages of foundational synthons like EMTFB, researchers can better leverage these powerful tools to accelerate the discovery and development of next-generation pharmaceuticals and materials.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 2-methyl-4,4,4-trifluorobutyrate Derivatives
In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks.[1] Their unique physicochemical properties—enhanced metabolic stability, increased lipophilicity, and altered binding affinities—make them highly valuable. Among these, derivatives of Ethyl 2-methyl-4,4,4-trifluorobutyrate are gaining prominence as key intermediates. However, the very fluorine atoms that grant these molecules their desirable characteristics also introduce complexities in their synthesis and purification. Consequently, rigorous and unambiguous structural validation is not merely a procedural step; it is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][3][4]
This guide provides an in-depth, integrated spectroscopic strategy for the comprehensive validation of this compound and its derivatives. Moving beyond a simple checklist of techniques, we will explore the causality behind our analytical choices, demonstrating how a multi-faceted approach creates a self-validating system that ensures the highest degree of scientific integrity.
The Power of Integration: A Tripartite Validation Strategy
No single spectroscopic technique can provide a complete structural picture.[5] True confidence in a molecule's identity and purity is achieved by integrating complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7] Each method interrogates the molecule from a different perspective, and only when their individual stories align do we achieve unambiguous validation.
Caption: High-level overview of the integrated spectroscopic validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the atomic connectivity and chemical environment within a molecule. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.
¹⁹F NMR: The Fluorine-Specific Probe
Causality: We begin with ¹⁹F NMR because the ¹⁹F nucleus is an ideal spectroscopic spy.[8] Its 100% natural abundance and high gyromagnetic ratio provide excellent sensitivity, comparable to ¹H NMR.[9][10] Critically, its vast chemical shift range (~800 ppm) dramatically reduces the likelihood of signal overlap, a common challenge in ¹H NMR, allowing for clear, unambiguous detection of each unique fluorine environment.[1][10][11]
Data Interpretation: For an this compound derivative, we expect a single prominent signal for the -CF₃ group. Its chemical shift (typically -50 to -70 ppm relative to CFCl₃) is highly sensitive to the electronic environment, making it a superb indicator of successful derivatization.[10] Furthermore, this signal will exhibit coupling to protons on adjacent carbons (e.g., the C3 methylene protons), providing valuable connectivity data.
¹H NMR: Mapping the Proton Skeleton
Causality: While ¹⁹F NMR confirms the presence and environment of fluorine, ¹H NMR delineates the hydrocarbon framework of the molecule. It validates the integrity of the ethyl ester group and the substitution pattern on the butyrate chain.
Data Interpretation: The key is to analyze the splitting patterns (multiplicity). The ethyl group will present as a characteristic quartet and triplet. The methyl group at the C2 position will appear as a doublet, split by the single methine proton. The protons at C2 and C3 are of particular interest; their signals will be complex multiplets due to coupling with each other and, crucially, with the three fluorine atoms of the CF₃ group. This heteronuclear coupling (J-coupling) across multiple bonds is definitive proof of the fragment's structure.
¹³C NMR: Confirming the Carbon Backbone
Causality: ¹³C NMR serves as the final arbiter of the carbon skeleton. Its primary role in this context is to confirm the number of unique carbons and to observe the profound effect of the attached fluorine atoms.
Data Interpretation: The most telling signal is that of the CF₃ carbon itself. Due to strong one-bond coupling (¹JCF), this signal is split into a prominent quartet (following the n+1 rule, where n=3 fluorine atoms).[12][13][14] The coupling constant is typically very large (~270-280 Hz). Other carbons near the CF₃ group (C3 and C2) will also show splitting (quartets or multiplets) from two-bond (²JCF) and three-bond (³JCF) coupling, respectively, albeit with smaller coupling constants.[13] It is important to note that carbons directly bonded to fluorine often exhibit lower signal intensity and may require more scans to be observed clearly.[13][14][15]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add an internal standard if quantitative analysis is required (e.g., TMS for ¹H and ¹³C).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width is sufficient to cover all expected signals.
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire a ¹⁹F spectrum. A proton-decoupled experiment is often preferred to simplify the spectrum to a single resonance for the CF₃ group, though the coupled spectrum provides valuable connectivity data.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C and the splitting caused by fluorine, a sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio for all carbons, especially the CF₃ quartet.
-
Data Processing: Process all spectra using appropriate software. Reference the spectra correctly (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F). Integrate signals and measure chemical shifts (δ) and coupling constants (J).
Caption: Step-wise workflow for comprehensive NMR analysis.
Comparative NMR Data Summary (Hypothetical)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹⁹F | -CF ₃ | -60 to -65 | Quartet | ³JHF ≈ 8-10 |
| ¹H | -O-CH ₂-CH₃ | ~4.1 | Quartet | ³JHH ≈ 7.1 |
| -CH₂-CH ₃ | ~1.2 | Triplet | ³JHH ≈ 7.1 | |
| C2-H | ~2.8 | Multiplet | - | |
| C3-H ₂ | ~2.4 | Multiplet | - | |
| C2-CH ₃ | ~1.3 | Doublet | ³JHH ≈ 7.0 | |
| ¹³C | C =O | ~172 | Singlet (or small q) | ⁴JCF ≈ 1-2 |
| -O-CH ₂- | ~61 | Singlet | - | |
| C F₃ | ~125 | Quartet | ¹JCF ≈ 275 | |
| C 2 | ~35 | Quartet | ³JCF ≈ 3 | |
| C 3 | ~32 | Quartet | ²JCF ≈ 30 | |
| C2-C H₃ | ~15 | Singlet (or small q) | ⁴JCF ≈ 1 | |
| -CH₂-C H₃ | ~14 | Singlet | - |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality: IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups.[2] Its value lies in quickly verifying that the fundamental components of the molecule, such as the ester carbonyl and the carbon-fluorine bonds, are intact post-synthesis.
Data Interpretation:
-
C=O Stretch: A strong, sharp absorption band around 1740-1760 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[16]
-
C-O Stretches: Look for C-O stretching vibrations in the 1100-1300 cm⁻¹ region.
-
C-F Stretches: The most dominant feature for these molecules will be one or more very strong, intense absorption bands in the 1000-1360 cm⁻¹ region, characteristic of C-F bond stretching.[17][18][19][20] This band is often so intense it can obscure other signals in the fingerprint region.[17]
-
C-H Stretches: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹ ).[16]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.
-
Sample Application: Place a small drop of the neat liquid sample or a few milligrams of a solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare them to expected values.
Mass Spectrometry (MS): The Final Verdict on Mass and Formula
Causality: Mass spectrometry provides two critical pieces of validation: the molecular weight of the compound and, through fragmentation patterns, corroborating evidence of its structure.[21] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can be used to confirm the elemental composition with high confidence.
Data Interpretation:
-
Molecular Ion (M⁺): The first goal is to identify the molecular ion peak, which corresponds to the exact molecular weight of the derivative. For this compound (C₇H₁₁F₃O₂), the monoisotopic mass is 184.0711.
-
Fragmentation Patterns: Electron Ionization (EI) will cause predictable fragmentation. Key expected fragments include:
-
[M - OCH₂CH₃]⁺: Loss of the ethoxy group (m/z 45), a classic ester fragmentation.[22]
-
[M - CF₃]⁺: Loss of the trifluoromethyl radical (m/z 69). This is a very common fragmentation for CF₃-containing compounds.[23]
-
[CF₃]⁺: The trifluoromethyl cation itself at m/z 69 is often a prominent peak.
-
Loss of fluorine (F•) or HF are also possible, resulting in [M-19] or [M-20] fragments, respectively.[24]
-
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: The sample is ionized using a standard 70 eV electron beam.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and match the major fragment ions to the expected structure. For definitive validation, submit a sample for HRMS analysis to confirm the elemental formula.
Expected Mass Spectrometry Fragments
| m/z | Identity | Comments |
| 184 | [M]⁺ | Molecular Ion for C₇H₁₁F₃O₂ |
| 139 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |
| 115 | [M - CF₃]⁺ | Loss of trifluoromethyl group |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Conclusion: A Unified and Trustworthy Validation
The structural validation of this compound derivatives is a critical process that demands a rigorous, multi-faceted analytical approach. By systematically integrating the data from ¹⁹F, ¹H, and ¹³C NMR, IR spectroscopy, and Mass Spectrometry, we construct a self-validating dossier of evidence. NMR defines the precise atomic connectivity, IR confirms the essential functional groups are present, and MS verifies the molecular weight and elemental composition. Only when the data from all three techniques converge to tell the same, consistent story can we be fully confident in the structure and purity of these vital pharmaceutical building blocks. This integrated strategy underpins robust and reproducible science, ensuring the quality and integrity of the medicines of tomorrow.
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A Senior Application Scientist's Guide to Trifluoromethylated Building Blocks: A Cost-Benefit Analysis of Ethyl 2-methyl-4,4,4-trifluorobutyrate
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] Consequently, the choice of how to introduce this "magic" group is a critical decision in any synthetic campaign, balancing elegance, efficiency, and economics.
This guide provides an in-depth analysis of Ethyl 2-methyl-4,4,4-trifluorobutyrate, a versatile trifluoromethylated building block. We will move beyond a simple cataloging of reactions to a nuanced discussion of its synthetic utility, objectively comparing it with alternative strategies. The goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions, optimizing both the chemical and financial outcomes of their projects.
The Strategic Value of Trifluoromethylated Building Blocks
The introduction of a CF3 group can be broadly categorized into two strategies: direct trifluoromethylation of a pre-existing scaffold or the use of a CF3-containing building block. While direct trifluoromethylation reagents like those developed by Togni and Umemoto have their place, the building block approach offers distinct advantages, particularly in complex syntheses where control over regioselectivity and stereochemistry is paramount.[4][5][6] Building blocks provide a pre-packaged, functionalized core that can be elaborated upon, often simplifying synthetic routes and purification processes.
Caption: Organocatalyzed asymmetric Michael addition workflow.
Causality in Experimental Design: The choice of a chiral amine catalyst (e.g., a derivative of quinine or cinchonidine) is critical. The catalyst's bifunctional nature—a Lewis basic amine to form the enamine and a hydrogen-bond-donating group—orients the nitroolefin for a highly stereoselective attack, dictating the absolute stereochemistry of the newly formed C-C bond. [7]The solvent choice, often a non-polar solvent like toluene or a more sustainable option like cyclopentyl methyl ether (CPME), is also crucial to modulate catalyst and substrate solubility and influence the transition state energetics. [8][9]
Comparative Analysis with Alternative Reagents
To fully appreciate the value of this compound, it must be compared to other common trifluoromethylated building blocks.
| Reagent/Strategy | Typical Reaction(s) | Key Advantages | Key Disadvantages | Relative Cost |
| This compound | Asymmetric Michael Addition, Aldol reactions | Excellent for creating multiple stereocenters; prochiral handle allows for high asymmetric induction. | Less reactive than β-ketoesters; requires activation (e.g., catalyst). | Moderate |
| Ethyl 4,4,4-trifluoroacetoacetate | Knoevenagel, Hantzsch reaction, Annulation reactions | Highly versatile due to the reactive β-dicarbonyl moiety; readily forms enamines and enolates. [10][11] | Can lead to chemoselectivity issues; less straightforward for creating stereocenters at the γ-position. | Low to Moderate |
| Ethyl 4,4,4-trifluorobutyrate | Enolate alkylation, Claisen condensation | Simpler structure, useful for introducing a -CH2CH2CO2Et chain with a terminal CF3 group. | Lacks the α-methyl handle for stereocontrol; less activated α-protons. | Low |
| Reformatsky Reaction (using α-bromo/iodo fluoroacetates) | Reformatsky Reaction (addition to carbonyls) | Tolerates a wide range of functional groups; uses relatively inexpensive zinc. [12][13][14][15] | Stoichiometric use of metal; can be sensitive to reaction conditions; forms β-hydroxy esters directly. | Low to Moderate |
Cost-Benefit Analysis: Making the Right Choice
The decision to use this compound is a function of synthetic goals and budgetary constraints.
Cost Considerations
-
Reagent Procurement: While simpler reagents like Ethyl 4,4,4-trifluorobutyrate are less expensive, this compound offers built-in functionality that can save steps later. A 5g vial of this compound is commercially available, with pricing that reflects its more complex structure compared to simpler esters. The cost must be weighed against the potential for a shorter, more efficient overall synthesis.
-
Catalyst Loading: Asymmetric syntheses often require expensive chiral catalysts. However, modern organocatalysis frequently proceeds with low catalyst loadings (1-5 mol%), minimizing this contribution to the overall cost. [7]3. Operational Costs: Reactions are typically run under mild conditions (room temperature to moderate heating), avoiding the energy costs of cryogenics or high-temperature reflux. [7]Purification via standard column chromatography is usually sufficient.
Benefit Analysis
-
Access to High-Value Chemical Space: The primary benefit is the ability to generate complex, trifluoromethylated chiral molecules with high stereocontrol. [7]For drug candidates, achieving enantiomeric purity is non-negotiable, and building it in early via a catalytic asymmetric step is often more efficient than late-stage chiral resolution.
-
Synthetic Efficiency: Using this building block can significantly shorten a synthetic route. Creating the same stereochemical arrangement through other means could require multiple additional steps (e.g., installing a chiral auxiliary, separation of diastereomers), each with its own associated costs and yield losses.
-
Final Product Properties: The ultimate benefit lies in the properties the CF3 group imparts to the final molecule: enhanced stability, bioavailability, and potency. [1][16]This downstream value in the drug development pipeline often justifies the upfront investment in a more sophisticated building block.
Experimental Protocols
To provide a practical context, detailed protocols for two distinct, yet complementary, synthetic strategies are provided below.
Protocol 1: Organocatalytic Asymmetric Michael Addition of this compound
This protocol describes a representative procedure for the highly enantioselective and diastereoselective synthesis of trifluoromethylated Michael adducts, which are precursors to valuable pyrrolidines. [7] Materials:
-
This compound (1.2 mmol)
-
Nitroolefin (1.0 mmol)
-
Bifunctional squaramide or thiourea catalyst (e.g., Takemoto catalyst) (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (2.0 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To the oven-dried vial, add the nitroolefin (1.0 mmol) and the chiral catalyst (0.1 mmol).
-
Add anhydrous toluene (2.0 mL) via syringe and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the nitroolefin is consumed (typically 24-48 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Reformatsky Reaction with Ethyl Trifluoroacetate (Comparative Alternative)
This protocol outlines a classic method for generating a trifluoromethylated β-hydroxy ester, a different but equally important structural motif. [12][17] Materials:
-
Aromatic Ketone (e.g., Acetophenone) (10 mmol)
-
Ethyl 2-bromo-2,2-difluoroacetate or a similar α-halo fluoroester (12 mmol)
-
Activated Zinc dust (15 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 mL)
-
Iodine (one small crystal, for activation)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add the activated zinc dust (15 mmol) and the crystal of iodine.
-
Gently heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous THF (10 mL) to the flask.
-
In the dropping funnel, prepare a solution of the aromatic ketone (10 mmol) and the halo-ester (12 mmol) in anhydrous THF (20 mL).
-
Add a small portion (approx. 2-3 mL) of the ketone/ester solution to the zinc suspension and stir vigorously. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the β-hydroxy ester.
Conclusion
This compound is a powerful and strategic building block for modern organic synthesis. While its initial procurement cost may be higher than simpler alternatives, its true value lies in its ability to facilitate complex, stereocontrolled transformations in a highly efficient manner. The cost-benefit analysis strongly favors its use in projects where the rapid construction of chiral, trifluoromethylated scaffolds is a primary objective. For the medicinal chemist, the ability to access unique and potent molecular architectures justifies the investment, accelerating the journey from a synthetic concept to a viable drug candidate.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
- Ni, C., & Hu, J. (2014). The unique role of fluorine in the design ofCathepsin K inhibitors. Chemical Society Reviews, 43(18), 6296-6306.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.
- Togni, A., Mezzetti, A., Manca, C., & Togni, A. (2001). A New, Stable, and Crystalline Electrophilic Trifluoromethylating Reagent.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient and efficient method for the trifluoromethylation of aromatics. Tetrahedron Letters, 32(51), 7525-7528.
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
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Alachem Co., Ltd. (n.d.). 143484-00-8 | this compound. Retrieved January 4, 2026, from [Link]
- MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.
- Enders, D., Grondal, C., & Hüttl, M. R. M. (2007). Asymmetric Organocatalytic Domino Reactions.
- Füstner, A. (2000). The Reformatsky Reaction. In Modern Carbonyl Chemistry (pp. 287-319). Wiley-VCH.
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Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved January 4, 2026, from [Link]
- Pace, V., & Holzer, W. (2013). Cyclopentyl methyl ether (CPME): a versatile and sustainable solvent for organic synthesis. Green Chemistry, 15(7), 1739-1748.
- Barbas, C. F., III. (2008). Organocatalysis: A New Golden Age for Asymmetric Catalysis.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). Molecules, 28(15), 5827. [Link]
-
Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. (2014). Journal of the American Chemical Society, 136(1), 405-408. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved January 4, 2026, from [Link]
-
Oriental Journal of Chemistry. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. 36(1), 1-10. [Link]
-
Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. (2014). Organic Letters, 16(6), 1756–1759. [Link]
-
Tandem asymmetric Michael reaction-intramolecular Michael addition. An easy entry to chiral fluorinated 1,4-dihydropyridines. (2010). Organic Letters, 12(15), 3452-3455. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond the Basics: Advanced Applications of Ethyl 4,4,4-Trifluorobutanoate in Chemical Synthesis. Retrieved January 4, 2026, from [Link]
-
The Importance of Fluorinated Building Blocks in Drug Discovery. (2025). Journal of Chemical Innovation. Retrieved January 4, 2026, from [Link]
-
Journal of Applied Chemical Science International. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Retrieved January 4, 2026, from [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). Future Medicinal Chemistry. [Link]
-
Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. (2007). The Journal of Organic Chemistry, 72(23), 8943-8946. [Link]
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A Senior Application Scientist's Guide to Trifluoromethylation Methods and Their Efficiency
Introduction: The Indispensable Trifluoromethyl Group
In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF3) group stands out for its profound ability to enhance the properties of organic molecules.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a prized substituent for chemists aiming to optimize lead compounds.[1][3][4][5] The strategic introduction of a CF3 group can lead to significant improvements in a drug candidate's bioavailability, binding affinity, and overall efficacy.[1][3] Consequently, the development of efficient and versatile trifluoromethylation methods is an area of intense research.[3][4][5]
This guide provides a comparative analysis of the primary trifluoromethylation strategies, offering insights into their mechanisms, efficiencies, and practical applications. We will delve into the nuances of nucleophilic, electrophilic, and radical pathways, providing experimental data and protocols to assist researchers in selecting the optimal method for their synthetic challenges.
Mechanistic Approaches to Trifluoromethylation
The diverse array of trifluoromethylation reagents can be broadly classified based on the nature of the trifluoromethyl species they generate: a nucleophile (CF3⁻), an electrophile (CF3⁺), or a radical (CF3•).[6][7] Understanding these fundamental mechanistic pathways is crucial for predicting reactivity and selecting the appropriate conditions for a given substrate.
Nucleophilic Trifluoromethylation: Taming the Trifluoromethyl Anion
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethyl anion or its equivalent to an electrophilic substrate, such as an aldehyde, ketone, or imine.[1][6]
Key Reagent: The Ruppert-Prakash Reagent (TMSCF3)
The most prominent reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[1][8] This stable and commercially available liquid requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[1][8]
Mechanism of Action: The fluoride activator attacks the silicon atom of TMSCF3, liberating the trifluoromethyl anion, which then adds to the electrophilic substrate. The resulting intermediate is trapped by another molecule of TMSCF3 or quenched during workup.[1]
Caption: General mechanism of Ruppert-Prakash reagent activation.
Advantages:
-
High Efficiency: Provides excellent yields for the trifluoromethylation of a wide range of carbonyl compounds and imines.[1]
-
Versatility: Can also serve as a source of difluorocarbene under certain conditions.[9][10][11]
-
Well-Established: Extensive literature and established protocols are available.[1][8]
Limitations:
-
Stoichiometric Activator: Often requires a stoichiometric amount of a fluoride source.
-
Moisture Sensitive: The reaction must be carried out under anhydrous conditions.
Performance Data: Nucleophilic Trifluoromethylation of Carbonyls
| Substrate (Aldehyde/Ketone) | Catalyst/Activator | Yield (%) | Reference |
| Benzaldehyde | TBAF (catalytic) | 95 | [1] |
| Acetophenone | TBAF (catalytic) | 85 | [1] |
| Cyclohexanone | CsF (stoichiometric) | 92 | [8] |
| 4-Nitrobenzaldehyde | TBAF (catalytic) | 98 | [1] |
Experimental Protocol: Trifluoromethylation of an Aldehyde using TMSCF3
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (N2 or Ar) at 0 °C, add a solution of TBAF (0.1 mmol, 0.1 mL of a 1 M solution in THF).
-
Slowly add the Ruppert-Prakash reagent (TMSCF3, 1.2 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1 M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Electrophilic Trifluoromethylation: The Power of CF3⁺
Electrophilic trifluoromethylation reagents deliver a formal "CF3⁺" species to nucleophilic substrates such as enolates, arenes, and heteroatoms.[12][13] These reagents are often hypervalent iodine compounds or sulfonium salts.[12][13][14]
Key Reagents: Togni and Umemoto Reagents
The most widely used electrophilic trifluoromethylating agents are the hypervalent iodine-based Togni reagents and the sulfonium-based Umemoto reagents .[12][13][15] Both are commercially available and exhibit broad substrate scopes.[12]
Mechanism of Action: The mechanism of electrophilic trifluoromethylation can be complex and substrate-dependent. It can proceed through a direct SN2-type displacement or via a single-electron transfer (SET) pathway, generating a trifluoromethyl radical.[12][13]
Caption: General pathways for electrophilic trifluoromethylation.
Advantages:
-
Broad Substrate Scope: Effective for trifluoromethylating a wide variety of soft and hard nucleophiles.[12]
-
Milder Conditions: Often do not require harsh bases or activators.
-
Complementary Reactivity: Can trifluoromethylate substrates that are incompatible with nucleophilic methods.
Limitations:
-
Reagent Cost: Can be more expensive than nucleophilic reagents.
-
Mechanistic Complexity: The reaction pathway can be difficult to predict and may involve radical intermediates.[12]
Performance Comparison: Togni vs. Umemoto Reagents
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| β-Ketoester | Togni Reagent II | CuCl2 (cat.) | 67 | [12] |
| β-Ketoester | Umemoto Reagent | Pd(OAc)2/Cu(OAc)2 | Good yields | [12] |
| Indole | Togni Reagent I | - | 85 | [15] |
| Thiophenol | Umemoto Reagent | - | 95 | [12] |
| Styrene | Togni Reagent I | Photoredox catalyst | High yields | [4] |
Radical Trifluoromethylation: A Modern and Versatile Approach
Radical trifluoromethylation has gained significant traction in recent years, largely due to the advent of photoredox catalysis.[16][17][18] These methods involve the generation of the trifluoromethyl radical (•CF3), which can then participate in a variety of transformations, including addition to alkenes and alkynes, and C-H functionalization.[16][17]
Key Methods: Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized radical trifluoromethylation by providing a mild and efficient way to generate •CF3 from various precursors, including Togni and Umemoto reagents, and even trifluoroacetic acid derivatives.[16][19][20] A photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer process to generate the trifluoromethyl radical.[16][21]
Mechanism of Action: The excited photocatalyst reduces the CF3 precursor to generate the •CF3 radical. This radical then adds to the substrate, and the resulting radical intermediate is further transformed to the final product, regenerating the photocatalyst in the process.[16]
Caption: General catalytic cycle for photoredox trifluoromethylation.
Advantages:
-
Mild Conditions: Reactions are often performed at room temperature under visible light irradiation.[16][17]
-
High Functional Group Tolerance: Compatible with a wide range of sensitive functional groups.[17]
-
Late-Stage Functionalization: Ideal for introducing CF3 groups into complex molecules at a late stage of a synthesis.[22][23][24]
Limitations:
-
Catalyst Cost: Ruthenium and iridium photocatalysts can be expensive.[18]
-
Reaction Setup: Requires a light source for initiation.
Emerging Trends and Future Outlook
The field of trifluoromethylation is continuously evolving, with new reagents and methods being developed to address the limitations of existing technologies. A major focus is on the development of more cost-effective and environmentally friendly reagents. For instance, the use of fluoroform, a byproduct of Teflon production, as a CF3 source is a promising area of research.[25]
Furthermore, the application of trifluoromethylation in late-stage functionalization of complex molecules, such as natural products and drug candidates, is becoming increasingly important.[20][22][23][24] This strategy allows for the rapid generation of analog libraries for structure-activity relationship studies.
Conclusion
The ability to strategically install a trifluoromethyl group is a powerful tool in the arsenal of the modern chemist. The choice of trifluoromethylation method depends on a careful consideration of the substrate, desired reactivity, and practical constraints such as cost and scalability. Nucleophilic methods, exemplified by the Ruppert-Prakash reagent, are highly efficient for carbonyl compounds. Electrophilic reagents like the Togni and Umemoto reagents offer a broad substrate scope for nucleophilic partners. The rise of photoredox catalysis has made radical trifluoromethylation a mild and versatile option, particularly for late-stage functionalization. As the demand for trifluoromethylated compounds continues to grow, we can expect further innovations in this exciting and impactful area of chemistry.
References
- Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem.
- Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Royal Society of Chemistry.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry.
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed.
- A straightforward access to trifluoromethylated natural products through late-stage functionalization. RSC Publishing.
- Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization. PubMed.
- Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. ResearchGate.
- Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. ResearchGate.
- Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. National Institutes of Health.
- A Comparative Guide to Recent Advances in Trifluoromethylation Methodologies. Benchchem.
- A Comparative Guide to Electrophilic and Nucleophilic Trifluoromethylation Methods. Benchchem.
- Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. ACS Publications.
- Trifluoromethylation by Visible‐Light‐Driven Photoredox Catalysis. ResearchGate.
- Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. University of Michigan.
- Strategies for nucleophilic, electrophilic, and radical trifluoromethylations. Scilit.
- Recent Development of Trifluoromethyl Reagents: A Review. CoLab.
- Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate.
- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. National Institutes of Health.
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Merck Millipore.
- Late‐stage trifluoromethylation of natural products and drug‐like molecule. Conditions. ResearchGate.
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal.
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Institutes of Health.
- Electrophilic Fluorination. Bryn Mawr College.
- Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. ACS Publications.
- Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. American Chemical Society.
- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance Data. Benchchem.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications.
- (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a... ResearchGate.
- Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace.
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Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 2-methyl-4,4,4-trifluorobutyrate for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Ethyl 2-methyl-4,4,4-trifluorobutyrate are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this fluorinated ester, grounded in an understanding of its chemical properties and the relevant regulatory landscape.
Understanding the Compound: Properties and Hazards
This compound (CAS No. 136564-76-6) is a flammable liquid and vapor that also poses risks of skin and eye irritation, and may cause respiratory irritation[1]. A clear understanding of its properties is the foundation of its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C7H11F3O2 | Synquest Labs[1] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Synquest Labs[1] |
The trifluoromethyl group imparts unique properties to the molecule but also necessitates special considerations for its disposal. While not classified as a PFAS (per- and poly-fluoroalkyl substance), its fluorinated nature places it in a category of compounds that require careful management due to the persistence of carbon-fluorine bonds[2].
The Disposal Decision Workflow: A Step-by-Step Approach
The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound from a laboratory setting. This workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: Decision workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This protocol provides a granular, step-by-step guide for the safe disposal of this compound in a laboratory setting.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the waste, it is imperative to be equipped with the appropriate PPE to mitigate the risks of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected for integrity before use.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, use a respirator with an appropriate organic vapor cartridge.
-
Work Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Commingling of different waste streams can lead to dangerous reactions and significantly increase disposal costs.
-
Identify as Halogenated Waste: Due to the presence of fluorine, this compound must be classified as a halogenated organic solvent waste[3][4].
-
Dedicated Waste Container: Use a designated, compatible, and clearly labeled waste container for halogenated organic liquids. This container should be made of a material that will not react with or be degraded by the solvent.
-
Avoid Contamination: Do not mix this waste with non-halogenated solvents. The presence of halogens requires a more specialized and costly disposal process, typically high-temperature incineration[2][3]. Mixing will unnecessarily classify the entire volume as the more hazardous and expensive category.
-
Incompatible Materials: Do not mix with strong acids, bases, or oxidizing agents to prevent potentially vigorous or exothermic reactions[5].
Part 3: Container Management and Labeling
Proper container management and labeling are regulatory requirements and essential for the safety of all laboratory personnel and waste handlers.
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tight-fitting lid to prevent leaks and the escape of flammable vapors.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and its approximate concentration if in a mixture. Also, include the date when the first drop of waste was added to the container (accumulation start date)[4].
-
Keep Closed: The waste container must remain closed at all times except when adding waste[4]. This minimizes the release of flammable and potentially harmful vapors.
Part 4: Storage and Final Disposal
The temporary storage of hazardous waste within the laboratory is strictly regulated.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Arrange for Professional Disposal: Once the container is full, or if waste generation ceases, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Recommended Final Disposal Method: The preferred method for the destruction of fluorinated organic compounds is high-temperature incineration[2][6]. This process is necessary to break the strong carbon-fluorine bonds and prevent the release of persistent chemicals into the environment. While not a PFAS, the thermal stability of the trifluoromethyl group warrants this approach.
Spill Response Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As the compound is flammable, eliminate all potential ignition sources (e.g., open flames, hot plates, and electrical equipment)[1].
-
Containment: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the liquid. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Ventilation: Ventilate the area to disperse any remaining vapors.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the expense of our well-being or the health of our planet.
References
-
Earthjustice. EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS. [Link]
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U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
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Trinity Consultants. EPA Publishes Guidance on PFAS Destruction and Disposal. [Link]
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U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. [Link]
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JD Supra. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]
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Alachem Co., Ltd. 143484-00-8 | this compound. [Link]
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U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]
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PubChem. Ethyl 4,4,4-Trifluorobutyrate. [Link]
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Carl ROTH. Safety Data Sheet: Ethyl 2-Methylbutyrate. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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Princeton University. Hazardous Waste Disposal Procedures. [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
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University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
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Temple University. Halogenated Solvents in Laboratories. [Link]
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The University of Texas at Austin. Chemical Waste. [Link]
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- 5. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. trinityconsultants.com [trinityconsultants.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 2-methyl-4,4,4-trifluorobutyrate
Handling fluorinated compounds like Ethyl 2-methyl-4,4,4-trifluorobutyrate (CAS No. 136564-76-6) is a routine task in modern drug development and materials science. However, routine should never equate to complacency. This molecule, while invaluable in synthesis, possesses a specific hazard profile that demands meticulous attention to safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.
Hazard Profile: Understanding the "Why" Behind the PPE
This compound is classified with several key hazards that directly inform our PPE strategy. According to its Safety Data Sheet (SDS), the primary risks are:
-
Flammable Liquid and Vapor (H226): This compound can be easily ignited by heat, sparks, or flames, and its vapors can form explosive mixtures with air.[1][2]
-
Causes Skin Irritation (H315): Direct contact can lead to skin irritation.[1]
-
Causes Serious Eye Irritation (H319): This is a significant risk, with potential for serious damage upon contact.[1]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors or mists can irritate the respiratory tract.[1]
These classifications are not merely regulatory labels; they are the foundational principles upon which our safety protocols are built. Every piece of PPE recommended below is a direct countermeasure to one or more of these identified risks.
Core PPE Requirements: A Multi-Layered Defense
The proper selection and use of PPE is the most critical barrier between the researcher and chemical exposure.[3] All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Eye and Face Protection
Given the serious eye irritation risk (H319), eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are the mandatory minimum standard.[3] They must be worn at all times when handling the chemical, even for small transfers.
-
Elevated Risk Scenarios: When there is a significant risk of splashing—such as during large-volume transfers, heating, or reactions under pressure—a face shield must be worn in addition to chemical splash goggles.[3][4] The face shield protects the entire face from splashes that could otherwise circumvent the seal of goggles.[4]
Hand Protection
To mitigate the skin irritation risk (H315), appropriate gloves are essential.
-
Glove Selection: The choice of glove material must be based on the manufacturer's compatibility data for fluorinated esters and any solvents being used.[3] Nitrile gloves are a common starting point for many applications, but you must verify their resistance to this specific compound.[4] For prolonged contact or handling of highly corrosive materials, neoprene gloves or double-gloving is recommended.[3][5]
-
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, discoloration, or punctures. Immediately remove and replace any compromised gloves. Contaminated gloves should be removed using a technique that avoids skin contact, and hands should be washed thoroughly after removal.
Body Protection
Protecting the skin extends beyond the hands.
-
Standard Laboratory Attire: A flame-resistant lab coat should be worn at all times and be fully buttoned.[3] Full-length pants and closed-toe shoes are mandatory to protect against spills and splashes.[5]
-
Enhanced Protection: For larger-scale work or situations with a high splash potential, a chemical-resistant apron or suit may be necessary to provide an additional barrier.[3][4]
Respiratory Protection
While engineering controls like fume hoods are the primary defense against respiratory irritation (H335), supplemental respiratory protection may be required.
-
Standard Operations: All work that may generate vapors must be conducted in a chemical fume hood.[3]
-
Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator may be required. The type of respirator and cartridge must be selected based on the specific hazards and potential concentration of airborne contaminants.[3] A typical choice for organic vapors would be a respirator equipped with an organic vapor (OV) cartridge.
PPE Selection Matrix
The level of PPE required is dictated by the specific task and the associated risks. This table provides a clear, at-a-glance guide for common laboratory scenarios.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Weighing/Transfer (<100 mL) | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Flame-Resistant Lab Coat | Work within a Chemical Fume Hood |
| Reaction Setup/Workup (>100 mL) | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (Double-gloving recommended) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Work within a Chemical Fume Hood |
| Small Spill Cleanup (<50 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Neoprene) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Required if ventilation is inadequate or vapors are present |
| Large Spill (>50 mL) | Full-Face Respirator with appropriate cartridges | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Suit/Coveralls | Full-Face Respirator with appropriate cartridges (or SCBA) |
Operational and Disposal Plans
Standard Operating Protocol: Routine Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Put on a flame-resistant lab coat, followed by chemical splash goggles. Finally, don the appropriate chemical-resistant gloves.
-
Chemical Handling: Perform all transfers and manipulations well within the fume hood. Use non-sparking tools and ensure all containers and receiving equipment are properly grounded to prevent static discharge.[1][6] Keep containers tightly closed when not in use.[1][7]
-
Completion: Once the task is complete, securely close all containers.
-
Decontamination & Doffing: Remove gloves first, turning them inside out. Dispose of them in the designated hazardous waste container. Remove goggles and lab coat. Wash hands and face thoroughly with soap and water.
Emergency Protocol: Small Spill Response
-
Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area.[3]
-
Assess & Equip: If the spill is small and you are trained to handle it, don the appropriate PPE as outlined in the table above (goggles, face shield, apron, heavy-duty gloves). Ensure adequate ventilation.
-
Contain & Absorb: Contain the spill with a compatible absorbent material such as dry clay, sand, or a commercial sorbent.[2][7] Do not use combustible materials.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For any large spill, or if you feel unwell or unsure, evacuate the area immediately and contact your institution's emergency response team.[3]
Disposal Plan
-
Chemical Waste: Unused this compound and spill cleanup materials are considered hazardous waste. They must be disposed of in accordance with local, regional, and national regulations.[7] Do not pour down the drain.
-
Contaminated PPE: Disposable PPE, such as gloves, that has come into contact with the chemical should be collected in a designated hazardous waste container.[8] Do not dispose of it in the regular trash.
Visualizing Safety: PPE Selection & Emergency Logic
The following diagram illustrates the decision-making process for handling this compound, from routine operations to emergency spill response.
Caption: PPE Selection and Emergency Response Workflow
References
- Safety and handling of fluorinated organic compounds. Benchchem.
- This compound Safety Data Sheet. Synquest Labs.
- ethyl 2-methyl butyrate natural safety data sheet. Vigon International.
- This compound. Alachem Co., Ltd.
- ETHYL-2-METHYL BUTYRATE. CAMEO Chemicals, NOAA.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Fluorine Safety Information. Rutgers University Environmental Health and Safety.
- SAFETY DATA SHEET. Fisher Scientific.
- ETHYL-2-METHYL BUTYRATE, US Natural- SDS. Aurochemicals.
- Safety data sheet. Advanced Biotech.
- Essential Chemical PPE. Trimaco.
Sources
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- 2. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. benchchem.com [benchchem.com]
- 4. trimaco.com [trimaco.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. fishersci.com [fishersci.com]
- 7. vigon.com [vigon.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
